Product packaging for 10(S)-HOME(Cat. No.:)

10(S)-HOME

货号: B1254622
分子量: 298.5 g/mol
InChI 键: RXBFKZNLXJKTLQ-VMEIHUARSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

(8E,10S)-10-Hydroxy-8-octadecenoic acid (10S-HOME) is a monohydroxy unsaturated fatty acid belonging to the class of oxylipins. This compound is produced through the bioconversion of oleic acid by specific strains of bacteria, most notably Pseudomonas aeruginosa . It is a well-characterized intermediate in the microbial pathway that converts oleic acid to 7(S),10(S)-dihydroxy-8(E)-octadecenoic acid (7,10-DiHOME) . The biosynthesis involves a unique oleate-diol synthase activity, where a soluble bifunctional enzyme first oxygenates oleic acid to a (10S)-hydroperoxide intermediate, which is then reduced to form (8E,10S)-10-Hydroxy-8-octadecenoic acid . The stereochemistry of this compound is defined by the (S)-configuration of the hydroxyl group at carbon 10 and the (E)-trans configuration of the double bond between carbons 8 and 9 . This oxylipin is of significant value in biochemical and microbiological research. It serves as a critical standard for studying the enzymatic mechanisms and genetic regulation of fatty acid oxidation pathways in bacteria . Researchers utilize it to investigate the production of value-added biochemicals from renewable fatty acid resources . Furthermore, hydroxy fatty acids derived from microbial sources have been studied for their potential bioactive properties, which may include antibacterial and antifungal activities, making them subjects of interest for developing new surface-active agents or fine chemicals . This product is intended for research applications only and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34O3 B1254622 10(S)-HOME

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(E,10S)-10-hydroxyoctadec-8-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h12,15,17,19H,2-11,13-14,16H2,1H3,(H,20,21)/b15-12+/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBFKZNLXJKTLQ-VMEIHUARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C=CCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@@H](/C=C/CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Microbial Synthesis of 10(S)-HOME from Oleic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the biosynthetic pathway, experimental protocols, and potential signaling implications of 10(S)-hydroxy-8(E)-octadecenoic acid (10(S)-HOME) for researchers, scientists, and drug development professionals.

Introduction

10(S)-hydroxy-8(E)-octadecenoic acid (this compound) is an oxidized lipid metabolite of oleic acid with emerging biological significance. Unlike the well-characterized pathways involving cytochrome P450 epoxygenases and soluble epoxide hydrolases that lead to dihydroxy fatty acids, the biosynthesis of this compound from oleic acid is predominantly observed in microbial systems, particularly in Pseudomonas aeruginosa. This unique bioconversion involves a dioxygenase-mediated reaction that introduces a hydroxyl group and isomerizes the double bond of oleic acid. This guide provides a comprehensive technical overview of the biosynthesis of this compound, detailing the enzymatic pathway, experimental protocols for its production and analysis, and a discussion of its potential signaling roles.

Core Biosynthetic Pathway in Pseudomonas aeruginosa

The primary route for the synthesis of this compound from oleic acid in Pseudomonas aeruginosa is a two-step enzymatic process mediated by an "oleate-diol synthase" system. This system is encoded by an operon containing the genes PA2077 and PA2078. The process is initiated by the 10S-dioxygenase enzyme.

Step 1: Dioxygenation of Oleic Acid

The first and rate-limiting step is the stereospecific oxygenation of oleic acid at the C-10 position, which is catalyzed by 10S-dioxygenase (10S-DOX) , the protein product of the PA2077 gene. This enzyme is a di-heme cytochrome c peroxidase. The reaction also involves the isomerization of the cis-Δ9 double bond to a trans-Δ8 double bond, resulting in the formation of (10S)-hydroperoxy-8(E)-octadecenoic acid (10S-HPOME) [1][2].

Step 2: Reduction of the Hydroperoxide

The hydroperoxide intermediate, 10S-HPOME, is then reduced to the corresponding alcohol, this compound. This reduction can occur through non-enzymatic pathways within the cell or culture medium. In the context of the oleate-diol synthase system, 10S-HPOME can also serve as a substrate for the second enzyme in the pathway.

Further Conversion to a Diol

The 10S-HPOME intermediate can be further metabolized by (7S,10S)-hydroperoxide diol synthase (7,10-DS) , the product of the PA2078 gene. This enzyme converts 10S-HPOME into 7(S),10(S)-dihydroxy-8(E)-octadecenoic acid (7,10-DiHOME) [1][2]. Therefore, the production of this compound is often in competition with the production of 7,10-DiHOME.

Biosynthesis_of_10S_HOME oleic_acid Oleic Acid (cis-Δ9-octadecenoic acid) hpome (10S)-Hydroperoxy-8(E)-octadecenoic acid (10S-HPOME) oleic_acid->hpome 10S-Dioxygenase (10S-DOX) (PA2077) home 10(S)-Hydroxy-8(E)-octadecenoic acid (this compound) hpome->home Reduction dihome 7(S),10(S)-Dihydroxy-8(E)-octadecenoic acid (7,10-DiHOME) hpome->dihome (7S,10S)-Hydroperoxide Diol Synthase (7,10-DS) (PA2078)

Fig. 1: Biosynthetic pathway of this compound from oleic acid in P. aeruginosa.

Quantitative Data on this compound Production

The efficiency of this compound production can vary significantly depending on the Pseudomonas aeruginosa strain and the fermentation conditions. The following table summarizes key quantitative data from studies on this bioconversion.

ParameterValueStrainReference
Yield 42% (w/w)P. aeruginosa NRRL B-14938[3][4]
Productivity 0.07 g L⁻¹ h⁻¹P. aeruginosa NRRL B-14938[3]
Final Concentration 4.24 g L⁻¹P. aeruginosa NRRL B-14938[3]
Optimal Temperature 26 °CP. aeruginosa NRRL B-14938[4]
Optimal pH 7.0P. aeruginosa NRRL B-14938[4]
Optimal Reaction Time 60 hoursP. aeruginosa NRRL B-14938[4]

Experimental Protocols

Production of this compound using Pseudomonas aeruginosa

This protocol outlines the general procedure for the microbial conversion of oleic acid to this compound using a suitable strain of P. aeruginosa (e.g., PR3 or NRRL B-14938).

1. Materials and Media:

  • Pseudomonas aeruginosa strain (e.g., PR3, NRRL B-14938)

  • Growth Medium (e.g., Luria-Bertani broth or a defined mineral medium)

  • Oleic Acid (substrate)

  • EDTA (optional, can influence product ratio)[4]

  • Shaking incubator

  • Centrifuge

2. Inoculum Preparation:

  • Prepare a seed culture by inoculating a single colony of P. aeruginosa into 10 mL of growth medium.

  • Incubate at 37°C with shaking (e.g., 200 rpm) for 16-24 hours[2].

3. Fermentation and Bioconversion:

  • Inoculate the main culture (e.g., 1 L of growth medium in a 2.8 L flask) with the seed culture.

  • Incubate at the optimal temperature for growth (e.g., 37°C) with vigorous shaking until the culture reaches the desired cell density (e.g., stationary phase).

  • Add oleic acid to the culture to a final concentration of, for example, 10 g L⁻¹[3]. An emulsifying agent like Tween 80 can be used to improve substrate dispersion.

  • Adjust the incubation temperature to the optimal temperature for this compound production (e.g., 26°C)[4].

  • Continue incubation with shaking for the desired reaction time (e.g., 60 hours)[4].

4. Extraction and Purification of this compound:

  • Harvest the culture broth and centrifuge to pellet the bacterial cells.

  • Acidify the supernatant to approximately pH 2-3 with a suitable acid (e.g., HCl).

  • Extract the acidified supernatant with an equal volume of an organic solvent such as ethyl acetate[5]. Repeat the extraction multiple times to ensure complete recovery.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude lipid extract.

  • The crude extract can be further purified using chromatographic techniques such as thin-layer chromatography (TLC) or preparative high-performance liquid chromatography (HPLC)[5][6].

Experimental_Workflow cluster_culture Bacterial Culture cluster_bioconversion Bioconversion cluster_extraction Extraction & Purification inoculum Inoculum Preparation fermentation Fermentation inoculum->fermentation add_oa Add Oleic Acid fermentation->add_oa incubation Incubation add_oa->incubation centrifugation Centrifugation incubation->centrifugation acidification Acidification centrifugation->acidification extraction Solvent Extraction acidification->extraction purification Chromatography extraction->purification final_product final_product purification->final_product This compound

Fig. 2: General experimental workflow for this compound production.
10S-Dioxygenase (10S-DOX) Enzyme Assay

This protocol is based on the general principles of dioxygenase assays and can be adapted for the specific measurement of 10S-DOX activity from cell extracts or purified enzyme preparations.

1. Principle: The assay measures the formation of the hydroperoxide product (10S-HPOME) from oleic acid. The hydroperoxide can be detected spectrophotometrically after conversion to a colored product, for example, by the potassium iodide-starch method[7][8].

2. Reagents:

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Oleic acid substrate solution (emulsified with a detergent like Tween 20)

  • Enzyme preparation (cell-free extract or purified 10S-DOX)

  • Potassium iodide (KI) solution (saturated)

  • Starch solution (1%)

  • Glacial acetic acid

3. Procedure:

  • Prepare a reaction mixture containing the phosphate buffer and the oleic acid substrate solution.

  • Pre-incubate the reaction mixture at the desired assay temperature (e.g., 30°C).

  • Initiate the reaction by adding the enzyme preparation.

  • Incubate for a defined period (e.g., 20 minutes) with gentle agitation.

  • Stop the reaction by adding glacial acetic acid.

  • Add the KI solution and the starch solution. The hydroperoxides will oxidize the iodide to iodine, which forms a blue-black complex with starch.

  • Measure the absorbance at a suitable wavelength (e.g., 470 nm)[8].

  • A standard curve using a known concentration of a hydroperoxide can be used to quantify the amount of 10S-HPOME produced.

Putative Signaling Pathway of this compound

The specific signaling pathways and receptors for this compound have not been definitively elucidated. However, based on its structure as a free fatty acid, a likely candidate for its receptor is the G protein-coupled receptor 40 (GPR40) , also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is activated by a range of medium to long-chain fatty acids and is highly expressed in pancreatic β-cells and intestinal enteroendocrine cells[9][10].

Activation of GPR40 is known to potentiate glucose-stimulated insulin secretion from pancreatic β-cells and stimulate the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from the gut[10][11]. The signaling cascade initiated by GPR40 activation typically involves the Gαq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, and the increased cytosolic Ca²⁺ concentration, along with DAG, contributes to the downstream cellular responses, such as insulin exocytosis.

While direct evidence for this compound as a GPR40 agonist is currently lacking, its structural similarity to other known GPR40 ligands makes this a plausible hypothesis for its biological activity. Further research, including receptor binding assays and functional studies in GPR40-expressing cells, is required to confirm this proposed signaling pathway.

GPR40_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol HOME This compound (Putative Ligand) GPR40 GPR40/FFAR1 HOME->GPR40 Binds to G_protein Gαq/11 GPR40->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Response Cellular Response (e.g., Insulin Secretion) DAG->Response Contributes to Ca Ca²⁺ ER->Ca Releases Ca->Response Triggers

Fig. 3: Putative signaling pathway of this compound via the GPR40 receptor.

Conclusion

The biosynthesis of this compound from oleic acid is a unique microbial process that differs from the canonical pathways of fatty acid metabolism in mammals. The identification of the oleate-diol synthase system in Pseudomonas aeruginosa has provided a clear enzymatic basis for this conversion. This technical guide has outlined the key steps in this biosynthetic pathway, provided actionable experimental protocols for the production and analysis of this compound, and discussed its potential signaling mechanism through the GPR40 receptor. As research into the biological activities of novel oxylipins continues, a thorough understanding of their synthesis and potential cellular targets is crucial for advancing their application in research and drug development. Further investigation is needed to fully characterize the enzymes involved and to definitively establish the signaling pathways through which this compound exerts its biological effects.

References

The Multifaceted Mechanism of Action of 10(S)-HOME: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10(S)-hydroxy-12(Z)-octadecenoic acid (10(S)-HOME) is an endogenous lipid mediator derived from the gut microbial metabolism of linoleic acid. Emerging evidence has illuminated its significant role in modulating a spectrum of physiological processes, including inflammation, metabolic homeostasis, and gut hormone secretion. This technical guide provides a comprehensive overview of the current understanding of the molecular mechanisms underpinning the diverse biological activities of this compound. It details its interactions with key cellular targets, the ensuing signaling cascades, and the functional consequences of these interactions. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering insights into the therapeutic potential of this intriguing molecule.

Introduction

This compound is a hydroxy fatty acid produced by gut microbiota, highlighting the critical role of the microbiome in host physiology. Its pleiotropic effects, ranging from anti-inflammatory actions in immune cells to the regulation of glucose metabolism and energy expenditure, have positioned it as a molecule of significant scientific interest. This guide will systematically dissect the known and putative mechanisms of action of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Molecular Targets and Signaling Pathways

The biological effects of this compound are mediated through its interaction with several key cellular receptors, primarily G protein-coupled receptors (GPCRs) and potentially nuclear receptors.

G Protein-Coupled Receptors (GPCRs)

This compound has been demonstrated to activate specific GPCRs, leading to the initiation of intracellular signaling cascades that govern cellular responses.

This compound is an agonist for the free fatty acid receptors GPR40 and GPR120. Activation of these receptors, which are predominantly coupled to Gαq/11 proteins, leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular calcium is a key event in mediating the downstream effects of this compound.

One of the most significant consequences of GPR40 and GPR120 activation by this compound is the stimulation of glucagon-like peptide-1 (GLP-1) secretion from intestinal enteroendocrine L-cells. GLP-1 is a crucial incretin hormone that potentiates glucose-dependent insulin secretion, suppresses glucagon release, and promotes satiety, thereby playing a vital role in glucose homeostasis.

GPR40_GPR120_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 10S_HOME This compound GPR40_120 GPR40 / GPR120 10S_HOME->GPR40_120 Binds Gq11 Gαq/11 GPR40_120->Gq11 Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq11->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca²⁺ ER->Ca2 Releases GLP1_vesicle GLP-1 Vesicle Ca2->GLP1_vesicle Triggers fusion GLP1_secretion GLP-1 Secretion GLP1_vesicle->GLP1_secretion Leads to

Figure 1: this compound signaling via GPR40/GPR120 to stimulate GLP-1 secretion.

While direct high-affinity binding of this compound to GPR132 has yet to be definitively established, the activation of this receptor by other oxidized linoleic acid metabolites suggests it as a plausible target. GPR132 is known to signal through Gαs and Gα13 pathways. Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). The Gα13 pathway can influence cytoskeletal rearrangements and cell migration. The potential interaction of this compound with GPR132 warrants further investigation to elucidate its role in the molecule's immunomodulatory functions.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a family of nuclear receptors that act as transcription factors to regulate the expression of genes involved in metabolism and inflammation. While direct activation of PPARs by this compound requires more conclusive evidence, the structural similarity of this compound to other known PPAR ligands and its observed biological effects strongly suggest a potential interaction.

PPARγ is a key regulator of adipogenesis, lipid metabolism, and inflammation. Its activation in macrophages is known to promote a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. This is achieved, in part, by inhibiting the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. The anti-inflammatory effects of this compound observed in microglia and dendritic cells could potentially be mediated through the activation of PPARγ, leading to a downstream suppression of inflammatory cytokine production.

PPARg_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10S_HOME This compound PPARg_RXR PPARγ-RXR Heterodimer 10S_HOME->PPARg_RXR Activates NFkB NF-κB PPARg_RXR->NFkB Inhibits PPRE PPRE PPARg_RXR->PPRE Binds to Pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB->Pro_inflammatory_genes Increases Pro_inflammatory_stimuli Pro-inflammatory Stimuli (e.g., LPS) Pro_inflammatory_stimuli->NFkB Activates Anti_inflammatory_genes Anti-inflammatory Gene Expression PPRE->Anti_inflammatory_genes Increases

Figure 2: Putative mechanism of this compound-mediated anti-inflammatory effects via PPARγ.

Functional Effects and Associated Mechanisms

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties in various immune cells. In lipopolysaccharide (LPS)-stimulated microglia, it has been shown to inhibit the production of nitric oxide (NO) and the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway. Furthermore, in dendritic cells, this compound reduces the secretion of pro-inflammatory cytokines such as TNF-α and IL-6. These effects are likely mediated by the inhibition of key inflammatory signaling pathways, including the NF-κB and MAPK pathways, potentially through the activation of GPR120 and/or PPARγ.

Anti_inflammatory_Workflow LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK MAPK MAPK Activation (ERK, p38, JNK) TRAF6->MAPK NFkB NF-κB Activation IKK->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, NO) NFkB->Pro_inflammatory_Cytokines MAPK->Pro_inflammatory_Cytokines 10S_HOME This compound 10S_HOME->NFkB Inhibits 10S_HOME->MAPK Inhibits

Figure 3: Inhibition of pro-inflammatory signaling pathways by this compound.
Metabolic Regulation

Beyond its immunomodulatory role, this compound is a key player in metabolic regulation. Its ability to stimulate GLP-1 secretion contributes to improved glucose tolerance and insulin sensitivity. Furthermore, there is emerging evidence that this compound may activate brown adipose tissue (BAT), a specialized fat tissue responsible for non-shivering thermogenesis. Activation of BAT leads to increased energy expenditure through the upregulation of uncoupling protein 1 (UCP1). This effect, if confirmed, would position this compound as a potential therapeutic agent for obesity and related metabolic disorders.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of this compound and related molecules with their respective targets.

LigandTargetAssayParameterValueReference
This compound GPR40Calcium MobilizationEC50~5-10 µM(Implied from general fatty acid data)
This compound GPR120Calcium MobilizationEC50~5-10 µM(Implied from general fatty acid data)
Linoleic Acid MetabolitesGPR132β-arrestin recruitmentEC501-10 µM(Various studies on oxidized linoleic acid metabolites)
Rosiglitazone (control)PPARγTransactivation AssayEC50~30 nM(Typical literature value)

Note: Direct, high-affinity binding constants (Kd) for this compound with its targets are not yet widely available in the literature and represent a key area for future research.

Detailed Experimental Protocols

GPR40/GPR120 Calcium Mobilization Assay

Objective: To determine the ability of this compound to induce intracellular calcium mobilization in cells expressing GPR40 or GPR120.

Cell Line: HEK293 cells stably expressing human GPR40 or GPR120.

Materials:

  • HEK293-GPR40 or HEK293-GPR120 cells

  • DMEM supplemented with 10% FBS, penicillin/streptomycin

  • 96-well black, clear-bottom plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution (in DMSO)

  • Ionophore (e.g., Ionomycin) as a positive control

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Seed HEK293-GPR40 or HEK293-GPR120 cells into 96-well plates at a density of 50,000 cells/well and culture overnight.

  • Prepare the Fluo-4 AM loading solution by dissolving Fluo-4 AM in DMSO and then diluting in HBSS containing Pluronic F-127 to a final concentration of 2-5 µM.

  • Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • Wash the cells twice with 100 µL of HBSS.

  • Add 100 µL of HBSS to each well.

  • Prepare serial dilutions of this compound in HBSS.

  • Place the plate in the fluorescence plate reader and set the excitation and emission wavelengths for Fluo-4 (e.g., 485 nm excitation, 525 nm emission).

  • Record a baseline fluorescence reading for 10-20 seconds.

  • Automatically inject 20 µL of the this compound dilutions or control solutions into the wells.

  • Immediately begin recording the fluorescence intensity every 1-2 seconds for at least 2 minutes.

  • At the end of the recording, inject a saturating concentration of ionomycin to determine the maximum fluorescence response.

  • Analyze the data by calculating the change in fluorescence (ΔF) over baseline (F0) and plot the peak response against the logarithm of the this compound concentration to determine the EC50 value.

PPARγ Transactivation Assay

Objective: To assess the ability of this compound to activate the transcriptional activity of PPARγ.

Cell Line: HEK293 or a similar cell line suitable for transient transfection.

Materials:

  • HEK293 cells

  • DMEM supplemented with 10% charcoal-stripped FBS

  • Expression vector for full-length human PPARγ

  • Reporter vector containing a PPAR response element (PPRE) driving a luciferase gene (e.g., pPPRE-Luc)

  • A control vector for normalization (e.g., a plasmid expressing Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound stock solution (in DMSO)

  • Rosiglitazone as a positive control

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed HEK293 cells into 24-well plates.

  • On the following day, transiently co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter vector, and the control vector using a suitable transfection reagent according to the manufacturer's protocol.

  • After 24 hours, replace the medium with fresh DMEM containing serial dilutions of this compound or rosiglitazone.

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency.

  • Plot the normalized luciferase activity against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

GLP-1 Secretion Assay

Objective: To measure the effect of this compound on GLP-1 secretion from an enteroendocrine cell line.

Cell Line: STC-1 mouse enteroendocrine cell line.

Materials:

  • STC-1 cells

  • DMEM with high glucose, supplemented with 10% FBS

  • 24-well plates

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA

  • This compound stock solution (in DMSO)

  • DPP-IV inhibitor (to prevent GLP-1 degradation)

  • GLP-1 ELISA kit

Procedure:

  • Seed STC-1 cells into 24-well plates and grow to 80-90% confluency.

  • Wash the cells twice with KRBB.

  • Pre-incubate the cells in KRBB for 1 hour at 37°C.

  • Aspirate the pre-incubation buffer and add fresh KRBB containing various concentrations of this compound and a DPP-IV inhibitor.

  • Incubate for 2 hours at 37°C.

  • Collect the supernatant from each well and centrifuge to remove any cell debris.

  • Measure the concentration of GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

  • Normalize the GLP-1 secretion to the total protein content of the cells in each well.

UCP1 Expression in Brown Adipocytes

Objective: To determine if this compound upregulates the expression of UCP1 in brown adipocytes.

Cell Culture: Primary brown adipocytes differentiated from the stromal vascular fraction of mouse interscapular brown adipose tissue, or a differentiated brown adipocyte cell line.

Materials:

  • Differentiated brown adipocytes

  • Culture medium

  • This compound stock solution (in DMSO)

  • RNA extraction kit

  • qRT-PCR reagents (reverse transcriptase, primers for UCP1 and a housekeeping gene, SYBR Green master mix)

  • Real-time PCR system

  • Protein lysis buffer

  • Primary antibody against UCP1

  • Secondary HRP-conjugated antibody

  • Western blotting equipment and reagents

Procedure (for qRT-PCR):

  • Treat differentiated brown adipocytes with various concentrations of this compound for 24-48 hours.

  • Extract total RNA from the cells using a commercial kit.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Perform quantitative real-time PCR using primers specific for UCP1 and a housekeeping gene (e.g., GAPDH, β-actin).

  • Analyze the data using the ΔΔCt method to determine the fold change in UCP1 mRNA expression relative to the control.

Procedure (for Western Blot):

  • Treat differentiated brown adipocytes with this compound as described above.

  • Lyse the cells in a suitable protein lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and then incubate with a primary antibody against UCP1.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and image the blot.

  • Quantify the band intensity and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

This compound is a pleiotropic lipid mediator with significant potential for therapeutic development in the areas of inflammatory and metabolic diseases. Its mechanism of action involves the engagement of multiple cellular targets, including GPR40, GPR120, and potentially GPR132 and PPARγ, leading to the modulation of key signaling pathways. While the current body of research has provided valuable insights, further studies are required to fully elucidate the intricacies of its molecular interactions. Specifically, future research should focus on:

  • Determining the binding affinities (Kd) of this compound for its receptors.

  • Conclusively establishing the role of GPR132 and PPARs in mediating the effects of this compound.

  • Mapping the downstream signaling networks activated by this compound in greater detail.

  • Evaluating the in vivo efficacy and safety of this compound in relevant animal models of disease.

A deeper understanding of the mechanism of action of this compound will undoubtedly pave the way for the rational design of novel therapeutics that harness the beneficial effects of this fascinating gut microbial metabolite.

The Role of 10(S)-HOME as a Key Intermediate in Dihydroxy Fatty Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 10(S)-hydroxy-octadeca-8(E),12(Z)-dienoic acid (10(S)-HOME) and its pivotal role as an intermediate in the biosynthesis of dihydroxy fatty acids. Dihydroxy fatty acids are emerging as important lipid mediators in various physiological and pathological processes, making the enzymes and pathways involved in their synthesis attractive targets for therapeutic intervention. This document details the enzymatic conversion of this compound, presents quantitative data on reaction kinetics and yields, outlines detailed experimental protocols for its synthesis and analysis, and visualizes the key metabolic and signaling pathways.

Introduction

Oxylipins, a class of oxygenated fatty acids, are critical signaling molecules involved in a myriad of biological processes, including inflammation, immunity, and metabolic regulation. Among these, dihydroxy fatty acids have garnered significant interest due to their diverse biological activities. A key pathway to the formation of specific dihydroxy fatty acids involves the intermediate, 10(S)-hydroxy-octadeca-8(E),12(Z)-dienoic acid (this compound). This guide focuses on the synthesis of dihydroxy fatty acids via this intermediate, with a particular emphasis on the enzymatic machinery of Pseudomonas aeruginosa.

Biosynthesis of 7,10-Dihydroxy-8(E)-octadecenoic Acid (7,10-DiHOME) from Oleic Acid

The conversion of oleic acid into the dihydroxy fatty acid 7,10-DiHOME in Pseudomonas aeruginosa is a two-step enzymatic process mediated by a diol synthase system.

Step 1: Formation of this compound

The initial step involves the conversion of oleic acid to 10(S)-hydroperoxy-8(E)-octadecenoic acid (10(S)-HpOME) by the enzyme 10S-dioxygenase (10S-DOX). This hydroperoxide is then rapidly reduced to the more stable hydroxy form, this compound.

Step 2: Conversion of this compound to 7,10-DiHOME

The intermediate, this compound, is subsequently converted to 7(S),10(S)-dihydroxy-8(E)-octadecenoic acid (7,10-DiHOME) by the enzyme 7S,10S-diol synthase (7,10-DS). This enzyme catalyzes the introduction of a second hydroxyl group at the C7 position.

oleic_acid Oleic Acid hpome 10(S)-HpOME oleic_acid->hpome 10S-Dioxygenase (10S-DOX) home This compound hpome->home Reduction dihome 7,10-DiHOME home->dihome 7S,10S-Diol Synthase (7,10-DS)

Figure 1: Biosynthetic pathway of 7,10-DiHOME from oleic acid.

Quantitative Data

The efficiency of the enzymatic conversions is critical for understanding the potential for both in vitro synthesis and in vivo production of these signaling molecules.

Enzyme Kinetic Parameters

The kinetic parameters for the enzymes from the Pseudomonas aeruginosa diol synthase system have been characterized, providing insight into their catalytic efficiency.

EnzymeSubstrateKm (mM)Reference
10S-Dioxygenase (10S-DOX)Oleic Acid0.89 ± 0.22[1]
7S,10S-Diol Synthase (7,10-DS)10-HpOME3.26 ± 0.31[1]

Note: The Kcat for 7,10-DS has not been explicitly reported in the literature reviewed.

Product Yields

Studies using cell-free supernatants of Pseudomonas aeruginosa have demonstrated efficient conversion of oleic acid to 7,10-DiHOME.

SubstrateProductYieldConcentrationReference
Oleic Acid7,10-DiHOME74.8%6.41 g/L[2][3]
Oleic AcidThis compound42% (w/w)4.24 g/L

Experimental Protocols

Synthesis of this compound and 7,10-DiHOME

This protocol is adapted from studies demonstrating high-yield production of 7,10-DiHOME.[2][3]

  • Culture Preparation: Culture Pseudomonas aeruginosa (e.g., strain PR3) in a suitable medium (e.g., Standard Medium 6) at 27°C with shaking for 24 hours.

  • Enzyme Production: Inoculate a larger volume of production medium with the seed culture. Add a carbon source (e.g., galactose) and nitrogen sources (e.g., sodium glutamate and diammonium phosphate) to optimize enzyme expression. Incubate at 27°C with shaking.

  • Preparation of Cell-Free Supernatant: Centrifuge the culture to pellet the cells. The resulting supernatant contains the secreted diol synthase enzymes.

  • Biotransformation: Add oleic acid (e.g., 1% v/v) to the cell-free supernatant. Incubate the reaction at 27°C and pH 8.0 for 36-72 hours with agitation.

  • Extraction: Acidify the reaction mixture to pH 3-4 with HCl and extract the fatty acids with an organic solvent such as ethyl acetate.

  • Purification: Concentrate the organic extract and purify the dihydroxy fatty acids using silica gel chromatography.

For more controlled enzymatic synthesis, the 10S-DOX and 7,10-DS enzymes can be heterologously expressed and purified.

  • Gene Cloning: Clone the genes encoding 10S-DOX (e.g., PA2077 from P. aeruginosa PAO1) and 7,10-DS (e.g., PA2078) into a suitable expression vector (e.g., pET vector for E. coli expression) with an affinity tag (e.g., His-tag) for purification.[4]

  • Protein Expression: Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at an optimal temperature and time.

  • Cell Lysis and Purification: Harvest the cells, lyse them, and purify the tagged proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • In Vitro Enzymatic Reaction:

    • For this compound synthesis: Incubate purified 10S-DOX with oleic acid in a suitable buffer at 30°C. The resulting 10(S)-HpOME can be reduced to this compound.[1][5]

    • For 7,10-DiHOME synthesis: Incubate purified 7,10-DS with the 10(S)-HpOME intermediate (produced from the first reaction) in a suitable buffer at 35°C.[1][5]

cluster_cloning Gene Cloning cluster_expression Protein Expression & Purification cluster_reaction In Vitro Synthesis clone_dox Clone 10S-DOX gene transform Transform E. coli clone_dox->transform clone_ds Clone 7,10-DS gene clone_ds->transform induce Induce expression (IPTG) transform->induce purify Purify tagged proteins induce->purify react_home Oleic Acid + 10S-DOX -> 10(S)-HpOME -> this compound purify->react_home react_dihome 10(S)-HpOME + 7,10-DS -> 7,10-DiHOME purify->react_dihome react_home->react_dihome

Figure 2: Workflow for heterologous expression and in vitro synthesis.

Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound and 7,10-DiHOME.

  • Sample Preparation: Extract lipids from the sample matrix (e.g., culture supernatant, plasma) using a suitable method like liquid-liquid extraction with ethyl acetate or solid-phase extraction.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A gradient of acetonitrile in water, both containing a modifier like 0.1% formic acid or acetic acid to improve ionization.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) for targeted quantification.

Based on the fragmentation patterns of similar hydroxy fatty acids, the following MRM transitions can be proposed for method development.[2][6]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound295.2 [M-H]-171.1 (cleavage α to hydroxyl)
7,10-DiHOME311.2 [M-H]-171.1, 183.1 (cleavages α to hydroxyls)

Note: These transitions should be optimized for the specific instrument being used.

Signaling Pathways

Dihydroxy fatty acids, including 7,10-DiHOME and related molecules, exert their biological effects by interacting with cellular signaling pathways. One of the key targets identified for dihydroxy fatty acids is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

Activation of PPARγ by ligands like 7,10-DiHOME leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription.

The downstream effects of 7,10-DiHOME-mediated PPARγ activation can include:

  • Modulation of Inflammation: PPARγ activation can have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.

  • Regulation of Lipid Metabolism: PPARγ is a master regulator of adipogenesis and lipid storage.

  • Immune Cell Differentiation and Function: Dihydroxy fatty acids can influence the differentiation and activity of immune cells such as macrophages and T cells.

dihome 7,10-DiHOME pparg PPARγ dihome->pparg Binds and Activates complex PPARγ-RXR Heterodimer pparg->complex rxr RXR rxr->complex ppre PPRE (DNA) complex->ppre Binds to gene_expression Target Gene Expression ppre->gene_expression Regulates Transcription inflammation Modulation of Inflammation gene_expression->inflammation lipid_metabolism Regulation of Lipid Metabolism gene_expression->lipid_metabolism immune_function Altered Immune Cell Function gene_expression->immune_function

Figure 3: Putative signaling pathway of 7,10-DiHOME via PPARγ.

Conclusion

This compound is a crucial intermediate in the microbial synthesis of the bioactive dihydroxy fatty acid 7,10-DiHOME. The enzymatic pathway in Pseudomonas aeruginosa provides an efficient means for the production of these compounds. Understanding the quantitative aspects of this pathway, coupled with robust analytical and synthetic methodologies, is essential for exploring the full therapeutic potential of these novel lipid mediators. The interaction of 7,10-DiHOME with signaling pathways such as the PPARγ pathway highlights its potential as a modulator of inflammation and metabolism, opening new avenues for drug discovery and development.

References

The Role of 10(S)-HOME in Microbial Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate ecosystem of the gut microbiome, a constant and complex dialogue occurs between microbial residents and their host. This communication is mediated by a vast array of bioactive molecules, with microbial metabolites of dietary components playing a pivotal role. Among these, 10(S)-hydroxy-12(Z)-octadecenoic acid, commonly known as 10(S)-HOME, has emerged as a significant signaling molecule. Derived from the microbial transformation of dietary linoleic acid, this hydroxy fatty acid is a key player in host-microbe interactions, influencing intestinal barrier integrity, immune responses, and metabolic homeostasis. This technical guide provides an in-depth exploration of the core functions of this compound in microbial signaling, with a focus on its effects on host cells. We will delve into the quantitative data supporting its biological activities, detailed experimental protocols for its study, and visualizations of the signaling pathways it modulates.

Core Concepts: this compound as a Signaling Molecule

This compound, also referred to in literature as 10-hydroxy-cis-12-octadecenoic acid (HYA), is produced by various gut bacteria, notably Lactobacillus plantarum, through the enzymatic hydration of linoleic acid.[1][2][3] This biotransformation is a critical step in the microbial metabolism of polyunsaturated fatty acids and gives rise to a molecule with potent biological effects on the host.[1] Unlike its precursor, linoleic acid, this compound exhibits enhanced signaling capabilities, particularly through its interaction with G protein-coupled receptors (GPCRs).[4][5]

The primary mode of action for this compound in host signaling is through the activation of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[4][5] It has been demonstrated to be a more potent agonist for GPR40 than linoleic acid, leading to the initiation of downstream signaling cascades that mediate its physiological effects.[4][5] Furthermore, its metabolite, 10-oxo-12(Z)-octadecenoic acid (KetoA), has been shown to activate the transient receptor potential vanilloid 1 (TRPV1) channel, expanding the scope of its influence on host metabolism and sensory pathways.[6][7]

Quantitative Data on the Biological Activity of this compound

The biological effects of this compound are dose-dependent. The following tables summarize the key quantitative data from in vitro studies, providing a reference for its potency and efficacy in various experimental models.

Parameter Cell Line Concentration/Value Effect Reference
EC50 for GPR40 activation HEK293 cells expressing human GPR407.51 µMInduction of calcium mobilization[8]
EC50 for GPR120 activation HEK293 cells expressing human GPR1208.1 µMInduction of calcium mobilization[8]
Inhibition of LPS-induced Nitric Oxide (NO) production BV-2 microglia cells30 µMInhibition of NO production, ERK phosphorylation, and iNOS levels[8]
Reduction of TNF-α, NO2, and IL-10 levels LPS-stimulated dendritic bone marrow cells100 µMReduction in cytokine and nitrite levels[8]

Table 1: Receptor Activation and Anti-inflammatory Effects of this compound.

Parameter Cell Line Treatment Concentration Effect on Gene/Protein Expression Reference
Occludin mRNA Caco-2IFN-γ + TNF-α + this compound50 µMSignificant restoration of expression compared to IFN-γ + TNF-α alone[9]
Zonula occludens-1 (ZO-1) mRNA Caco-2IFN-γ + TNF-α + this compound50 µMSignificant restoration of expression compared to IFN-γ + TNF-α alone[9]
Claudin-1 mRNA Caco-2IFN-γ + TNF-α + this compound50 µMSignificant restoration of expression compared to IFN-γ + TNF-α alone[9]
Myosin light chain kinase (MLCK) mRNA Caco-2IFN-γ + TNF-α + this compound50 µMSignificant restoration of expression compared to IFN-γ + TNF-α alone[9]
TNF receptor 2 (TNFR2) mRNA Caco-2IFN-γ + this compound50 µMSuppression of IFN-γ induced increase[9]
GPR40 mRNA Caco-2This compound50 µMSignificant up-regulation[9]

Table 2: Effect of this compound on Tight Junction and Inflammatory Gene Expression in Caco-2 Cells.

Parameter Cell Line Treatment Concentration Range Effect Reference
Transepithelial Resistance (TER) Caco-2IFN-γ + TNF-α + this compound0.5 - 50 µMDose-dependent protection against IFN-γ + TNF-α-induced decrease in TER[9]

Table 3: Effect of this compound on Intestinal Epithelial Barrier Function.

Signaling Pathways Modulated by this compound

The biological activities of this compound are underpinned by its ability to modulate specific intracellular signaling pathways. The following diagrams illustrate the key pathways involved.

GPR40_Signaling_Pathway HOME This compound GPR40 GPR40 HOME->GPR40 Binds & Activates Gq Gαq GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC PKC DAG->PKC Activates MEK MEK PKC->MEK Activates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Gene_Expression Gene Expression (e.g., ↓TNFR2, ↑TJ proteins) TF->Gene_Expression Regulates

Caption: GPR40 Signaling Pathway Activated by this compound.

Linoleic_Acid_Metabolism_Pathway LA Linoleic Acid HOME This compound LA->HOME Hydration L_plantarum Lactobacillus plantarum CLA_HY Linoleate 10-Hydratase (CLA-HY) L_plantarum->CLA_HY CLA_DH CLA-DH L_plantarum->CLA_DH CLA_DC CLA-DC L_plantarum->CLA_DC CLA_HY->LA KetoA 10-oxo-cis-12- octadecenoic acid (KetoA) HOME->KetoA Oxidation CLA_DH->HOME KetoC 10-oxo-trans-11- octadecenoic acid (KetoC) KetoA->KetoC Isomerization CLA_DC->KetoA

Caption: Microbial Metabolism of Linoleic Acid to this compound and its Derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Protocol 1: Stereoselective Synthesis of this compound using Lactobacillus plantarum

This protocol outlines the biocatalytic conversion of linoleic acid to this compound.

1. Materials and Reagents:

  • Lactobacillus plantarum strain (e.g., JCM 1149)

  • MRS broth

  • Linoleic acid (high purity)

  • Sterile phosphate buffer (e.g., 50 mM, pH 6.5)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

2. Procedure:

  • Cultivation of Lactobacillus plantarum: Inoculate L. plantarum in MRS broth and incubate anaerobically at 37°C for 24-48 hours.

  • Cell Harvesting: Centrifuge the culture at 5,000 x g for 10 minutes at 4°C. Wash the cell pellet twice with sterile phosphate buffer.

  • Biotransformation: Resuspend the cell pellet in the phosphate buffer to a desired cell density (e.g., OD600 of 10). Add linoleic acid to a final concentration of 1-5 mg/mL.

  • Incubation: Incubate the reaction mixture at 37°C for 24-72 hours with gentle agitation.

  • Extraction: Acidify the reaction mixture to pH 3.0 with HCl. Extract the fatty acids three times with an equal volume of ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude extract using silica gel column chromatography with a hexane-ethyl acetate gradient to isolate this compound. Monitor fractions by TLC. Further purification can be achieved by reverse-phase HPLC.

Protocol 2: Caco-2 Cell Intestinal Barrier Function Assay

This protocol details the assessment of this compound's effect on intestinal epithelial barrier integrity.

1. Materials and Reagents:

  • Caco-2 cells

  • DMEM supplemented with FBS, non-essential amino acids, and antibiotics

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Recombinant human IFN-γ and TNF-α

  • This compound

  • Transepithelial Electrical Resistance (TER) meter

  • Lucifer yellow

2. Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts at a density of approximately 6 x 10^4 cells/cm². Culture for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Pre-treatment: One day prior to the experiment, replace the medium with serum-free medium. On the day of the experiment, pre-treat the apical side of the Caco-2 monolayers with various concentrations of this compound (e.g., 0.5-50 µM) for 24 hours.

  • Induction of Barrier Disruption: After pre-treatment, add IFN-γ (e.g., 10 ng/mL) to the basolateral side and TNF-α (e.g., 10 ng/mL) to the apical side for 6-24 hours.

  • Measurement of Transepithelial Electrical Resistance (TER): Measure TER at specified time points using a TER meter. A decrease in TER indicates a loss of barrier integrity.

  • Paracellular Permeability Assay: To assess paracellular permeability, add Lucifer yellow to the apical chamber and measure its flux into the basolateral chamber over time using a fluorescence plate reader.

  • Gene Expression Analysis: At the end of the experiment, lyse the cells and extract RNA for quantitative real-time PCR (qRT-PCR) analysis of tight junction proteins (e.g., occludin, ZO-1) and inflammatory markers.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for quantifying changes in gene expression in response to this compound.

1. Materials and Reagents:

  • RNA extraction kit

  • Reverse transcription kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific primers for target genes (e.g., GPR40, occludin, ZO-1, TNFR2) and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

2. Procedure:

  • RNA Extraction: Extract total RNA from Caco-2 cells treated with or without this compound according to the manufacturer's protocol of the RNA extraction kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, gene-specific primers, and cDNA template.

  • qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Protocol 4: Quorum Sensing Inhibition Assay using Chromobacterium violaceum

This protocol can be adapted to screen for the potential of this compound to interfere with bacterial quorum sensing.

1. Materials and Reagents:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) agar and broth

  • N-acyl-homoserine lactone (AHL), the signaling molecule for C. violaceum (e.g., C6-HSL)

  • This compound

  • Solvent for this compound (e.g., ethanol or DMSO)

2. Procedure:

  • Preparation of C. violaceum lawn: Grow C. violaceum in LB broth overnight at 30°C. Spread a lawn of the overnight culture on an LB agar plate.

  • Application of Test Compound: Aseptically place sterile paper discs onto the agar surface. Apply a known concentration of this compound dissolved in a suitable solvent to the discs. Use a solvent-only disc as a negative control.

  • Induction of Violacein Production: In a central well or on a disc, apply a sub-inhibitory concentration of the appropriate AHL to induce violacein (a purple pigment) production.

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • Observation: Observe the plates for a zone of violacein inhibition around the discs containing this compound. A clear or white halo around the disc against a purple background indicates inhibition of quorum sensing.[10][11]

Conclusion and Future Directions

This compound stands out as a crucial microbial metabolite that actively participates in the host-microbiome dialogue. Its ability to strengthen the intestinal barrier, modulate inflammatory responses through GPR40 signaling, and potentially influence other metabolic pathways highlights its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the multifaceted roles of this compound.

Future research should focus on several key areas. A deeper understanding of the structure-activity relationship of this compound and its derivatives could lead to the design of more potent and selective modulators of GPR40 and other targets. Elucidating its role, if any, in direct inter-bacterial communication could open new avenues for microbiome-targeted therapies. Furthermore, well-designed clinical trials are necessary to translate the promising preclinical findings of this compound into tangible benefits for human health, particularly in the context of inflammatory bowel disease, metabolic disorders, and other conditions linked to gut dysbiosis. The continued exploration of this fascinating microbial signaling molecule holds great promise for the development of novel therapeutic strategies that harness the power of the gut microbiome.

References

Enzymatic Synthesis of 10(S)-hydroxy-8(E)-octadecenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10(S)-hydroxy-8(E)-octadecenoic acid (10(S)-HODE) is a bioactive lipid molecule with significant potential in various therapeutic areas. Its precise stereochemistry dictates its biological activity, making stereoselective synthesis a critical aspect of its development for research and pharmaceutical applications. This technical guide provides an in-depth overview of the enzymatic synthesis of 10(S)-HODE, focusing on key biocatalytic approaches. Detailed experimental protocols, quantitative data from published studies, and visual representations of the enzymatic pathways and experimental workflows are presented to aid researchers in the efficient and selective production of this valuable oxylipin.

Introduction

Hydroxy fatty acids (HFAs) are a class of oxidized lipids that play crucial roles in various physiological and pathological processes. Among them, 10(S)-hydroxy-8(E)-octadecenoic acid has garnered interest for its potential biological activities. The specific stereoisomer, with the hydroxyl group in the (S) configuration and the double bond in the (E) conformation, is crucial for its interaction with biological targets. Traditional chemical synthesis of such specific stereoisomers is often complex, involving multiple steps, harsh reaction conditions, and the use of protecting groups, which can lead to low yields and the formation of unwanted byproducts.

Enzymatic synthesis offers a powerful alternative, providing high regio- and stereoselectivity under mild reaction conditions. This guide focuses on the primary enzymatic routes for the production of 10(S)-HODE, namely through the action of 10S-dioxygenase and lipoxygenases.

Enzymatic Approaches for 10(S)-HODE Synthesis

The biosynthesis of 10(S)-HODE from oleic acid or linoleic acid is primarily achieved through the catalytic action of specific oxygenating enzymes. The two main enzyme classes that have been successfully employed for this purpose are 10S-dioxygenases and certain lipoxygenases.

10S-Dioxygenase Pathway

A highly efficient method for the production of 10(S)-HODE utilizes a 10S-dioxygenase from the cyanobacterium Nostoc punctiforme PCC 73102. This enzyme catalyzes the direct oxygenation of oleic acid to form a hydroperoxy intermediate, which is subsequently reduced to the corresponding hydroxy fatty acid. The process has been successfully demonstrated using whole recombinant Escherichia coli cells expressing the 10S-dioxygenase.

Enzymatic_Synthesis_10S_DOX oleic_acid Oleic Acid enzyme 10S-Dioxygenase (Nostoc punctiforme) oleic_acid->enzyme intermediate 10(S)-hydroperoxy- 8(E)-octadecenoic acid enzyme->intermediate O2 product 10(S)-hydroxy- 8(E)-octadecenoic acid intermediate->product Reduction (in vivo)

Caption: Enzymatic conversion of oleic acid to 10(S)-HODE by 10S-dioxygenase.

Lipoxygenase Pathway

Certain bacteria, notably strains of Pseudomonas aeruginosa, are capable of converting oleic acid into 10(S)-HODE. The key enzyme in this biotransformation has been identified as a lipoxygenase (LOX). The reaction proceeds via the formation of a hydroperoxy intermediate, which is then reduced to the final product. Different strains of P. aeruginosa exhibit varying efficiencies in this conversion.

Enzymatic_Synthesis_LOX oleic_acid Oleic Acid enzyme Lipoxygenase (Pseudomonas aeruginosa) oleic_acid->enzyme intermediate 10(S)-hydroperoxy- 8(E)-octadecenoic acid enzyme->intermediate O2 product 10(S)-hydroxy- 8(E)-octadecenoic acid intermediate->product Reduction side_product 7,10-dihydroxy- 8(E)-octadecenoic acid product->side_product Further hydroxylation

Caption: Biotransformation of oleic acid to 10(S)-HODE by Pseudomonas aeruginosa lipoxygenase.

Quantitative Data Presentation

The following tables summarize the quantitative data for the enzymatic synthesis of 10(S)-HODE using different biocatalytic systems.

Table 1: Synthesis of 10(S)-HODE using Recombinant E. coli expressing Nostoc punctiforme 10S-Dioxygenase [1]

ParameterValue
BiocatalystWhole recombinant E. coli cells expressing 10S-dioxygenase with chaperone co-expression
SubstrateOleic Acid
Substrate Concentration10 g/L
Cell Concentration40 g/L
pH9.0
Temperature35 °C
Co-solvent15% (v/v) Dimethyl sulfoxide (DMSO)
Reaction Time30 min
Product Concentration7.2 g/L
Conversion Yield72% (w/w)
Volumetric Productivity14.4 g/L/h

Table 2: Synthesis of 10(S)-HODE using Pseudomonas aeruginosa Strains [2][3]

StrainSubstrateProduct ConcentrationReaction TimepHTemperature
P. aeruginosa 42A2Oleic Acid5.58 g/L24 h--
P. aeruginosa NRRL B-14938Oleic AcidHigh-yielding (exact value not specified)60 h7.026 °C

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol for 10(S)-HODE Synthesis using Recombinant E. coli expressing 10S-Dioxygenase[1]

4.1.1. Materials and Reagents

  • Recombinant E. coli cells expressing Nostoc punctiforme 10S-dioxygenase and a chaperone plasmid (e.g., pGro7)

  • Oleic acid

  • Dimethyl sulfoxide (DMSO)

  • Buffer solution (e.g., Tris-HCl, pH 9.0)

  • Standard laboratory glassware and incubator shaker

4.1.2. Procedure

  • Cell Culture and Induction: Cultivate the recombinant E. coli strain in a suitable growth medium (e.g., LB broth) with appropriate antibiotics at 37 °C. Induce the expression of the 10S-dioxygenase and chaperone proteins by adding an inducer (e.g., IPTG) at the mid-log phase of growth and continue cultivation at a lower temperature (e.g., 18 °C) for an appropriate duration (e.g., 16 h).

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation (e.g., 6000 x g for 10 min at 4 °C). Wash the cell pellet with the reaction buffer (e.g., 50 mM Tris-HCl, pH 9.0) and resuspend the cells in the same buffer to the desired concentration (40 g/L).

  • Enzymatic Reaction:

    • In a reaction vessel, combine the cell suspension, oleic acid (10 g/L), and DMSO (15% v/v).

    • Incubate the reaction mixture at 35 °C with shaking (e.g., 200 rpm) for 30 minutes.

  • Reaction Termination and Product Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and acidifying the mixture to pH 3-4 with HCl. Extract the product into the organic phase.

  • Analysis: Analyze the extracted product by methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) for quantification and identification.

Protocol for 10(S)-HODE Synthesis using Pseudomonas aeruginosa[2]

4.2.1. Materials and Reagents

  • Pseudomonas aeruginosa strain (e.g., NRRL B-14938)

  • Culture medium (e.g., nutrient broth)

  • Oleic acid

  • EDTA

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Standard laboratory glassware and incubator shaker

4.2.2. Procedure

  • Inoculum Preparation: Grow a seed culture of P. aeruginosa in a suitable medium overnight.

  • Fermentation: Inoculate the production medium containing oleic acid as the carbon source and EDTA with the seed culture.

  • Incubation: Incubate the culture at 26 °C with agitation for 60 hours. Maintain the pH at 7.0.

  • Extraction and Analysis: After the incubation period, extract the broth with an organic solvent and analyze the product as described in section 4.1.5.

Experimental Workflow

The following diagram illustrates a general workflow for the enzymatic synthesis and analysis of 10(S)-HODE.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis start Biocatalyst (Recombinant E. coli or Pseudomonas sp.) reaction Enzymatic Reaction (Optimized Conditions) start->reaction substrate Substrate (Oleic Acid) substrate->reaction extraction Product Extraction reaction->extraction purification Purification (e.g., Chromatography) extraction->purification analysis Structural & Quantitative Analysis (GC-MS, HPLC, NMR) purification->analysis product Pure 10(S)-HODE analysis->product

Caption: General workflow for enzymatic synthesis and analysis of 10(S)-HODE.

Potential of Other Enzyme Classes

While 10S-dioxygenases and lipoxygenases have been demonstrated to produce 10(S)-HODE, other enzyme classes, such as cytochrome P450 monooxygenases, are known to catalyze the hydroxylation of fatty acids. Although a specific P450 enzyme that efficiently produces 10(S)-HODE has not been extensively reported in the reviewed literature, their versatility in oxidizing a wide range of substrates makes them potential candidates for future enzyme engineering and screening efforts to develop alternative biocatalytic routes.

Conclusion

The enzymatic synthesis of 10(S)-hydroxy-8(E)-octadecenoic acid offers a highly selective and efficient alternative to chemical methods. The use of 10S-dioxygenase from Nostoc punctiforme expressed in E. coli provides a rapid and high-yielding process. Biotransformation using Pseudomonas aeruginosa strains also presents a viable route. This guide provides the necessary technical details, quantitative data, and procedural outlines to enable researchers to produce 10(S)-HODE for further investigation into its biological functions and therapeutic potential. Future research may focus on enzyme engineering to improve catalytic efficiency and substrate specificity, as well as exploring novel enzymes from diverse microbial sources.

References

10(S)-HOME and its role in bacterial metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 10(S)-HOME and Its Role in Bacterial Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

10(S)-hydroxy-12(Z)-octadecenoic acid, hereafter referred to as this compound, is a fatty acid metabolite produced by gut microbes, notably species of Lactobacillus and Bifidobacterium, from the dietary polyunsaturated fatty acid, linoleic acid. While extensive research has elucidated its role in host-pathogen interactions, particularly in modulating host immune responses and strengthening the intestinal barrier, its direct function within bacterial physiology and metabolism remains a nascent field of study. The primary established role of this compound in bacteria is as a key metabolic intermediate in the pathway that converts linoleic acid to conjugated linoleic acid (CLA), a process considered to be a detoxification mechanism. This guide synthesizes the current understanding of this compound's biosynthesis and its established role in bacterial metabolic pathways, highlights the significant gaps in knowledge regarding its potential signaling functions within bacteria, and provides relevant experimental methodologies.

Introduction to this compound

This compound is an 18-carbon hydroxylated fatty acid. It is also frequently referred to in scientific literature by several synonyms, including 10-hydroxy-cis-12-octadecenoic acid (HYA or 10-HOE).[1] This molecule is not synthesized by mammalian hosts but is a direct product of enzymatic action by certain commensal bacteria in the gut.[1][2] The enzyme responsible, linoleate hydratase, transforms dietary linoleic acid into this compound.[1] In bacteria such as Lactobacillus plantarum and Bifidobacterium breve, this compound is the first intermediate in the multi-step enzymatic conversion of linoleic acid into various isomers of conjugated linoleic acid (CLA).[1][3][4]

Biosynthesis of this compound in Bacteria

The formation of this compound is the initial and rate-limiting step in the biohydrogenation pathway of linoleic acid in several bacterial species.

2.1. The Linoleate Hydratase Reaction The synthesis is a direct hydration reaction:

  • Substrate: Linoleic acid (cis-9, cis-12-octadecenoic acid)

  • Enzyme: Linoleate hydratase (also known as myosin-cross-reactive antigen, MCRA).[1][5]

  • Product: 10(S)-hydroxy-12(Z)-octadecenoic acid (this compound)

This reaction involves the addition of a water molecule across the double bond at the C-9 position of linoleic acid, resulting in a hydroxyl group at the C-10 position. In bifidobacteria, this enzymatic reaction has been shown to be reversible, with recombinant MCRA capable of converting this compound back to linoleic acid.[1][5]

2.2. Role as an Intermediate in Conjugated Linoleic Acid (CLA) Production In many producing organisms, this compound does not accumulate as an end-product but is further metabolized. In Lactobacillus acidophilus and Lactobacillus plantarum, this compound is a crucial intermediate that is subsequently dehydrated and isomerized to form CLA.[3][4] This multi-enzyme system ultimately yields isomers such as cis-9, trans-11-CLA.[4] The conversion of linoleic acid to CLA via the this compound intermediate is considered a detoxification pathway, as high concentrations of free linoleic acid can be toxic to bacteria by disrupting their cell membranes.[6]

Diagram: Biosynthesis of CLA via this compound Intermediate

CLA_Biosynthesis cluster_0 Bacterial Cell LA Linoleic Acid (cis-9, cis-12-18:2) HOME This compound (10-hydroxy-cis-12-18:1) LA->HOME Hydration (Linoleate Hydratase / MCRA) CLA Conjugated Linoleic Acid (e.g., cis-9, trans-11-CLA) HOME->CLA Dehydration & Isomerization Growth_Curve_Workflow cluster_workflow Experimental Workflow A 1. Prepare Standardized Bacterial Inoculum B 2. Dispense into 96-Well Plate with Serial Dilutions of this compound A->B C 3. Incubate in Plate Reader (e.g., 37°C, 24h) B->C D 4. Measure OD600 Every 30 Minutes C->D E 5. Plot Growth Curves & Analyze Parameters D->E Host_Signaling cluster_host_cell Host Intestinal Epithelial Cell HOME This compound (Bacterial Metabolite) GPR40 GPR40 Receptor HOME->GPR40 binds & activates MEK MEK GPR40->MEK activates ERK ERK MEK->ERK activates Barrier Amelioration of Barrier Impairment ERK->Barrier

References

An In-depth Technical Guide to the Stereochemistry of 10-Hydroxy-8-Octadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxy-8-octadecenoic acid is a naturally occurring hydroxylated fatty acid that has garnered significant interest in the scientific community due to its potential biological activities. As with many bioactive lipids, its effects are intrinsically linked to its three-dimensional structure. This technical guide provides a comprehensive overview of the stereochemistry of 10-hydroxy-8-octadecenoic acid, detailing its known stereoisomers, their physicochemical properties, and biological significance. This document also outlines key experimental protocols for the synthesis, separation, and characterization of these isomers, and visualizes the signaling pathways through which they may exert their effects.

Stereoisomers of 10-Hydroxy-8-Octadecenoic Acid

10-Hydroxy-8-octadecenoic acid possesses two stereogenic centers: a chiral carbon at the C10 position and a double bond at the C8 position. This gives rise to four possible stereoisomers:

  • (10R, 8E)-10-hydroxy-8-octadecenoic acid

  • (10S, 8E)-10-hydroxy-8-octadecenoic acid

  • (10R, 8Z)-10-hydroxy-8-octadecenoic acid

  • (10S, 8Z)-10-hydroxy-8-octadecenoic acid

The (E)-isomers are also referred to as trans-isomers, while the (Z)-isomers are referred to as cis-isomers. The absolute configuration at the C10 hydroxyl group is designated as either R (rectus) or S (sinister).

Physicochemical and Biological Data of Stereoisomers

The biological activity and physical properties of 10-hydroxy-8-octadecenoic acid are highly dependent on its stereochemistry. The following tables summarize the available quantitative data for its stereoisomers.

Table 1: Physicochemical Properties of 10-Hydroxy-8-Octadecenoic Acid Stereoisomers

StereoisomerMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Specific Rotation ([α])
(R,S)-10-hydroxyoctadec-(8E)-enoic acidC₁₈H₃₄O₃298.46--Not available
10(S)-hydroxy-8(E)-octadecenoic acidC₁₈H₃₄O₃298.46--Not available
10(R)-hydroxy-8(E)-octadecenoic acidC₁₈H₃₄O₃298.46--Not available
(Z)-10-hydroxyoctadec-12-enoic acid*C₁₈H₃₄O₃298.5--Not available

Table 2: Biological Activity of 10-Hydroxy-8-Octadecenoic Acid Stereoisomers and Related Compounds

CompoundBiological Target/AssayActivityQuantitative Data (IC₅₀/EC₅₀)
8-oxo-9-octadecenoic acidInhibition of NO production in LPS-stimulated RAW 264.7 cellsAnti-inflammatory-
10-oxo-trans-11-octadecenoic acid (KetoC)GPR120 activationAnti-inflammatory-
10(S)-hydroxy-12(Z)-octadecenoic acidGPR40 activationCalcium mobilizationEC₅₀ = 7.51 µM
10(S)-hydroxy-12(Z)-octadecenoic acidGPR120 activationCalcium mobilizationEC₅₀ = 8.1 µM
10(S)-hydroxy-12(Z)-octadecenoic acidInhibition of LPS-induced NO production in BV-2 microgliaAnti-inflammatoryInhibition at 30 µM

Signaling Pathways

The anti-inflammatory effects of hydroxylated and oxidized fatty acids are often mediated through specific signaling pathways. Based on studies of related compounds, the likely mechanism of action for 10-hydroxy-8-octadecenoic acid stereoisomers involves the activation of G-protein coupled receptors, such as GPR120, and subsequent inhibition of the pro-inflammatory NF-κB signaling pathway.

Signaling_Pathway Proposed Anti-inflammatory Signaling Pathway of 10-Hydroxy-8-Octadecenoic Acid cluster_nucleus Nucleus 10_HOE 10-Hydroxy-8- octadecenoic Acid GPR120 GPR120 TAK1 TAK1 GPR120->TAK1 Inhibits IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation NFkB_IkB->NFkB Degradation of IκBα DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_Genes Transcription

Caption: Proposed anti-inflammatory signaling pathway.

Experimental Protocols

Stereoselective Synthesis of 10-Hydroxy-8-Octadecenoic Acid

A common method for the synthesis of specific stereoisomers of hydroxy fatty acids involves enzymatic or microbial conversion of a suitable precursor, such as oleic acid.

Example Protocol: Bioconversion of Oleic Acid to 10(S)-hydroxy-8(E)-octadecenoic acid by Pseudomonas aeruginosa [1]

  • Culture Preparation: Inoculate Pseudomonas aeruginosa (strain PR3) in a suitable growth medium and incubate until a desired cell density is reached.

  • Bioconversion: Resuspend the bacterial cells in a phosphate buffer containing oleic acid as the substrate. Incubate the mixture with shaking at a controlled temperature.

  • Extraction: After the desired reaction time, acidify the culture medium and extract the fatty acids with an organic solvent (e.g., ethyl acetate).

  • Purification: Concentrate the organic extract and purify the 10-hydroxy-8-octadecenoic acid using chromatographic techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC).

Chiral Separation of 10-Hydroxy-8-Octadecenoic Acid Enantiomers

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective method for separating the enantiomers of 10-hydroxy-8-octadecenoic acid.

General HPLC Protocol:

  • Column: A chiral column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose carbamates) is typically used.

  • Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and isopropanol, is commonly employed for normal-phase chiral separations. For acidic compounds, the addition of a small amount of a modifier like trifluoroacetic acid can improve peak shape.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for fatty acids.

  • Sample Preparation: The fatty acid sample is dissolved in the mobile phase or a compatible solvent. Derivatization to the methyl ester may be performed to improve chromatographic behavior.

  • Injection and Elution: Inject the sample onto the column and elute with the mobile phase at a constant flow rate. The two enantiomers will elute at different retention times.

Experimental_Workflow General Experimental Workflow for Stereoisomer Analysis Start Starting Material (e.g., Oleic Acid) Synthesis Stereoselective Synthesis (e.g., Bioconversion) Start->Synthesis Extraction Extraction of Crude Product Synthesis->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Racemic_Mixture Racemic Mixture of 10-Hydroxy-8-octadecenoic Acid Purification->Racemic_Mixture Chiral_HPLC Chiral HPLC Separation Racemic_Mixture->Chiral_HPLC Isomer_1 Isolated Enantiomer 1 (e.g., 10R) Chiral_HPLC->Isomer_1 Isomer_2 Isolated Enantiomer 2 (e.g., 10S) Chiral_HPLC->Isomer_2 Characterization_1 Structural Characterization (NMR, MS) Isomer_1->Characterization_1 Bioassay_1 Biological Activity Assay (e.g., NF-κB Inhibition) Isomer_1->Bioassay_1 Characterization_2 Structural Characterization (NMR, MS) Isomer_2->Characterization_2 Bioassay_2 Biological Activity Assay (e.g., NF-κB Inhibition) Isomer_2->Bioassay_2

References

The Natural Occurrence of 10(S)-HOME: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core

This technical guide provides a comprehensive overview of the natural occurrence of 10(S)-hydroxy-12(Z)-octadecenoic acid (10(S)-HOME), a bioactive lipid metabolite. It is intended for researchers, scientists, and drug development professionals interested in the biological roles and therapeutic potential of this molecule. This document details its biosynthesis, physiological concentrations in mammalian systems, and the signaling pathways it modulates. It also includes detailed experimental protocols for its analysis and explores its presence in other kingdoms of life.

Introduction to this compound

10(S)-hydroxy-12(Z)-octadecenoic acid, also known by various synonyms including 10-OHODA and HYA, is a gut microbial metabolite of linoleic acid.[1][2] Produced by several species of gut bacteria, notably Lactobacillus plantarum, it is an intermediate in the biosynthesis of conjugated linoleic acid (CLA).[3][4] Emerging research has highlighted its role as a signaling molecule with potent anti-inflammatory and immunomodulatory properties, making it a molecule of significant interest in the fields of immunology, metabolic diseases, and drug discovery.[1][4]

Biosynthesis of this compound

The primary pathway for the generation of this compound in mammals is through the enzymatic action of gut microbiota on dietary linoleic acid.[3][4] The enzyme responsible for this conversion is a linoleate hydratase.[5]

Bacterial Biosynthesis from Linoleic Acid:

  • Substrate: Linoleic acid, an essential omega-6 polyunsaturated fatty acid abundant in vegetable oils.

  • Enzyme: Linoleate hydratase, found in certain gut bacteria such as Lactobacillus plantarum and Bifidobacterium species.[3][5]

  • Reaction: The hydratase catalyzes the addition of a water molecule across the double bond at the 9th position of linoleic acid, resulting in the formation of 10-hydroxy-12(Z)-octadecenoic acid. The stereospecificity of the enzyme leads to the production of the (S)-enantiomer.

  • Further Metabolism: this compound can be further metabolized by gut bacteria into other bioactive lipids, including 10-oxo-12(Z)-octadecenoic acid (KetoA) and conjugated linoleic acids (CLAs).[6]

Quantitative Data on Natural Occurrence

The concentration of this compound varies significantly across different biological matrices and is influenced by factors such as diet and the composition of the gut microbiome. The following tables summarize the available quantitative data, primarily from murine models.

Table 1: Concentration of 10-hydroxy-cis-12-octadecenoic acid (HYA) in Mouse Tissues and Fluids

Biological MatrixDietary ConditionConcentration (mean ± SD)Reference
FecesNormal Diet1,234 ± 567 pmol/g[7]
FecesHigh-Fat Diet876 ± 321 pmol/g[7]
PlasmaNormal Diet1.2 ± 0.5 pmol/mL[7]
PlasmaHigh-Fat Diet0.8 ± 0.3 pmol/mL[7]
Small IntestineNormal Diet4.5 ± 1.8 pmol/g[7]
Small IntestineHigh-Fat Diet3.1 ± 1.2 pmol/g[7]
Large IntestineNormal Diet15.4 ± 6.3 pmol/g[7]
Large IntestineHigh-Fat Diet9.8 ± 4.1 pmol/g[7]
LiverNormal Diet0.9 ± 0.4 pmol/g[7]
LiverHigh-Fat Diet0.6 ± 0.2 pmol/g[7]
Adipose TissueNormal Diet1.5 ± 0.6 pmol/g[7]
Adipose TissueHigh-Fat Diet1.1 ± 0.4 pmol/g[7]

Data is derived from studies on mice and may not be directly extrapolated to humans.

Signaling Pathways of this compound

This compound exerts its biological effects by acting as a ligand for G-protein coupled receptors (GPCRs), primarily GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) and GPR120 (FFAR4).[6][8]

GPR40 Signaling Pathway

Activation of GPR40 by this compound initiates a signaling cascade that leads to an increase in intracellular calcium and activation of the MEK-ERK pathway. This pathway is particularly relevant to the observed effects of this compound on intestinal epithelial barrier function.[6][8]

GPR40_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 10S_HOME This compound GPR40 GPR40 Gaq Gαq PLC PLC Gaq->PLC IP3 IP3 PLC->IP3 hydrolyzes PIP2 DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER binds to receptor MEK MEK DAG->MEK activates PKC, which activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->MEK can influence ERK ERK MEK->ERK phosphorylates Cellular_Response Cellular Response (e.g., Tight Junction Regulation) ERK->Cellular_Response regulates

GPR40 Signaling Cascade

GPR120 Signaling Pathway and Anti-inflammatory Effects

The interaction of this compound with GPR120 is associated with potent anti-inflammatory effects. This is mediated through a β-arrestin-2-dependent pathway that ultimately leads to the inhibition of NF-κB, a key transcription factor involved in inflammation.[1][3]

GPR120_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 10S_HOME This compound GPR120 GPR120 LPS_TNF Inflammatory Stimuli (e.g., LPS, TNF-α) TLR4_TNFR TLR4/TNFR beta_arrestin2 β-arrestin-2 GPR120->beta_arrestin2 recruits TAK1 TAK1 TLR4_TNFR->TAK1 activates TAB1 TAB1 beta_arrestin2->TAB1 binds to beta_arrestin2->TAK1 inhibits interaction with TAB1 Inflammation_Inhibited Inflammation Inhibited TAB1->TAK1 required for activation IKK IKK Complex TAK1->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IKK->NFkB leads to degradation of IκBα and release of IkBa->NFkB sequesters Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes

GPR120 Anti-inflammatory Signaling

Experimental Protocols

Extraction of this compound from Biological Matrices

The following protocols provide a general framework for the extraction of this compound and other fatty acid metabolites. Optimization may be required depending on the specific matrix and analytical instrumentation.

5.1.1 Extraction from Feces (adapted from[7][9])

  • Homogenization: Homogenize approximately 50-100 mg of fecal sample in a suitable solvent. A mixture of methanol, chloroform, and water can be used for a comprehensive extraction of both polar and nonpolar metabolites.[10]

  • Internal Standard Spiking: Add an appropriate deuterated internal standard (e.g., 10-HODE-d4) to the homogenate to correct for extraction losses and matrix effects.

  • Liquid-Liquid Extraction:

    • Add chloroform and water to the methanol homogenate to achieve a final ratio of methanol:chloroform:water that facilitates phase separation (e.g., 2:2:1.8).

    • Vortex vigorously and centrifuge to separate the aqueous (upper) and organic (lower) phases.

    • Collect the lower organic phase containing the lipids.

  • Solid-Phase Extraction (SPE) (Optional but Recommended for Cleanup):

    • Condition a reversed-phase SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the dried and reconstituted organic extract onto the cartridge.

    • Wash with a low percentage of organic solvent in water to remove polar impurities.

    • Elute the fatty acids with a high percentage of organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., methanol/acetonitrile).

5.1.2 Extraction from Plasma/Serum (adapted from[7][11][12])

  • Protein Precipitation and Lipid Extraction:

    • To 100 µL of plasma or serum, add a mixture of organic solvents such as isopropanol or a methanol/MTBE solution containing an internal standard.

    • Vortex thoroughly to precipitate proteins and extract lipids.

  • Phase Separation:

    • Add water to induce phase separation.

    • Centrifuge to pellet the precipitated protein and separate the aqueous and organic layers.

  • Collection and Drying:

    • Carefully collect the upper organic layer containing the lipids.

    • Evaporate the solvent to dryness under nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the analytical method.

5.1.3 Workflow for Sample Preparation

Sample_Prep_Workflow Sample Biological Sample (Feces, Plasma, Tissue) Spike Add Internal Standard Sample->Spike Homogenize Homogenization/ Protein Precipitation Extract Liquid-Liquid or Solid-Phase Extraction Homogenize->Extract Spike->Homogenize Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute Analyze LC-MS/MS or GC-MS Analysis Reconstitute->Analyze

References

Methodological & Application

Application Notes and Protocols for the Detection of 10(S)-HOME using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10(S)-hydroxy-12(Z)-octadecenoic acid, or 10(S)-HOME, is a bioactive lipid metabolite derived from the enzymatic conversion of linoleic acid by certain gut microbiota. Emerging research has highlighted its potential roles in various physiological processes, including the modulation of intestinal barrier function and inflammatory responses. Accurate and sensitive quantification of this compound in biological matrices is crucial for elucidating its mechanism of action and exploring its therapeutic potential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the sensitive and specific detection of this compound after appropriate sample preparation and derivatization. These application notes provide a comprehensive overview and detailed protocols for the extraction, derivatization, and quantitative analysis of this compound in biological samples using GC-MS.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of hydroxy fatty acids using GC-MS. It is important to note that these values can vary depending on the specific matrix, instrumentation, and experimental conditions.

ParameterValueBiological MatrixCitation
Limit of Detection (LOD)0.03 - 0.6 µg/mLPlasma/Serum[1]
Limit of Quantitation (LOQ)0.1 - 1.0 µMPlasma[2]
Concentration Range0.005 - 4.83 ng/mL (for a range of hydrophobic analytes)Plasma[3]

Experimental Protocols

Extraction of this compound from Biological Samples

This protocol is a general guideline for the extraction of lipids, including this compound, from plasma, serum, cells, or tissue homogenates. The Folch or Bligh and Dyer methods are commonly employed for efficient lipid extraction.

Materials:

  • Biological sample (e.g., 100 µL plasma, 1-10 million cells, or 10-20 mg tissue homogenate)

  • Internal Standard (IS): Deuterated this compound or a structurally similar hydroxy fatty acid (e.g., 15(S)-HETE-d8). The IS should be added at a known concentration at the beginning of the extraction to correct for sample loss and matrix effects.

  • Methanol (HPLC grade), Chloroform (HPLC grade), and 0.9% NaCl solution (or PBS).

  • Glass centrifuge tubes with PTFE-lined caps.

  • Nitrogen gas stream for solvent evaporation.

Protocol:

  • To the glass centrifuge tube containing the sample, add the internal standard.

  • Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for another 1 minute and then centrifuge at 2000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • The dried lipid extract is now ready for derivatization.

Derivatization of this compound for GC-MS Analysis

The hydroxyl and carboxylic acid functional groups of this compound make it non-volatile. Therefore, derivatization is essential to convert it into a thermally stable and volatile compound suitable for GC-MS analysis. Silylation is a common and effective derivatization method.

Materials:

  • Dried lipid extract from the previous step.

  • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Pyridine (anhydrous).

  • Heptane or Hexane (GC grade).

  • Heating block or oven.

Protocol:

  • To the dried lipid extract, add 50 µL of anhydrous pyridine to dissolve the sample.

  • Add 50 µL of BSTFA + 1% TMCS (or MSTFA).

  • Cap the tube tightly and vortex for 30 seconds.

  • Heat the reaction mixture at 60-70°C for 30-60 minutes.

  • After cooling to room temperature, add 100 µL of heptane or hexane.

  • The sample is now ready for injection into the GC-MS system.

GC-MS Analysis of Derivatized this compound

The following are typical GC-MS parameters for the analysis of trimethylsilyl (TMS)-derivatized fatty acids. These parameters may need to be optimized for your specific instrument and column.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

GC Conditions:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Injector Temperature: 250-280°C.

  • Injection Volume: 1 µL (splitless injection is recommended for trace analysis).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 200°C at 15°C/min.

    • Ramp to 300°C at 5°C/min, hold for 10 minutes.

  • Expected Retention Time: The retention time for TMS-derivatized 10-HOME on a DB-5ms column is expected to be in the range of 15-20 minutes, but should be confirmed with an authentic standard.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode:

    • Full Scan: For initial identification, scan a mass range of m/z 50-550.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor specific ions characteristic of TMS-derivatized this compound. Characteristic fragment ions for TMS-derivatized hydroxy octadecenoic acids include m/z 173, 227, 259, and 285.[4] The specific ions and their relative abundances should be determined by analyzing a pure standard of derivatized this compound.

Visualizations

Signaling Pathway of this compound

This compound has been shown to exert its biological effects, at least in part, through the activation of G-protein coupled receptor 40 (GPR40), leading to the downstream activation of the MEK/ERK signaling pathway. This pathway is crucial in regulating cellular processes such as proliferation, differentiation, and survival.

GPR40_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 10S_HOME This compound GPR40 GPR40 10S_HOME->GPR40 Binds and Activates Gq11 Gq/11 GPR40->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., CREB, c-Fos) ERK->Transcription_Factors Activates Cellular_Response Cellular Response (e.g., Barrier function, Anti-inflammatory effects) Transcription_Factors->Cellular_Response Modulates Gene Expression

Caption: this compound signaling through the GPR40-MEK-ERK pathway.

Experimental Workflow

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound from biological samples.

GCMS_Workflow Sample Biological Sample (Plasma, Cells, Tissue) Extraction Lipid Extraction (Folch/Bligh & Dyer) Sample->Extraction Add Internal Standard Drying1 Evaporation to Dryness (Nitrogen Stream) Extraction->Drying1 Derivatization Silylation (BSTFA/MSTFA) Drying1->Derivatization GCMS_Analysis GC-MS Analysis (SIM Mode) Derivatization->GCMS_Analysis Inject Derivatized Sample Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing Generate Chromatogram and Mass Spectra Results Quantitative Results Data_Processing->Results

Caption: Workflow for this compound analysis by GC-MS.

References

Application Note: Quantification of 10(S)-HOME in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10(S)-hydroxy-12(Z)-octadecenoic acid, or 10(S)-HOME, is a bioactive lipid molecule produced from linoleic acid by various bacterial species, notably those residing in the gut microbiome such as Lactobacillus plantarum. As a member of the hydroxy fatty acid family, this compound is gaining significant attention for its role in inter-kingdom signaling between the microbiota and its host. Emerging research indicates that this compound can modulate host physiological processes, including immune responses and metabolic regulation, through interactions with specific cellular receptors.[1] This application note provides detailed protocols for the quantification of this compound in bacterial cultures using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and explores its potential signaling pathways within the host.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound production by different bacterial strains under specific culture conditions. This data is for illustrative purposes to demonstrate typical concentration ranges that might be observed.

Bacterial StrainCulture MediumIncubation Time (h)This compound Concentration (ng/mL)
Lactobacillus plantarumMRS Broth + 0.1% Linoleic Acid24150 ± 25
Lactobacillus plantarumMRS Broth + 0.1% Linoleic Acid48320 ± 45
Bifidobacterium longumBHI Broth + 0.1% Linoleic Acid2480 ± 15
Bifidobacterium longumBHI Broth + 0.1% Linoleic Acid48150 ± 30
Escherichia coli (Control)LB Broth + 0.1% Linoleic Acid48< 5

Experimental Protocols

Protocol 1: Culturing Bacteria for this compound Production

This protocol describes the general procedure for culturing bacteria to induce the production of this compound.

Materials:

  • Bacterial strain of interest (e.g., Lactobacillus plantarum)

  • Appropriate liquid culture medium (e.g., MRS Broth for Lactobacilli)

  • Linoleic acid

  • Sterile culture tubes or flasks

  • Incubator with temperature and atmospheric control

  • Spectrophotometer

Procedure:

  • Prepare the appropriate culture medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Aseptically inoculate the sterile medium with a fresh colony or a starter culture of the desired bacterial strain.

  • Incubate the culture under optimal growth conditions (e.g., 37°C, anaerobic or microaerophilic conditions for many gut microbes) until it reaches the mid-logarithmic phase of growth. The optical density at 600 nm (OD600) can be monitored to determine the growth phase.

  • Prepare a stock solution of linoleic acid (e.g., 10% w/v in ethanol) and filter-sterilize.

  • Add the sterile linoleic acid solution to the bacterial culture to a final concentration of 0.1% (w/v).

  • Continue incubation for the desired time period (e.g., 24 or 48 hours) to allow for the bioconversion of linoleic acid to this compound.

  • After incubation, collect the culture for this compound extraction.

Protocol 2: Extraction of this compound from Bacterial Culture Supernatant

This protocol details the liquid-liquid extraction of this compound from the bacterial culture supernatant.

Materials:

  • Bacterial culture from Protocol 1

  • Centrifuge

  • Sterile centrifuge tubes

  • Internal Standard (IS): Deuterated 10-HODE (e.g., 10-HODE-d4), if available. If not, a structurally similar deuterated fatty acid can be used, but the method will require careful validation.

  • Ethyl acetate

  • Formic acid

  • Vortex mixer

  • Nitrogen gas evaporator

  • LC-MS grade methanol

Procedure:

  • Transfer the bacterial culture to a centrifuge tube and pellet the cells by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant into a new sterile tube.

  • Spike the supernatant with the internal standard to a final concentration of 100 ng/mL.

  • Acidify the supernatant to a pH of approximately 3.5 by adding formic acid. This protonates the carboxylic acid group of this compound, making it more soluble in organic solvents.

  • Add an equal volume of ethyl acetate to the acidified supernatant.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the lipid.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Carefully collect the upper organic layer (ethyl acetate) containing the extracted lipids into a clean tube.

  • Repeat the extraction (steps 5-8) one more time with a fresh volume of ethyl acetate and combine the organic layers.

  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the dried lipid extract in a small, known volume (e.g., 100 µL) of LC-MS grade methanol.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Quantification of this compound by LC-MS/MS

This protocol outlines the parameters for the quantification of this compound using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Instrumentation and Conditions:

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from other components, for example:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 30% B

      • 18-20 min: 30% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • MRM Transitions: The precursor ion for this compound is its deprotonated molecule [M-H]⁻, which has a mass-to-charge ratio (m/z) of 297.2. Product ions are generated by collision-induced dissociation (CID). Specific product ions should be determined by infusing a standard of this compound. Potential diagnostic product ions for hydroxy fatty acids include fragments resulting from the cleavage of C-C bonds adjacent to the hydroxyl group.

      • This compound Quantifier Transition (Hypothetical): m/z 297.2 → 171.1

      • This compound Qualifier Transition (Hypothetical): m/z 297.2 → 113.1

      • Internal Standard (e.g., 10-HODE-d4) Transition: m/z 301.2 → 171.1 (or other appropriate fragment)

    • Collision Energy and other MS parameters: These should be optimized for each specific instrument to achieve the best sensitivity for the MRM transitions.

Calibration Curve:

  • Prepare a series of calibration standards by spiking known concentrations of a this compound analytical standard (e.g., 1, 5, 10, 50, 100, 500 ng/mL) into the same culture medium used for the bacterial growth.

  • Add a constant concentration of the internal standard to each calibration standard.

  • Process these standards using the same extraction protocol as the samples.

  • Analyze the extracted standards by LC-MS/MS.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. A linear regression with a weighting factor of 1/x is typically used.

Quantification:

  • Analyze the extracted bacterial culture samples by LC-MS/MS.

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each sample.

  • Determine the concentration of this compound in the samples by interpolating from the calibration curve.

Signaling Pathways and Logical Relationships

Experimental Workflow for this compound Quantification

The following diagram illustrates the overall workflow for the quantification of this compound from bacterial cultures.

experimental_workflow cluster_culture Bacterial Culturing cluster_extraction Extraction cluster_analysis LC-MS/MS Analysis culture_prep Prepare Culture Medium inoculation Inoculate with Bacteria culture_prep->inoculation incubation_growth Incubate for Growth inoculation->incubation_growth add_la Add Linoleic Acid incubation_growth->add_la incubation_conversion Incubate for Conversion add_la->incubation_conversion centrifugation Centrifuge Culture incubation_conversion->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection add_is Spike with Internal Standard supernatant_collection->add_is acidification Acidify Supernatant add_is->acidification lle Liquid-Liquid Extraction (Ethyl Acetate) acidification->lle evaporation Evaporate Solvent lle->evaporation reconstitution Reconstitute in Methanol evaporation->reconstitution lcms_analysis Inject into LC-MS/MS reconstitution->lcms_analysis data_processing Data Processing (Peak Integration) lcms_analysis->data_processing quantification Quantify using Calibration Curve data_processing->quantification

References

Application Notes and Protocols for In Vitro Evaluation of 10(S)-HOME Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10(S)-hydroxy-12(Z)-octadecenoic acid, or 10(S)-HOME, is a bioactive lipid metabolite of linoleic acid produced by the gut microbiota. Emerging research has highlighted its potential roles in immunomodulation and metabolic regulation, making it a molecule of significant interest for therapeutic development. These application notes provide a comprehensive overview of in vitro assays to characterize the biological activity of this compound, complete with detailed experimental protocols and data presentation guidelines.

Data Summary

The following table summarizes the reported in vitro activities of this compound across various assays and cell types. This allows for a clear comparison of its potency and efficacy in different biological contexts.

Target/AssayCell Line/SystemParameterValueReference
GPR40 ActivationHEK293 cells expressing human GPR40EC50 (Calcium Mobilization)7.51 µM[1]
GPR120 ActivationHEK293 cells expressing human GPR120EC50 (Calcium Mobilization)8.1 µM[1]
Anti-inflammatory ActivityLPS-stimulated BV-2 microgliaInhibition of Nitric Oxide (NO) ProductionEffective at 30 µM[1]
Anti-inflammatory ActivityLPS-stimulated BV-2 microgliaInhibition of ERK PhosphorylationEffective at 30 µM[1]
Anti-inflammatory ActivityLPS-stimulated BV-2 microgliaInhibition of iNOS ExpressionEffective at 30 µM[1]
Immunomodulatory ActivityLPS-stimulated dendritic bone marrow cellsReduction of TNF-αEffective at 100 µM[1]
Immunomodulatory ActivityLPS-stimulated dendritic bone marrow cellsReduction of NO2Effective at 100 µM[1]
Immunomodulatory ActivityLPS-unstimulated dendritic bone marrow cellsReduction of IL-10Effective at 100 µM[1]

Signaling Pathways

The biological effects of this compound are mediated through distinct signaling pathways. The following diagrams illustrate the key molecular events initiated by this compound binding to its receptors.

GPR40_GPR120_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HOME This compound GPR40 GPR40 HOME->GPR40 binds GPR120 GPR120 HOME->GPR120 binds G_alpha_q Gαq/11 GPR40->G_alpha_q activates GPR120->G_alpha_q activates PLC Phospholipase C (PLC) G_alpha_q->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC activates Downstream Downstream Signaling PKC->Downstream

Caption: GPR40/GPR120 Signaling Pathway for this compound.

PPAR_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HOME This compound PPAR PPAR HOME->PPAR binds & activates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR forms heterodimer with RXR RXR RXR->PPAR_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR->PPRE binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription regulates

Caption: PPAR Activation Pathway by Fatty Acids like this compound.

LPS_Inflammation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates HOME This compound MAPK MAPK (ERK) HOME->MAPK inhibits IKK IKK HOME->IKK inhibits MyD88 MyD88 TLR4->MyD88 MyD88->MAPK MyD88->IKK Gene_Expression Pro-inflammatory Gene Expression (iNOS, TNF-α) MAPK->Gene_Expression activates IkappaB IκB IKK->IkappaB phosphorylates NFkappaB_inactive NF-κB (inactive) IkappaB->NFkappaB_inactive inhibits NFkappaB_active NF-κB (active) NFkappaB_inactive->NFkappaB_active releases NFkappaB_active->Gene_Expression translocates to nucleus and activates

Caption: Inhibition of LPS-Induced Inflammatory Pathway by this compound.

Experimental Protocols

The following are detailed protocols for key in vitro assays to assess the activity of this compound.

GPR40/GPR120 Activation Assay (Calcium Mobilization)

This assay measures the activation of GPR40 and GPR120 by quantifying the transient increase in intracellular calcium concentration upon ligand binding.

Materials:

  • HEK293 cells stably expressing human GPR40 or GPR120

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., G418 for GPR40, puromycin for GPR120)

  • Poly-D-lysine coated 384-well black, clear-bottom plates

  • Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5 Assay Kit)

  • Probenecid (optional, to prevent dye leakage)

  • This compound stock solution (in DMSO or ethanol)

  • Fluorescence imaging plate reader (FLIPR) or equivalent instrument

Protocol:

  • Cell Culture and Plating:

    • Culture HEK293-GPR40 or HEK293-GPR120 cells in supplemented DMEM at 37°C in a 5% CO₂ incubator.

    • Seed the cells into poly-D-lysine coated 384-well plates at a density that will result in a confluent monolayer on the day of the assay and culture overnight.

  • Dye Loading:

    • On the day of the experiment, remove the culture medium from the wells.

    • Prepare the dye-loading solution according to the manufacturer's instructions, typically by diluting the fluorescent calcium dye in the assay buffer. Probenecid can be included to improve dye retention.

    • Add the dye-loading solution to each well and incubate at 37°C for 45-60 minutes.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations. The final DMSO or ethanol concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

  • Measurement of Calcium Flux:

    • Place the dye-loaded cell plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Establish a baseline fluorescence reading for a few seconds.

    • The instrument will then automatically add the this compound dilutions to the wells.

    • Continue to measure the fluorescence intensity for a period of time (e.g., 60-120 seconds) to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Calcium_Mobilization_Workflow Start Start Seed_Cells Seed GPR40/GPR120 expressing HEK293 cells in 384-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Load_Dye Load cells with calcium-sensitive dye Incubate_Overnight->Load_Dye Incubate_Dye Incubate for 45-60 min Load_Dye->Incubate_Dye Measure_Fluorescence Measure fluorescence in plate reader Incubate_Dye->Measure_Fluorescence Prepare_Compound Prepare serial dilutions of this compound Add_Compound Add this compound Prepare_Compound->Add_Compound Measure_Fluorescence->Add_Compound Record_Response Record fluorescence change Add_Compound->Record_Response Analyze_Data Analyze data and calculate EC50 Record_Response->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Calcium Mobilization Assay.

Anti-inflammatory Assay in BV-2 Microglia

This protocol describes how to assess the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Materials:

  • BV-2 murine microglial cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and other relevant cytokines

  • 96-well cell culture plates

Protocol:

  • Cell Culture and Treatment:

    • Seed BV-2 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 24 hours). Include control wells with no treatment, LPS only, and this compound only.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After the incubation period, collect the cell culture supernatants.

    • In a new 96-well plate, mix an equal volume of the supernatant with the Griess Reagent.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the NO concentration based on a standard curve prepared with sodium nitrite.

  • Cytokine Measurement (ELISA):

    • Use the collected cell culture supernatants to measure the concentration of TNF-α and other cytokines using commercially available ELISA kits.

    • Follow the manufacturer's protocol for the ELISA procedure.

    • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.

  • Data Analysis:

    • Express the NO and cytokine levels as a percentage of the LPS-only control.

    • Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Anti_Inflammatory_Workflow Start Start Seed_Cells Seed BV-2 cells in 96-well plate Start->Seed_Cells Pretreat Pre-treat with this compound Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect_Supernatant Collect supernatant Incubate->Collect_Supernatant Griess_Assay Perform Griess Assay for NO Collect_Supernatant->Griess_Assay ELISA Perform ELISA for cytokines Collect_Supernatant->ELISA Analyze_Data Analyze data and calculate IC50 Griess_Assay->Analyze_Data ELISA->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Anti-inflammatory Assay in BV-2 Microglia.

PPARγ Activation Assay (Reporter Gene Assay)

This assay determines the ability of this compound to activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ) using a reporter gene system.

Materials:

  • A suitable cell line (e.g., HEK293T or HepG2)

  • Expression plasmid for PPARγ

  • Reporter plasmid containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Cell lysis buffer

  • Luciferase assay substrate

  • Luminometer

Protocol:

  • Cell Transfection:

    • Seed the cells in a 96-well plate.

    • Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

  • Luciferase Assay:

    • After an appropriate incubation period (e.g., 24 hours), lyse the cells using the cell lysis buffer.

    • Measure the luciferase activity in the cell lysates using a luminometer after adding the luciferase substrate.

    • If a normalization plasmid was used, measure the activity of the second reporter as well.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).

    • Express the results as fold activation over the vehicle control.

    • Plot the fold activation against the logarithm of the this compound concentration to determine the EC₅₀ value.

PPAR_Reporter_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Transfect Co-transfect with PPARγ and PPRE-luciferase plasmids Seed_Cells->Transfect Incubate_Transfection Incubate for 24 hours Transfect->Incubate_Transfection Treat Treat with this compound Incubate_Transfection->Treat Incubate_Treatment Incubate for 24 hours Treat->Incubate_Treatment Lyse_Cells Lyse cells Incubate_Treatment->Lyse_Cells Measure_Luciferase Measure luciferase activity Lyse_Cells->Measure_Luciferase Analyze_Data Analyze data and calculate EC50 Measure_Luciferase->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the PPARγ Reporter Gene Assay.

References

Application Notes and Protocols for 10(S)-hydroxy-8(E)-octadecenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of 10(S)-hydroxy-8(E)-octadecenoic acid (10(S)-HODE) analytical standards. This document includes specifications for the analytical standard, detailed experimental protocols for its quantification using various analytical techniques, and an overview of its known signaling pathways.

Analytical Standard Specifications

Proper characterization and handling of analytical standards are crucial for accurate and reproducible experimental results. Below is a summary of typical specifications for a 10(S)-HODE analytical standard.

ParameterSpecification
Chemical Name 10(S)-hydroxy-8(E),12(Z)-octadecadienoic acid
Synonyms 10S-HODE
Molecular Formula C₁₈H₃₂O₃
Molecular Weight 296.4 g/mol
Purity ≥98% (as determined by HPLC)
Formulation Typically supplied as a solution in ethanol or acetonitrile
Storage -20°C
Stability ≥ 2 years at -20°C in the supplied solvent

Experimental Protocols

This section provides detailed methodologies for the analysis of 10(S)-HODE in biological matrices.

Sample Preparation: Extraction of Hydroxy Fatty Acids

This protocol describes a general procedure for the extraction of 10(S)-HODE from biological samples such as plasma or tissue homogenates.

Workflow for Sample Extraction

G start Start: Biological Sample (Plasma/Tissue) homogenize Homogenize in Methanol start->homogenize add_is Add Internal Standard (e.g., 13(S)-HODE-d4) homogenize->add_is extract Liquid-Liquid Extraction (e.g., with Hexane) add_is->extract vortex Vortex and Centrifuge extract->vortex collect Collect Organic Layer vortex->collect dry Evaporate to Dryness (under Nitrogen) collect->dry reconstitute Reconstitute in Mobile Phase or Derivatization Solvent dry->reconstitute end Proceed to Analysis reconstitute->end

Caption: General workflow for the extraction of 10(S)-HODE from biological samples.

Protocol:

  • Homogenization: For tissue samples, homogenize in methanol. For liquid samples like plasma, add methanol in a 1:3 (sample:methanol) ratio.

  • Internal Standard Addition: Add an appropriate internal standard, such as 13(S)-HODE-d4, to the sample to correct for extraction losses and instrument variability.

  • Extraction: Add hexane to the sample at a 2:1 (hexane:sample homogenate) ratio.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 2 minutes, followed by centrifugation at 3,000 rpm for 10 minutes to separate the phases.

  • Collect Organic Layer: Carefully collect the upper organic layer containing the lipids.

  • Drying: Evaporate the solvent from the collected organic layer under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in the mobile phase for HPLC or LC-MS/MS analysis, or in a suitable solvent for derivatization for GC-MS analysis.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

This method is suitable for the separation of 10(S)-HODE from its enantiomer, 10(R)-HODE.

Protocol:

  • Column: Chiralpak IC or a similar immobilized polysaccharide-based chiral stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mobile phase of n-hexane and ethanol (e.g., 50:50 v/v) is a common starting point. The ratio may need to be optimized for best resolution.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Detection: UV detector at 234 nm, which is the characteristic absorbance wavelength for conjugated dienes in HODEs.[2][3]

  • Injection Volume: 10 µL.[1]

  • Quantification: Create a calibration curve using a certified 10(S)-HODE analytical standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS provides high sensitivity and selectivity for the quantification of 10(S)-HODE in complex biological matrices.

Workflow for LC-MS/MS Analysis

G start Extracted Sample hplc HPLC Separation (Reversed-Phase C18) start->hplc esi Electrospray Ionization (ESI) (Negative Mode) hplc->esi ms1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi->ms1 cid Quadrupole 2 (Q2) (Collision-Induced Dissociation) ms1->cid ms2 Quadrupole 3 (Q3) (Product Ion Detection) cid->ms2 detector Detector ms2->detector quant Quantification detector->quant

Caption: A typical workflow for the quantification of 10(S)-HODE using LC-MS/MS.

Protocol:

  • LC System:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte.

    • Flow Rate: 0.4 mL/min.[4]

    • Injection Volume: 5-20 µL.

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[5]

    • Multiple Reaction Monitoring (MRM):

      • Precursor Ion (Q1): m/z 295.2 (corresponding to [M-H]⁻).

      • Product Ion (Q3): A specific fragment ion for 10-HODE would need to be determined, but for the related 9-HODE, a characteristic product ion is m/z 171.[6]

    • Source Parameters:

      • Spray Voltage: -3300 V.[5]

      • Vaporizer Temperature: 580°C.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS analysis of 10(S)-HODE requires derivatization to increase its volatility. The most common derivatization is the formation of a trimethylsilyl (TMS) ether.

Protocol:

  • Derivatization:

    • To the dried lipid extract, add 90 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).[7]

    • Incubate the mixture at 37°C for 30 minutes.[7]

  • GC System:

    • Column: A non-polar capillary column such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), then ramp up to a higher temperature (e.g., 280-300°C) to elute the derivatized analyte.

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Can be run in full scan mode to identify the fragmentation pattern or in selected ion monitoring (SIM) mode for targeted quantification.

    • Characteristic Ions: The mass spectrum of the TMS derivative of 10-HODE will show characteristic fragment ions that can be used for identification and quantification. For TMS derivatives of hydroxy fatty acids, key cleavages occur on either side of the C-O-TMS bond.

Signaling Pathways

10(S)-HODE and its isomers are known to be biologically active lipid mediators involved in various signaling pathways. The two primary receptors that have been identified are Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and G protein-coupled receptor 132 (GPR132).

PPARγ Signaling Pathway

HODEs are endogenous ligands for PPARγ, a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.

PPARγ Activation by 10(S)-HODE

HODE 10(S)-HODE PPAR PPARγ HODE->PPAR Binds to Complex PPARγ-RXR Heterodimer PPAR->Complex Heterodimerizes with RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to Gene Target Gene Transcription (e.g., related to lipid metabolism, inflammation) PPRE->Gene Initiates Response Cellular Response Gene->Response

Caption: Simplified diagram of the PPARγ signaling pathway activated by 10(S)-HODE.

Upon entering the cell, 10(S)-HODE can bind to PPARγ. This binding event promotes the heterodimerization of PPARγ with the Retinoid X Receptor (RXR). The resulting PPARγ-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in processes such as lipid uptake and adipogenesis.[8][9]

GPR132 Signaling Pathway

9-HODE isomers, including 10(S)-HODE, have been identified as ligands for the G protein-coupled receptor GPR132 (also known as G2A).[10] Activation of GPR132 can lead to various cellular responses, including the modulation of inflammatory processes.

GPR132 Activation by 10(S)-HODE

HODE 10(S)-HODE GPR132 GPR132 (G2A) Receptor HODE->GPR132 Binds to G_protein G-protein GPR132->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Generates Downstream Downstream Signaling Cascades (e.g., Protein Kinase A/C) Second_Messenger->Downstream Response Cellular Response (e.g., Inflammation, Apoptosis) Downstream->Response

Caption: General overview of the GPR132 signaling pathway upon activation by 10(S)-HODE.

The binding of 10(S)-HODE to GPR132 on the cell surface initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins. These activated G-proteins then modulate the activity of effector enzymes, such as adenylyl cyclase or phospholipase C, resulting in the generation of second messengers like cAMP, IP₃, and DAG. These second messengers, in turn, activate downstream signaling cascades, ultimately leading to a specific cellular response, which can include the regulation of inflammation and apoptosis.[11]

References

Production of 10(S)-HOME Using Recombinant E. coli: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the production of 10(S)-hydroxy-12(Z)-octadecenoic acid (10(S)-HOME), a bioactive lipid metabolite, using a whole-cell biocatalyst system based on recombinant Escherichia coli. The protocols cover the cloning and expression of 10(S)-dioxygenase from Nostoc punctiforme, optimization of whole-cell bioconversion of linoleic acid, and relevant analytical methods. Furthermore, this document elucidates the known signaling pathways of this compound, providing a basis for its potential applications in drug development, particularly in metabolic and inflammatory diseases.

Introduction

This compound is an oxygenated metabolite of linoleic acid that has garnered interest for its potential therapeutic properties, including anti-inflammatory effects and the stimulation of glucagon-like peptide-1 (GLP-1) secretion. The production of stereochemically pure this compound is crucial for detailed biological evaluation and potential clinical applications. Chemical synthesis of this molecule can be complex, involving multiple steps and the use of hazardous reagents. Biocatalysis using recombinant microorganisms offers a promising alternative for the sustainable and specific synthesis of this compound. This application note details a robust method for the production of this compound using recombinant E. coli expressing a 10(S)-dioxygenase.

Data Presentation

Table 1: Quantitative Production of 10(S)-Hydroxy-8(E)-octadecenoic Acid by Recombinant E. coli
ParameterValueReference
Enzyme SourceNostoc punctiforme PCC 73102 (10S-dioxygenase)[1]
Host StrainEscherichia coli[1]
SubstrateOleic Acid[1]
Product10S-hydroxy-8(E)-octadecenoic acid[1]
Chaperone Co-expressionYes[1]
Optimal pH9.0[1]
Optimal Temperature35 °C[1]
Optimal Cell Concentration40 g/L[1]
Optimal Substrate Concentration10 g/L[1]
Co-solvent15% (v/v) Dimethyl sulfoxide[1]
Reaction Time30 minutes[1]
Product Titer7.2 g/L[1]
Conversion Yield72% (w/w)[1]
Volumetric Productivity14.4 g/L/h[1]

Note: The available literature specifically details the production of 10S-hydroxy-8(E)-octadecenoic acid from oleic acid. The same enzymatic system is expected to convert linoleic acid to this compound, though optimal conditions may vary slightly.

Experimental Protocols

Protocol 1: Cloning of Nostoc punctiforme 10S-Dioxygenase into pET Expression Vector
  • Gene Amplification:

    • Synthesize the gene encoding 10(S)-dioxygenase from Nostoc punctiforme PCC 73102 with codon optimization for E. coli expression.

    • Alternatively, amplify the gene from N. punctiforme genomic DNA using PCR with high-fidelity DNA polymerase. Design primers to introduce NdeI and XhoI restriction sites at the 5' and 3' ends of the gene, respectively.

  • Vector and Insert Preparation:

    • Digest the pET-28a(+) vector and the purified PCR product with NdeI and XhoI restriction enzymes.

    • Purify the digested vector and insert using a gel extraction kit.

  • Ligation:

    • Ligate the digested insert into the prepared pET-28a(+) vector using T4 DNA ligase. This will create an N-terminal His-tagged fusion protein construct.

  • Transformation:

    • Transform the ligation mixture into competent E. coli DH5α cells.

    • Plate the transformed cells on LB agar plates containing 50 µg/mL kanamycin and incubate overnight at 37°C.

  • Colony PCR and Sequencing:

    • Screen colonies by colony PCR to identify putative positive clones.

    • Isolate plasmid DNA from positive colonies and confirm the correct insertion and sequence by Sanger sequencing.

Protocol 2: Expression of Recombinant 10S-Dioxygenase in E. coli BL21(DE3)
  • Transformation:

    • Transform the confirmed pET-28a(+)-10S-dioxygenase plasmid into competent E. coli BL21(DE3) cells.

    • For enhanced protein folding and activity, co-transform with a chaperone plasmid (e.g., pGro7 from Takara Bio) into a suitable host strain and select on appropriate antibiotics (kanamycin and chloramphenicol).[1]

  • Starter Culture:

    • Inoculate a single colony of the recombinant E. coli BL21(DE3) into 5 mL of LB medium containing 50 µg/mL kanamycin (and chloramphenicol if using a chaperone plasmid).

    • Incubate overnight at 37°C with shaking at 200 rpm.

  • Main Culture:

    • Inoculate 1 L of LB medium (with antibiotics) with the overnight starter culture to an initial OD600 of 0.05-0.1.

    • Incubate at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8.

  • Induction:

    • Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM.

    • If using a chaperone plasmid, add L-arabinose to a final concentration of 1 mg/mL one hour prior to IPTG induction.[1]

    • Continue to incubate at 18°C for 16-20 hours with shaking at 200 rpm.

  • Cell Harvesting:

    • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

    • Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) and store at -80°C until use for bioconversion.

Protocol 3: Whole-Cell Bioconversion of Linoleic Acid to this compound
  • Reaction Setup:

    • Prepare a reaction mixture containing 50 mM buffer (e.g., Tris-HCl, pH 9.0), 15% (v/v) dimethyl sulfoxide (DMSO) as a co-solvent, and the desired concentration of linoleic acid (e.g., 10 g/L).

    • Pre-warm the reaction mixture to 35°C.

  • Bioconversion:

    • Resuspend the harvested recombinant E. coli cells in the reaction mixture to a final concentration of 40 g/L (wet cell weight).

    • Incubate the reaction at 35°C with shaking at 200 rpm.

  • Reaction Monitoring and Termination:

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC or GC-MS.

    • After the desired conversion is achieved (e.g., 30 minutes), terminate the reaction by adding an equal volume of ice-cold acetone or by acidification to pH 2.0 with HCl.

Protocol 4: Extraction and Analysis of this compound
  • Extraction:

    • Centrifuge the terminated reaction mixture to remove the cell debris.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic phases and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Analysis:

    • Analyze the crude product by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography-mass spectrometry (GC-MS) for identification and quantification of this compound.

Protocol 5: 10S-Dioxygenase Enzyme Activity Assay
  • Enzyme Preparation:

    • Resuspend the recombinant E. coli cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 10% glycerol).

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to obtain the cell-free extract (supernatant).

  • Assay Mixture:

    • Prepare a 1 mL reaction mixture containing 50 mM Tris-HCl (pH 7.5), 0.2 mM ferrous ammonium sulfate, 0.4 mM NADH, and 1 mM linoleic acid.

  • Activity Measurement:

    • Start the reaction by adding an appropriate amount of the cell-free extract to the assay mixture.

    • Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, using a spectrophotometer at 30°C.

    • One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

Signaling Pathways and Potential Applications

This compound exerts its biological effects by activating specific G protein-coupled receptors (GPCRs), primarily GPR40 and GPR120. Activation of these receptors initiates downstream signaling cascades that can modulate cellular responses, making this compound a molecule of interest for drug development.

GPR40 Signaling Pathway

Activation of GPR40 by this compound in pancreatic β-cells and intestinal L-cells leads to the stimulation of insulin and GLP-1 secretion, respectively.[2][3] The signaling cascade is as follows:

  • Receptor Activation: this compound binds to and activates GPR40.

  • Gq/11 Activation: The activated receptor couples to the Gαq/11 subunit of the heterotrimeric G protein.[4]

  • PLC Activation: Gαq/11 activates phospholipase C (PLC).[4]

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5]

  • Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[5]

  • PKC Activation: The increased intracellular calcium and DAG synergistically activate protein kinase C (PKC).[5]

  • Hormone Secretion: The rise in intracellular calcium and activation of PKC promote the exocytosis of insulin- or GLP-1-containing granules.

GPR40_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 10S_HOME This compound GPR40 GPR40 10S_HOME->GPR40 Binds Gq11 Gαq/11 GPR40->Gq11 Activates PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Hormone_Secretion Insulin/GLP-1 Secretion Ca2->Hormone_Secretion Promotes PKC->Hormone_Secretion Promotes

Caption: GPR40 signaling pathway upon this compound binding.

GPR120 Signaling Pathway and Anti-inflammatory Effects

This compound also activates GPR120, which is expressed in various cell types, including macrophages and adipocytes. GPR120 activation mediates potent anti-inflammatory effects.[6]

  • Receptor Activation: this compound binds to GPR120.

  • β-Arrestin 2 Recruitment: The activated GPR120 recruits β-arrestin 2 to the cell membrane.[7]

  • Internalization: The GPR120/β-arrestin 2 complex is internalized.

  • Inhibition of Inflammatory Signaling: The internalized complex interacts with and sequesters TAB1, preventing its association with TAK1. This inhibits the activation of downstream inflammatory pathways, such as the NF-κB and JNK pathways, which are typically triggered by stimuli like lipopolysaccharide (LPS).[6]

  • Reduced Pro-inflammatory Cytokine Production: The inhibition of these pathways leads to a decrease in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

GPR120_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 10S_HOME This compound GPR120 GPR120 10S_HOME->GPR120 Binds LPS LPS TLR4 TLR4 LPS->TLR4 Activates beta_arrestin2 β-Arrestin 2 GPR120->beta_arrestin2 Recruits GPR120_arrestin GPR120/β-Arrestin 2 Complex GPR120->GPR120_arrestin TAK1 TAK1 TLR4->TAK1 Activates via adaptor proteins beta_arrestin2->GPR120_arrestin Forms TAB1 TAB1 GPR120_arrestin->TAB1 Sequesters TAB1->TAK1 Activates NFkB_JNK NF-κB / JNK Pathways TAK1->NFkB_JNK Activates Inflammation Pro-inflammatory Cytokine Production NFkB_JNK->Inflammation Induces Production_Workflow Gene_Cloning 1. Gene Cloning (10S-dioxygenase in pET vector) Transformation 2. Transformation (into E. coli BL21(DE3)) Gene_Cloning->Transformation Expression 3. Protein Expression (IPTG Induction) Transformation->Expression Bioconversion 4. Whole-Cell Bioconversion (Linoleic Acid -> this compound) Expression->Bioconversion Extraction 5. Product Extraction (from reaction mixture) Bioconversion->Extraction Analysis 6. Analysis & Purification (HPLC, GC-MS) Extraction->Analysis Final_Product Pure this compound Analysis->Final_Product

References

Application Notes & Protocols: Purification of 10(S)-HOME from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10(S)-hydroxy-12(Z)-octadecenoic acid (10(S)-HOME) is a bioactive lipid metabolite produced from linoleic acid by various microorganisms, including certain species of Lactobacillus and Bifidobacterium.[1][2] This molecule has garnered significant interest in the scientific community due to its potential therapeutic applications, including anti-inflammatory and immunomodulatory effects. The production of this compound through microbial fermentation offers a scalable and sustainable approach for obtaining this valuable compound. This document provides detailed application notes and protocols for the purification of this compound from a fermentation broth, ensuring high purity and yield for research and drug development purposes.

The purification process involves a multi-step strategy commencing with the removal of microbial biomass, followed by extraction of the target molecule and subsequent chromatographic purification to achieve a high degree of purity.

Experimental Workflow Overview

The overall workflow for the purification of this compound from fermentation broth is depicted below. This process is designed to efficiently isolate the target compound from a complex mixture of cellular components, media constituents, and other metabolites.

Purification_Workflow fermentation Fermentation Broth centrifugation Centrifugation fermentation->centrifugation Cell Removal supernatant Supernatant centrifugation->supernatant extraction Liquid-Liquid Extraction supernatant->extraction Acidification & Extraction organic_phase Organic Phase extraction->organic_phase evaporation Solvent Evaporation organic_phase->evaporation crude_extract Crude this compound Extract evaporation->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography Initial Purification partially_purified Partially Purified this compound column_chromatography->partially_purified hplc Preparative HPLC partially_purified->hplc Final Polishing pure_home Pure this compound hplc->pure_home

Caption: General workflow for the purification of this compound.

Quantitative Data Summary

The following table summarizes the expected yield and purity of this compound at each stage of the purification process. These values are estimates and may vary depending on the specific fermentation conditions and the efficiency of each step.[3][4][5]

Purification StepStarting MaterialProductExpected Yield (%)Expected Purity (%)
Centrifugation Fermentation BrothSupernatant~95-99<1
Liquid-Liquid Extraction SupernatantCrude this compound Extract~85-955-15
Silica Gel Column Chromatography Crude this compound ExtractPartially Purified this compound~70-8560-80
Preparative HPLC Partially Purified this compoundPure this compound~80-90>98

Detailed Experimental Protocols

Fermentation Broth Clarification

Objective: To remove microbial cells and other solid debris from the fermentation broth.

Materials:

  • Fermentation broth containing this compound

  • High-speed refrigerated centrifuge

  • Centrifuge bottles

Protocol:

  • Transfer the fermentation broth to appropriate centrifuge bottles.

  • Centrifuge the broth at 8,000 x g for 20 minutes at 4°C.

  • Carefully decant the supernatant, which contains the dissolved this compound, into a clean collection vessel.

  • Discard the cell pellet. For larger volumes, continuous centrifugation can be employed.

Liquid-Liquid Extraction

Objective: To extract this compound from the clarified supernatant into an organic solvent.[6]

Materials:

  • Clarified supernatant

  • Hydrochloric acid (HCl), 6M

  • Ethyl acetate

  • Separatory funnel

  • pH meter or pH strips

Protocol:

  • Measure the volume of the clarified supernatant.

  • Acidify the supernatant to a pH of 3.0-3.5 by slowly adding 6M HCl while stirring. This protonates the carboxylic acid group of this compound, making it more soluble in organic solvents.

  • Transfer the acidified supernatant to a separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The top layer will be the organic phase (ethyl acetate) containing this compound, and the bottom layer will be the aqueous phase.

  • Drain the lower aqueous phase and collect the upper organic phase.

  • Repeat the extraction of the aqueous phase with a fresh portion of ethyl acetate to maximize recovery.

  • Combine the organic phases.

  • Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Silica Gel Column Chromatography

Objective: To perform an initial purification of the crude extract to remove highly polar and non-polar impurities.[7][8][9]

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Hexane

  • Ethyl acetate

  • Collection tubes

Protocol:

  • Prepare a slurry of silica gel in hexane.

  • Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Allow the hexane to drain until it is just above the silica bed.

  • Dissolve the crude this compound extract in a minimal amount of the mobile phase (e.g., hexane:ethyl acetate 9:1 v/v).

  • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Begin elution with a non-polar solvent system (e.g., hexane:ethyl acetate 9:1 v/v) to remove non-polar impurities.

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 8:2, 7:3 v/v).

  • Collect fractions and monitor the elution of this compound using thin-layer chromatography (TLC) or analytical HPLC.

  • Pool the fractions containing this compound.

  • Evaporate the solvent from the pooled fractions to obtain the partially purified this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

Objective: To achieve high-purity this compound by separating it from closely related impurities.[10][11][12]

Materials:

  • Partially purified this compound

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase preparative column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

Protocol:

  • Dissolve the partially purified this compound in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Set up the preparative HPLC system with a suitable mobile phase gradient. A typical starting point is a gradient of acetonitrile in water (e.g., 50% to 90% acetonitrile over 30 minutes). A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.

  • Inject the sample onto the column.

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

  • Collect the fraction corresponding to the this compound peak.

  • Analyze the purity of the collected fraction using analytical HPLC.

  • If necessary, perform a second preparative HPLC run on the collected fraction to further improve purity.

  • Lyophilize or evaporate the solvent from the pure fraction to obtain the final this compound product.

Bioactivity and Signaling Pathway

This compound is known to exert its biological effects through the activation of G-protein coupled receptors (GPCRs), specifically GPR40 (also known as FFA1) and GPR120 (also known as FFA4).[13][14] Activation of these receptors by this compound initiates a downstream signaling cascade that can modulate cellular responses, particularly in immune cells.

GPR40/GPR120 Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol HOME This compound GPR40 GPR40 HOME->GPR40 GPR120 GPR120 HOME->GPR120 G_protein Gq/11 GPR40->G_protein activates GPR120->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC activates Downstream Downstream Signaling (e.g., MAPK/ERK, NF-κB) PKC->Downstream activates

Caption: this compound signaling through GPR40/GPR120.

Upon binding of this compound to GPR40 and GPR120, the associated Gq/11 protein is activated.[15] This activation leads to the stimulation of Phospholipase C (PLC).[16][17][18] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[16][17] IP3 diffuses into the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[17][18] Both DAG and the increased intracellular Ca²⁺ concentration cooperatively activate Protein Kinase C (PKC), which in turn phosphorylates downstream target proteins, leading to the activation of signaling pathways such as the MAPK/ERK and NF-κB pathways, ultimately modulating gene expression and cellular responses.[15][19]

Conclusion

The protocols outlined in this document provide a comprehensive guide for the purification of this compound from fermentation broth. By following this multi-step purification strategy, researchers can obtain a highly pure product suitable for a wide range of in vitro and in vivo studies. The provided information on the signaling pathway of this compound offers a starting point for investigating its mechanism of action and exploring its therapeutic potential. Careful optimization of each step will be crucial for maximizing the final yield and purity of this promising bioactive molecule.

References

Application Notes and Protocols: NMR and FTIR Analysis of 10-hydroxy-8(E)-octadecenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

10-hydroxy-8(E)-octadecenoic acid is a hydroxy fatty acid (HFA) that has garnered interest in various research fields, including microbiology and biochemistry. It is known to be a product of the biotransformation of oleic acid by certain microorganisms, such as Pseudomonas aeruginosa. Accurate and reliable analytical methods are crucial for its identification, characterization, and quantification in various matrices. This document provides detailed application notes and protocols for the analysis of 10-hydroxy-8(E)-octadecenoic acid using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the unambiguous identification of 10-hydroxy-8(E)-octadecenoic acid.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the methyl ester of 10-hydroxy-8(E)-octadecenoic acid. The data for the free acid is expected to be very similar, with minor differences in the chemical shifts of the carbons and protons near the carboxylic acid group.

Table 1: ¹H NMR Spectral Data of Methyl 10-hydroxy-8(E)-octadecenoate in CDCl₃

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
5.40 - 5.60m-H-8, H-9
4.03dt6.6, 6.3H-10
3.67s--OCH₃
2.30t7.4H-2
2.02m-H-7, H-11
1.63m-H-3
1.20 - 1.40m--(CH₂)n-
0.88t6.8H-18

Note: Data is based on the analysis of the methyl ester derivative and may show slight variations for the free fatty acid.

Table 2: ¹³C NMR Spectral Data of Methyl 10-hydroxy-8(E)-octadecenoate in CDCl₃

Chemical Shift (δ, ppm)Assignment
174.31C-1 (C=O of ester)
133.2C-8 or C-9
131.9C-8 or C-9
73.24C-10 (CHOH)
51.4-OCH₃
37.4C-11
34.1C-2
32.3C-7
31.8C-16
29.0 - 29.7-(CH₂)n-
25.6C-12
24.9C-3
22.7C-17
14.1C-18

Note: Data is based on the analysis of the methyl ester derivative and may show slight variations for the free fatty acid.

Experimental Protocol: NMR Analysis

1.2.1. Sample Preparation:

  • Weigh 5-10 mg of purified 10-hydroxy-8(E)-octadecenoic acid directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.

  • Cap the tube and gently vortex or sonicate until the sample is completely dissolved.

  • For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added, although modern spectrometers can use the residual solvent signal as a reference.

1.2.2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer are:

    • Pulse Program: zg30

    • Number of Scans: 16-64

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 1-2 seconds

  • Acquire a ¹³C NMR spectrum. Typical parameters are:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024 or more, depending on sample concentration

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

  • Process the acquired data (Fourier transform, phase correction, baseline correction, and integration).

  • Reference the spectra to the residual CHCl₃ signal (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique used to identify functional groups present in a molecule based on their characteristic infrared absorption frequencies.

Data Presentation

Table 3: Characteristic FTIR Absorption Bands for 10-hydroxy-8(E)-octadecenoic acid

Wavenumber (cm⁻¹)IntensityAssignment
~3400 (broad)StrongO-H stretch (hydroxyl group and carboxylic acid dimer)
~3000-2800StrongC-H stretch (aliphatic CH₂, CH₃)
~1710StrongC=O stretch (carboxylic acid)
~1650Medium-WeakC=C stretch (alkene)
~1465MediumC-H bend (CH₂)
~1280MediumC-O stretch (carboxylic acid)
~1050MediumC-O stretch (secondary alcohol)
~970Medium=C-H bend (trans-disubstituted alkene)
~940Medium (broad)O-H bend (carboxylic acid dimer)
Experimental Protocol: FTIR Analysis

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the purified 10-hydroxy-8(E)-octadecenoic acid (as a viscous oil or solid) directly onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

2.2.2. FTIR Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum. Typical parameters are:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • The resulting spectrum should be displayed in absorbance or transmittance mode.

  • Clean the ATR crystal thoroughly after analysis.

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for NMR and FTIR Analysis cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ftir FTIR Analysis cluster_results Results Sample 10-hydroxy-8(E)-octadecenoic acid Dissolve Dissolve in CDCl3 Sample->Dissolve PlaceOnATR Place on ATR Crystal Sample->PlaceOnATR AcquireNMR Acquire 1H and 13C Spectra Dissolve->AcquireNMR AcquireFTIR Acquire FTIR Spectrum PlaceOnATR->AcquireFTIR ProcessNMR Process NMR Data AcquireNMR->ProcessNMR AnalyzeNMR Analyze Chemical Shifts and Couplings ProcessNMR->AnalyzeNMR Structure Structural Confirmation AnalyzeNMR->Structure AnalyzeFTIR Analyze Absorption Bands AcquireFTIR->AnalyzeFTIR AnalyzeFTIR->Structure

Caption: Workflow for NMR and FTIR analysis.

Biotransformation Pathway

biotransformation_pathway Biotransformation of Oleic Acid OleicAcid Oleic Acid (cis-9-octadecenoic acid) Enzyme Hydratase/Oxygenase Activity (Pseudomonas aeruginosa) OleicAcid->Enzyme HOD 10-hydroxy-8(E)-octadecenoic acid (HOD) FurtherOxidation Further Oxidation HOD->FurtherOxidation DOD 7,10-dihydroxy-8(E)-octadecenoic acid (DOD) Enzyme->HOD FurtherOxidation->DOD

Caption: Biotransformation of oleic acid by P. aeruginosa.[1][2][3]

Disclaimer: The provided NMR and FTIR data are based on published literature for the methyl ester of 10-hydroxy-8(E)-octadecenoic acid and are intended for illustrative purposes. Actual spectral data may vary depending on the specific experimental conditions, instrumentation, and the form of the analyte (free acid vs. ester). It is recommended to acquire reference spectra for the specific compound of interest for definitive identification.

References

Application Notes and Protocols for the Study of 10(S)-HOME in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to 10(S)-HOME

10(S)-hydroxy-12(Z)-octadecenoic acid (this compound) is a bioactive lipid mediator derived from the enzymatic hydration of linoleic acid. As an oxylipin, this compound is involved in various physiological and pathological processes, making it a molecule of significant interest in lipidomics research. This document provides detailed application notes and protocols for the study of this compound, with a focus on its extraction, quantification, and biological significance, particularly in relation to brown adipose tissue (BAT) and its signaling through the G protein-coupled receptor 132 (GPR132).

Biological Significance:

  • Formation: this compound is formed from linoleic acid, a common dietary omega-6 fatty acid, through the action of various enzymes.

  • Brown Adipose Tissue (BAT) Activation: Emerging evidence suggests a role for this compound and related linoleic acid metabolites in the activation and function of brown adipose tissue, a key site for non-shivering thermogenesis and energy expenditure. The study of these lipids is crucial for understanding metabolic regulation and developing potential therapeutics for obesity and related metabolic disorders.

  • GPR132 Signaling: this compound is a potential endogenous ligand for GPR132, also known as G2A. This receptor is implicated in various cellular processes, including immune responses, inflammation, and cell proliferation[1][2][3]. Activation of GPR132 by its ligands can trigger downstream signaling cascades involving G-proteins, cyclic AMP (cAMP), and mitogen-activated protein kinases (MAPKs)[4].

Quantitative Data Presentation

The quantification of this compound in biological matrices is essential for understanding its physiological and pathological roles. Below are tables summarizing expected concentration ranges and key validation parameters for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Note: Specific concentrations of this compound can vary significantly depending on the species, tissue, and physiological state. The following data should be considered as a general guide.

Table 1: Representative Concentrations of this compound in Biological Samples

Biological MatrixSpeciesConcentration Range (ng/mL or ng/g)Reference/Methodology
Human PlasmaHuman0.5 - 10 ng/mLLC-MS/MS
Human SerumHuman0.5 - 15 ng/mLLC-MS/MS
Rodent Brown Adipose TissueMouse/Rat10 - 100 ng/gLC-MS/MS
Rodent White Adipose TissueMouse/Rat1 - 20 ng/gLC-MS/MS

Table 2: Key Validation Parameters for this compound Quantification by LC-MS/MS [5][6][7][8][9][10]

Validation ParameterAcceptance CriteriaTypical Performance for Oxylipin Analysis
Linearity (R²)≥ 0.99> 0.995
Accuracy (% Bias)Within ± 15% (± 20% at LLOQ)85-115%
Precision (% CV)≤ 15% (≤ 20% at LLOQ)< 15%
Lower Limit of Quantification (LLOQ)Signal-to-Noise > 100.1 - 1 ng/mL
RecoveryConsistent and reproducible70-120%
Matrix EffectMinimal and compensated by internal standard< 15%

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma/Serum

This protocol describes a liquid-liquid extraction (LLE) method suitable for the recovery of this compound and other oxylipins from plasma or serum.

Materials:

  • Plasma or serum samples

  • Internal Standard (IS): this compound-d4 or other suitable deuterated analog

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Hexane (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Vortex mixer

  • Centrifuge (capable of 4°C and >3000 x g)

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Thawing: Thaw frozen plasma/serum samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma/serum in a clean microcentrifuge tube, add 10 µL of the internal standard solution (e.g., 100 ng/mL this compound-d4 in methanol). Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold methanol containing 0.1% formic acid. Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new clean tube.

  • Liquid-Liquid Extraction:

    • Add 500 µL of hexane to the supernatant.

    • Vortex for 1 minute.

    • Centrifuge at 3,000 x g for 5 minutes at 4°C to separate the phases.

  • Collection of Organic Phase: Carefully transfer the upper hexane layer to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Protocol 2: Extraction of this compound from Adipose Tissue

This protocol outlines a solid-phase extraction (SPE) based method for isolating this compound from brown or white adipose tissue.

Materials:

  • Adipose tissue samples (frozen)

  • Internal Standard (IS): this compound-d4

  • Homogenizer (e.g., bead beater)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • SPE manifold

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Tissue Weighing and Homogenization:

    • Weigh approximately 50-100 mg of frozen adipose tissue.

    • Add the tissue to a homogenization tube with ceramic beads.

    • Add 1 mL of ice-cold methanol and 10 µL of the internal standard.

    • Homogenize the tissue until a uniform suspension is achieved.

  • Lipid Extraction (Folch Method):

    • To the homogenate, add 2 mL of chloroform. Vortex for 2 minutes.

    • Add 0.6 mL of water. Vortex for 1 minute.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic (chloroform) layer.

  • Evaporation: Evaporate the solvent to dryness under nitrogen.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Loading: Reconstitute the dried lipid extract in 1 mL of 10% methanol and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of 10% methanol to remove polar impurities.

    • Elution: Elute this compound and other oxylipins with 3 mL of methanol.

  • Final Evaporation and Reconstitution:

    • Evaporate the eluate to dryness.

    • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Quantification of this compound

This protocol provides a general method for the quantification of this compound using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20-80% B

    • 15-17 min: 80-95% B

    • 17-19 min: 95% B

    • 19-20 min: 95-20% B

    • 20-25 min: 20% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 295.2 -> Product ion (m/z) 171.1

    • This compound-d4 (IS): Precursor ion (m/z) 299.2 -> Product ion (m/z) 171.1

  • Collision Energy and other MS parameters: Optimize for the specific instrument used.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

GPR132_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_gprotein G-Protein Activation cluster_cAMP cAMP Pathway cluster_mapk MAPK Pathway 10S_HOME This compound GPR132 GPR132 (G2A) 10S_HOME->GPR132 binds Gs Gs Protein GPR132->Gs activates MAPK_cascade MAPK Cascade (e.g., ERK1/2) GPR132->MAPK_cascade activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (Cell Proliferation, Inflammation) CREB->Gene_Expression Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_cascade->Transcription_Factors activates Transcription_Factors->Gene_Expression Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Spike Spike Internal Standard (this compound-d4) Sample->Spike Extraction Lipid Extraction (LLE or SPE) Spike->Extraction Drydown Solvent Evaporation Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

References

Application Notes and Protocols for the Extraction and Analysis of 10(S)-HOME from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10(S)-hydroxy-12(Z)-octadecenoic acid (10(S)-HOME) is an oxidized linoleic acid metabolite that is emerging as a bioactive lipid mediator involved in various physiological and pathological processes. Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its roles in health and disease, and for the development of novel therapeutics targeting its signaling pathways. These application notes provide detailed protocols for the extraction of this compound from plasma and tissue samples, followed by its quantification using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, a putative signaling pathway for this compound is described.

Data Presentation

The following tables summarize representative quantitative data for this compound levels in biological samples. Please note that endogenous concentrations of this compound can vary significantly depending on the species, physiological state, and analytical methodology. The provided values should be considered as illustrative examples.

Table 1: this compound Levels in Human Plasma

Sample IDConditionThis compound Concentration (ng/mL)
HP-001Healthy Control1.5 ± 0.3
HP-002Inflammatory Condition8.2 ± 1.1
HP-003Post-exercise5.7 ± 0.8

Table 2: this compound Levels in Rodent Tissue

Sample IDTissueAnimal ModelThis compound Concentration (ng/g)
RT-001LiverMouse (C57BL/6)12.4 ± 2.5
RT-002Adipose TissueRat (Sprague-Dawley)25.1 ± 4.2
RT-003BrainMouse (C57BL/6)3.8 ± 0.7

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol describes the extraction of this compound from human plasma using a polymeric reversed-phase SPE cartridge.

Materials:

  • Human plasma (collected in EDTA tubes)

  • Internal Standard (IS) solution (e.g., d4-10(S)-HOME)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Polymeric reversed-phase SPE cartridges (e.g., 30 mg/1 mL)

  • SPE manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen plasma samples on ice.

    • To 200 µL of plasma, add 10 µL of the internal standard solution.

    • Add 600 µL of acidified water (0.1% formic acid) and vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

    • Collect the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to dry out.[1]

  • Sample Loading:

    • Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/minute.[1]

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove less hydrophobic impurities.

  • Elution:

    • Elute the this compound and internal standard with 1 mL of methanol into a clean collection tube.

  • Sample Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Rodent Liver Tissue

This protocol details the extraction of this compound from rodent liver tissue using a liquid-liquid extraction method.

Materials:

  • Rodent liver tissue (flash-frozen in liquid nitrogen)

  • Internal Standard (IS) solution (e.g., d4-10(S)-HOME)

  • Homogenization buffer (e.g., PBS with protease inhibitors)

  • Ethyl acetate (LC-MS grade)

  • Hexane (LC-MS grade)

  • Formic acid

  • Tissue homogenizer (e.g., bead beater or Dounce homogenizer)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Tissue Homogenization:

    • Weigh approximately 50 mg of frozen liver tissue.

    • Add 500 µL of ice-cold homogenization buffer and 10 µL of the internal standard solution.

    • Homogenize the tissue until a uniform consistency is achieved. Keep the sample on ice throughout the process.

  • Liquid-Liquid Extraction:

    • To the tissue homogenate, add 1 mL of a hexane:ethyl acetate mixture (1:1, v/v) containing 0.1% formic acid.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the upper organic layer into a clean tube.

    • Repeat the extraction step on the lower aqueous layer with another 1 mL of the hexane:ethyl acetate mixture.

    • Pool the organic layers.

  • Sample Concentration:

    • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at 30-40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Quantification of this compound

This protocol provides typical parameters for the quantification of this compound using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid

  • Gradient: 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 297.2 → Product ion (m/z) 171.1

    • d4-10(S)-HOME (IS): Precursor ion (m/z) 301.2 → Product ion (m/z) 175.1

  • Collision Energy: Optimized for the specific instrument, typically in the range of 10-20 eV.

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, gas flow, temperature).

Mandatory Visualization

G Experimental Workflow for this compound Extraction and Analysis cluster_plasma Plasma Sample cluster_tissue Tissue Sample cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) cluster_analysis Analysis plasma_sample 200 µL Plasma add_is_plasma Add Internal Standard plasma_sample->add_is_plasma protein_precip Protein Precipitation (Acidified Water) add_is_plasma->protein_precip centrifuge_plasma Centrifuge (10,000 x g) protein_precip->centrifuge_plasma supernatant Collect Supernatant centrifuge_plasma->supernatant load Load Sample supernatant->load tissue_sample ~50 mg Tissue add_is_tissue Add Internal Standard tissue_sample->add_is_tissue homogenize Homogenization add_is_tissue->homogenize add_solvent Add Hexane:Ethyl Acetate homogenize->add_solvent condition Condition Cartridge (Methanol, Water) condition->load wash Wash (Water, 20% Methanol) load->wash elute Elute (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate vortex_lle Vortex add_solvent->vortex_lle centrifuge_lle Centrifuge (3,000 x g) vortex_lle->centrifuge_lle collect_organic Collect Organic Layer centrifuge_lle->collect_organic collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for this compound extraction and analysis.

G Putative Signaling Pathway of this compound cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HOME This compound GPR31 GPR31 HOME->GPR31 Binds G_protein Gi/o GPR31->G_protein Activates Raf Raf G_protein->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates ERK_n ERK1/2 ERK->ERK_n Translocates TF Transcription Factors (e.g., AP-1, NF-κB) ERK_n->TF Activates Gene_expression Gene Expression (Inflammatory Response, Cell Proliferation) TF->Gene_expression Regulates

References

Troubleshooting & Optimization

Optimizing 10(S)-HOME Production in P. aeruginosa: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the production of 10(S)-hydroxy-12(Z)-octadecenoic acid (10(S)-HOME) in Pseudomonas aeruginosa. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges and provide a clear path to successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A1: this compound is an oxylipin, a class of signaling molecules derived from the oxygenation of fatty acids. In P. aeruginosa, it is synthesized from oleic acid and is involved in the oxylipin-dependent quorum-sensing (ODS) system, which regulates virulence and biofilm formation.[1] Its role in bacterial communication and pathogenesis makes it a target of interest for the development of novel anti-infective therapies.

Q2: What is the biosynthetic pathway for this compound in P. aeruginosa?

A2: The biosynthesis of this compound begins with the conversion of oleic acid by the enzyme 10(S)-dioxygenase (10S-DOX), also known as OdsA.[2] This enzyme catalyzes the introduction of a hydroperoxy group to oleic acid, forming 10(S)-hydroperoxy-8(E)-octadecenoic acid (10(S)-HPOME). 10(S)-HPOME is then reduced to this compound. The enzymes responsible for this reduction have not been fully characterized and it may occur spontaneously.

Q3: How is the key enzyme, 10S-dioxygenase (OdsA), regulated?

A3: The expression of odsA is believed to be influenced by broader regulatory networks that control secondary metabolism in P. aeruginosa, such as quorum sensing and the stringent response. The stringent response is a stress response to nutrient limitation and can impact the production of various secondary metabolites.[3][4] Additionally, the secretion of OdsA is dependent on a functional Type II Secretion System (T2SS), indicating that factors affecting T2SS expression or function will also impact extracellular this compound levels.[1][5]

Q4: What are the general culture conditions for P. aeruginosa growth?

A4: P. aeruginosa is a versatile bacterium that can be grown in a variety of laboratory media. For general maintenance, Luria-Bertani (LB) broth or agar is commonly used. It grows well at 37°C with aeration. However, for optimizing the production of specific secondary metabolites like this compound, specific culture conditions, including media composition, temperature, and pH, need to be carefully controlled.[6][7]

Data Presentation: Optimizing this compound Production

The following tables summarize key quantitative data for optimizing this compound production based on available literature.

Table 1: Optimal Culture Conditions for this compound Production by P. aeruginosa NRRL B-14938

ParameterOptimal ValueReference
Temperature26°C[8][9]
pH7.0[8][9]
Reaction Time60 hours[8][9]
Chelating AgentEDTA[8][9]

Table 2: Effect of Oleic Acid Concentration on this compound Production

Oleic Acid Concentration (g/L)This compound Yield (g/L)Conversion Yield (% w/w)Reference
104.2442[2]

Experimental Protocols

Protocol 1: Culturing P. aeruginosa for this compound Production

Objective: To cultivate P. aeruginosa under conditions optimized for the production of this compound.

Materials:

  • Pseudomonas aeruginosa strain (e.g., NRRL B-14938)

  • Growth medium (e.g., a minimal salts medium supplemented with a carbon source)

  • Oleic acid solution (sterilized)

  • EDTA solution (sterilized)

  • Shaking incubator

  • Sterile culture flasks

  • Spectrophotometer

Procedure:

  • Prepare the desired volume of growth medium in sterile culture flasks.

  • Inoculate the medium with an overnight culture of P. aeruginosa to an initial OD600 of 0.05.

  • Incubate the culture at 26°C with shaking (e.g., 200 rpm) until it reaches the desired growth phase (e.g., mid-logarithmic phase).

  • Aseptically add the sterile oleic acid solution to a final concentration of 10 g/L.

  • Add sterile EDTA solution to the recommended final concentration.

  • Adjust the pH of the culture to 7.0 using sterile acid or base if necessary.

  • Continue incubation at 26°C with shaking for 60 hours.

  • Monitor cell growth by measuring OD600 at regular intervals.

  • After the incubation period, harvest the culture for this compound extraction.

Protocol 2: Extraction and Quantification of this compound

Objective: To extract this compound from the P. aeruginosa culture supernatant and quantify its concentration using LC-MS.

Materials:

  • P. aeruginosa culture from Protocol 1

  • Centrifuge

  • Ethyl acetate (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • LC-MS system

  • This compound analytical standard

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Harvesting Supernatant: Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the cells. Carefully collect the supernatant.

  • Solvent Extraction:

    • Acidify the supernatant to approximately pH 3-4 with a suitable acid (e.g., formic acid) to protonate the carboxylic acid group of this compound.

    • Transfer the acidified supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 2 minutes. Allow the layers to separate.

    • Collect the upper organic layer. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

    • Pool the organic extracts.

  • Drying and Concentration:

    • Dry the pooled organic extract over anhydrous sodium sulfate to remove any residual water.

    • Filter the dried extract to remove the sodium sulfate.

    • Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C.

  • Sample Reconstitution: Reconstitute the dried extract in a known volume of mobile phase (e.g., methanol/water with 0.1% formic acid) suitable for LC-MS analysis.

  • LC-MS Quantification:

    • Prepare a standard curve using the this compound analytical standard.

    • Inject the reconstituted sample and standards onto the LC-MS system.

    • Develop an appropriate LC gradient and MS method for the separation and detection of this compound.

    • Quantify the concentration of this compound in the sample by comparing its peak area to the standard curve.

Mandatory Visualizations

Caption: Biosynthetic pathway of this compound from oleic acid in P. aeruginosa.

Experimental_Workflow cluster_culture 1. P. aeruginosa Culture cluster_extraction 2. Extraction cluster_analysis 3. Analysis inoculation Inoculation incubation Incubation (26°C, 200 rpm) inoculation->incubation substrate_addition Add Oleic Acid & EDTA Adjust pH to 7.0 incubation->substrate_addition continued_incubation Continued Incubation (60 hours) substrate_addition->continued_incubation centrifugation Centrifugation continued_incubation->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection solvent_extraction Solvent Extraction (Ethyl Acetate) supernatant_collection->solvent_extraction drying_concentration Drying & Concentration solvent_extraction->drying_concentration reconstitution Reconstitution drying_concentration->reconstitution lcms_analysis LC-MS Quantification reconstitution->lcms_analysis

Caption: Experimental workflow for this compound production, extraction, and analysis.

Troubleshooting_Logic start Low or No this compound Production check_culture Check Culture Conditions start->check_culture check_extraction Check Extraction Protocol check_culture->check_extraction No Issue culture_issue Optimize: pH, Temp, Oleic Acid Conc., Aeration, Strain Viability check_culture->culture_issue Issue Found check_analysis Check LC-MS Analysis check_extraction->check_analysis No Issue extraction_issue Optimize: Solvent Choice, pH of Aqueous Phase, Extraction Repetitions, Drying Step check_extraction->extraction_issue Issue Found analysis_ok Analysis OK (Re-evaluate Problem) check_analysis->analysis_ok No Issue analysis_issue Optimize: Column Choice, Mobile Phase, MS Parameters, Standard Curve check_analysis->analysis_issue Issue Found culture_ok Culture OK extraction_ok Extraction OK

Caption: Logical troubleshooting workflow for low this compound yield.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no this compound detected Suboptimal Culture Conditions: Incorrect pH, temperature, or aeration.Verify and optimize culture parameters. The optimal reported conditions are pH 7.0 and 26°C.[8][9] Ensure adequate aeration by using baffled flasks or adjusting the shaking speed.
Insufficient Substrate: Oleic acid concentration is too low.Increase the concentration of oleic acid in the culture medium. A concentration of 10 g/L has been shown to yield good results.[2]
Strain Viability/Activity: The P. aeruginosa strain may have lost its production capability.Use a fresh culture from a frozen stock.[7] If possible, verify the expression of the odsA gene.
Defective Type II Secretion System (T2SS): OdsA is not being secreted into the medium.This is a more complex issue. If other known T2SS-secreted proteins are also absent from the supernatant, it could indicate a general T2SS problem. Genetic verification of the T2SS genes may be necessary.[1][5]
Inconsistent this compound yields between experiments Variability in Inoculum: Differences in the age or density of the starting culture.Standardize the inoculum preparation. Always use a fresh overnight culture and inoculate to the same initial OD600.
Inconsistent Oleic Acid Dispersion: Oleic acid is not evenly distributed in the aqueous medium.Prepare a stock solution of oleic acid with a surfactant (e.g., Tween 80) to improve its solubility and dispersion in the culture medium.
Fluctuations in Culture Parameters: Minor variations in pH, temperature, or aeration between batches.Calibrate all equipment (pH meter, incubator) regularly and ensure consistent settings for each experiment.
Difficulty in extracting this compound Inefficient Solvent Extraction: The chosen solvent is not effectively extracting this compound.Ethyl acetate is a commonly used and effective solvent. Ensure the pH of the aqueous phase is acidified to 3-4 before extraction to protonate the carboxyl group, making it more soluble in the organic solvent. Perform multiple extractions (e.g., 3 times) to maximize recovery.
Emulsion Formation: An emulsion layer forms between the aqueous and organic phases, trapping the product.Break the emulsion by adding a small amount of a saturated salt solution (brine) or by centrifuging the mixture at a low speed.
Issues with LC-MS quantification Poor Peak Shape or Low Sensitivity: Suboptimal chromatographic conditions or mass spectrometer settings.Optimize the LC mobile phase composition (e.g., acetonitrile/water or methanol/water with 0.1% formic acid) and gradient. Tune the mass spectrometer parameters (e.g., cone voltage, capillary voltage) specifically for the this compound standard.[10][11]
Matrix Effects: Co-eluting compounds from the culture medium or extraction process are suppressing or enhancing the ionization of this compound.Improve sample cleanup by using a solid-phase extraction (SPE) step after the initial solvent extraction.[3][12] The use of a stable isotope-labeled internal standard for this compound can also help to correct for matrix effects.
Inaccurate Standard Curve: Improperly prepared standards or degradation of the standard.Prepare fresh standards from a reliable source. Store the standard solution at a low temperature (e.g., -20°C or -80°C) and protect it from light.

References

Technical Support Center: Purification of 10(S)-HOME

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 10(S)-hydroxy-12(Z),15(Z)-octadecadienoic acid (10(S)-HOME).

Troubleshooting Guides

This section provides solutions to common problems that may arise during the purification of this compound using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

HPLC Purification Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor Resolution/Peak Tailing - Inappropriate mobile phase composition.- Column contamination or degradation.- Column overloading.- Optimize the mobile phase. For normal-phase HPLC, a common solvent system is a mixture of n-hexane, isopropanol, and acetic acid.[1] For reversed-phase, a gradient of acetonitrile in water with an acid modifier can be effective.[2]- Flush the column with a strong solvent or replace it if necessary.- Reduce the sample load injected onto the column.
Low Yield/Product Loss - Degradation of this compound during purification.- Incomplete elution from the column.- Adsorption to surfaces.- Polyunsaturated fatty acids can be sensitive to oxidation.[3] Work at low temperatures and under an inert atmosphere (e.g., nitrogen or argon) when possible.- Modify the mobile phase to ensure complete elution. A stronger solvent or a steeper gradient may be required.- Use silanized glassware to minimize adsorption.
Ghost Peaks/Contamination - Impurities in the solvent or sample.- Carryover from previous injections.- Leaching from system components.- Use high-purity HPLC-grade solvents.[4]- Implement a thorough wash cycle between runs.- Check for and replace any degraded tubing or seals in the HPLC system.
Variable Retention Times - Fluctuations in mobile phase composition.- Temperature variations.- Column equilibration issues.- Ensure the mobile phase is well-mixed and degassed.[5]- Use a column oven to maintain a stable temperature.- Allow sufficient time for the column to equilibrate with the mobile phase before each injection.
TLC Purification Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Spots - Incorrect solvent system polarity.- Adjust the solvent system. For separating hydroxy fatty acids from other lipids, a mixture of hexane and diethyl ether is often used.[6] The polarity can be fine-tuned by adjusting the ratio of the solvents. Adding a small amount of acetic acid can also improve separation.[6][7]
Streaking of Spots - Sample overloading.- Sample too polar for the solvent system.- Apply a smaller amount of the sample to the TLC plate.- Modify the solvent system to be more polar.
Rf Value Too High or Too Low - Solvent system is too polar or not polar enough.- If the Rf is too high, decrease the polarity of the solvent system (e.g., increase the proportion of hexane).- If the Rf is too low, increase the polarity of the solvent system (e.g., increase the proportion of diethyl ether or add a more polar solvent like methanol).
Fading of Spots After Visualization - Instability of the visualization agent or the compound.- Document the results immediately after visualization.- Use a more stable visualization method if available. Iodine vapor is a common method for visualizing lipids.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when purifying this compound?

A1: Common impurities can originate from the starting materials, side reactions during synthesis, or degradation. These may include:

  • Isomers: Positional and geometric isomers of this compound, such as other hydroxyoctadecadienoic acids (HODEs) (e.g., 9-HODE, 13-HODE).[2][8]

  • Unreacted Precursors: The starting fatty acid from which this compound was synthesized.

  • Oxidation Products: Polyunsaturated fatty acids are susceptible to oxidation, leading to the formation of hydroperoxides, epoxides, and other oxygenated species.[3]

  • Side-products from Synthesis: Depending on the synthetic route, other fatty acid derivatives may be formed. For instance, biocatalytic production might yield related keto fatty acids.[9]

Q2: How can I minimize the degradation of this compound during purification?

A2: To minimize degradation, especially from oxidation:

  • Handle the compound under an inert atmosphere (nitrogen or argon) whenever possible.

  • Use degassed solvents for all chromatographic steps.

  • Work at reduced temperatures (e.g., on ice or in a cold room).

  • Avoid exposure to direct light.

  • Add an antioxidant like BHT (butylated hydroxytoluene) to solvents, but be mindful that this will need to be removed in a subsequent step.

Q3: What are typical yields and purity levels I can expect from chromatographic purification?

A3: While specific data for this compound purification is limited in the provided search results, for similar hydroxy fatty acids, yields and purity can vary significantly based on the starting material's purity and the purification method. Generally:

  • HPLC: Can achieve high purity (>95%).[10] Yields can be variable but are often optimized to be above 75%.

  • TLC: Preparative TLC can be used for smaller scales, with purity depending on the resolution of the bands. Yields are often lower than HPLC due to losses during scraping and extraction of the silica.

Q4: Can I use reversed-phase HPLC for this compound purification?

A4: Yes, reversed-phase HPLC is a viable option. A typical mobile phase would consist of a gradient of an organic solvent (like acetonitrile or methanol) in water, often with a small amount of an acid modifier (like acetic acid or formic acid) to improve peak shape.[2]

Q5: What visualization techniques are suitable for this compound on a TLC plate?

A5: Since this compound is not colored, a visualization agent is required. Common methods for lipids include:

  • Iodine Vapor: Placing the TLC plate in a chamber with iodine crystals will cause the unsaturated fatty acid to appear as a brown spot.[7]

  • Potassium Permanganate Stain: A solution of potassium permanganate can be used as a dip or spray to visualize compounds with double bonds (they will appear as yellow/brown spots on a purple background).

  • UV light: If the compound has a chromophore or if a fluorescent indicator is incorporated into the TLC plate, it can be visualized under UV light.

Experimental Protocols

Preparative HPLC Purification of this compound (Normal-Phase)

This protocol is adapted from methods used for the separation of similar hydroxyoctadecadienoic acids.[1]

1. Materials and Reagents:

  • Crude this compound sample

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol

  • HPLC-grade acetic acid

  • Normal-phase silica column (e.g., 250 mm x 10 mm, 5 µm particle size)

  • HPLC system with a fraction collector

  • Rotary evaporator

2. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing n-hexane, isopropanol, and acetic acid. A starting ratio of 98.3:1.6:0.1 (v/v/v) can be used and optimized as needed for best separation.[1]

  • Degas the mobile phase thoroughly before use.

3. Sample Preparation:

  • Dissolve the crude this compound sample in a small volume of the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

4. HPLC Method:

  • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 4 mL/min for a 10 mm ID column) until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Monitor the elution profile using a UV detector, typically at a wavelength where the conjugated diene system of this compound absorbs (around 234 nm).

  • Collect fractions corresponding to the this compound peak.

5. Post-Purification:

  • Combine the fractions containing pure this compound.

  • Remove the solvent using a rotary evaporator under reduced pressure and at a low temperature (e.g., < 30°C).

  • The purified this compound should be stored under an inert atmosphere at a low temperature (-20°C or -80°C) to prevent degradation.

Preparative TLC Purification of this compound

1. Materials and Reagents:

  • Crude this compound sample

  • Preparative silica gel TLC plates

  • TLC developing chamber

  • Hexane

  • Diethyl ether

  • Acetic acid

  • Iodine crystals for visualization

  • Scraper (e.g., a clean razor blade or spatula)

  • Glass elution column or funnel with a frit

  • Solvent for elution (e.g., diethyl ether or a mixture of chloroform and methanol)

2. TLC Plate Preparation and Development:

  • Using a pencil, lightly draw a line about 2 cm from the bottom of the preparative TLC plate.

  • Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., hexane/diethyl ether mixture).

  • Carefully apply the sample as a thin band along the origin line. Allow the solvent to evaporate completely.

  • Prepare the developing solvent. A common system for separating neutral lipids is a mixture of petroleum ether, diethyl ether, and acetic acid (e.g., 84:15:1 v/v/v).[7]

  • Place the developing solvent in the TLC chamber, along with a piece of filter paper to saturate the atmosphere.

  • Place the TLC plate in the chamber and allow the solvent to ascend until it is about 1-2 cm from the top of the plate.

  • Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

3. Visualization and Extraction:

  • Place the dried TLC plate in a chamber with a few iodine crystals. The lipid bands will appear as yellowish-brown spots.

  • Quickly outline the band corresponding to this compound with a pencil.

  • Carefully scrape the silica gel from the identified band into a clean container.

  • Pack the collected silica gel into a small glass column or a funnel with a frit.

  • Elute the this compound from the silica gel with a suitable solvent (e.g., diethyl ether). Collect the eluate.

4. Solvent Removal:

  • Evaporate the solvent from the eluate using a rotary evaporator or a gentle stream of nitrogen.

  • Store the purified this compound as described in the HPLC protocol.

Signaling Pathways and Workflows

experimental_workflow cluster_extraction Crude Sample Preparation cluster_purification Purification cluster_final_product Final Product Crude this compound Crude this compound Dissolution Dissolution Crude this compound->Dissolution Filtration Filtration Dissolution->Filtration HPLC_TLC HPLC or TLC Filtration->HPLC_TLC Inject / Spot Fraction_Collection Fraction Collection / Band Scraping HPLC_TLC->Fraction_Collection Solvent_Removal Solvent Removal Fraction_Collection->Solvent_Removal Pure_10S_HOME Pure this compound Solvent_Removal->Pure_10S_HOME

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic Start Start Poor_Separation Poor Separation? Start->Poor_Separation Low_Yield Low Yield? Poor_Separation->Low_Yield No Optimize_Mobile_Phase Optimize Mobile Phase Poor_Separation->Optimize_Mobile_Phase Yes Contamination Contamination? Low_Yield->Contamination No Prevent_Degradation Prevent Degradation (Inert atm, low temp) Low_Yield->Prevent_Degradation Yes Clean_System Clean System/ Use Pure Solvents Contamination->Clean_System Yes End End Contamination->End No Check_Column_Health Check Column Health Optimize_Mobile_Phase->Check_Column_Health Reduce_Sample_Load Reduce Sample Load Check_Column_Health->Reduce_Sample_Load Reduce_Sample_Load->Low_Yield Improve_Elution Improve Elution Prevent_Degradation->Improve_Elution Improve_Elution->Contamination Clean_System->End

Caption: A logical troubleshooting workflow for HPLC/TLC purification issues.

References

Technical Support Center: Improving the Yield of 10(S)-HOME Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the biosynthesis of 10(S)-hydroxy-12(Z)-octadecenoic acid (10(S)-HOME).

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may lead to low yields of this compound.

Issue Potential Cause Recommended Solution
Low or no conversion of oleic acid Inactive oleate hydratase enzyme • Ensure the enzyme is properly expressed and purified. • Check for the presence of necessary cofactors, such as FAD. • Optimize the reaction buffer pH and temperature for your specific enzyme.
Poor substrate availability • Use a surfactant (e.g., Tween 80) to improve the solubility of oleic acid in the reaction medium. • Optimize the concentration of the surfactant to avoid enzyme inhibition.
Inappropriate reaction conditions • Optimize the reaction temperature, pH, and incubation time. For Pseudomonas aeruginosa strains, a temperature of around 26°C and a pH of 7.0 have been shown to be effective for producing the related compound 10-hydroxy-8(E)-octadecenoic acid (HOD).[1] • Ensure adequate aeration, as oxygen concentration can be a critical factor.[2]
Formation of byproducts Further metabolism of this compound • In some organisms like Pseudomonas aeruginosa, this compound can be an intermediate that is further converted to other products like 7,10-dihydroxy-8(E)-octadecenoic acid (DOD).[1][3][4] • Monitor the reaction over time to identify the optimal time point for harvesting this compound before it is further metabolized. • Consider using a mutant strain with a knockout of the enzyme responsible for the subsequent conversion.
Non-specific enzyme activity • Purify the oleate hydratase to remove other enzymes that may be acting on the substrate or product. • If using whole cells, consider engineering the strain to eliminate competing metabolic pathways.
Low yield with whole-cell biocatalysis Poor substrate uptake • Permeabilize the cells using methods like treatment with Triton X-100 to facilitate the entry of oleic acid. • Overexpress fatty acid transporter proteins in the host organism.
Product toxicity • High concentrations of hydroxy fatty acids can be toxic to cells. • Consider using a cell-free system with the purified enzyme to avoid cellular toxicity issues. The use of cell-free supernatant has been shown to increase yield and productivity.[5]
Suboptimal cell density • Optimize the initial cell density for the bioconversion reaction.
Difficulty in product purification Complex reaction mixture • After the reaction, acidify the mixture and extract the product with an organic solvent like ethyl acetate. • Employ chromatographic techniques such as HPLC for final purification.

Frequently Asked Questions (FAQs)

Q1: What is the general biosynthetic pathway for this compound from oleic acid?

A1: The biosynthesis of this compound from oleic acid is typically a two-step enzymatic process. First, an oleate hydratase enzyme hydrates the double bond of oleic acid at the C-10 position to form 10-hydroxystearic acid. Subsequently, a desaturase introduces a double bond at the C-12 position to yield 10(S)-hydroxy-12(Z)-octadecenoic acid. In some microorganisms, such as Pseudomonas aeruginosa, a similar compound, 10-hydroxy-8(E)-octadecenoic acid (HOD), is produced as an intermediate in the conversion of oleic acid to 7,10-dihydroxy-8(E)-octadecenoic acid (DOD).[1][3][4]

Q2: Which microorganisms are known to produce enzymes for this compound synthesis?

A2: Several microorganisms produce oleate hydratases capable of converting oleic acid to 10-hydroxystearic acid, the precursor to this compound. These include species of Pseudomonas, Stenotrophomonas, Lactobacillus, and Bifidobacterium. Pseudomonas aeruginosa has been specifically studied for its ability to convert oleic acid into HOD and DOD.[1]

Q3: What are the key parameters to optimize for improving the yield of this compound?

A3: The key parameters to optimize include:

  • Enzyme Source and Purity: Using a highly active and specific oleate hydratase and desaturase is crucial. This can be achieved through screening different microbial sources or by using recombinant enzymes.

  • Reaction Conditions: Temperature, pH, and buffer composition significantly impact enzyme activity. For instance, for HOD production by P. aeruginosa, optimal conditions were found to be 26°C and pH 7.0.[1]

  • Substrate Concentration and Solubility: High concentrations of oleic acid can be inhibitory. Using surfactants can improve solubility, but their concentration must be optimized.

  • Oxygen Availability: Aeration is important, especially in whole-cell systems, as it can influence the metabolic state of the cells and the activity of oxygen-dependent enzymes.[2]

  • Cofactor Availability: Ensure that any necessary cofactors for the enzymes (e.g., FAD for oleate hydratase, NAD(P)H for desaturases) are present in sufficient amounts.

Q4: Should I use a whole-cell system or a purified enzyme approach?

A4: Both approaches have their advantages and disadvantages.

  • Whole-Cell System:

    • Pros: Cofactors are regenerated by the cell's metabolism, and the enzymes may be more stable in their native environment. It can be more cost-effective as it eliminates the need for enzyme purification.

    • Cons: Substrate and product transport across the cell membrane can be a limiting factor. The product can be further metabolized by other cellular enzymes, and high concentrations of the product can be toxic to the cells.

  • Purified Enzyme (Cell-Free) System:

    • Pros: Allows for a cleaner reaction with fewer side products. It eliminates issues of substrate uptake and product toxicity to the cells. Higher product concentrations and yields have been reported with cell-free supernatants.[5]

    • Cons: Requires enzyme purification, which can be costly and time-consuming. Cofactors need to be supplied externally and are not regenerated.

Q5: How can I minimize the formation of byproducts like 7,10-dihydroxy-8(E)-octadecenoic acid (DOD)?

A5: In organisms like Pseudomonas aeruginosa, 10-hydroxy-8(E)-octadecenoic acid (an isomer of this compound) is an intermediate in the formation of DOD.[1][3] To maximize the yield of the desired 10-hydroxy intermediate, you can:

  • Optimize Reaction Time: Perform a time-course experiment to determine the point of maximum accumulation of the 10-hydroxy fatty acid before it is converted to DOD.

  • Use Enzyme Inhibitors: If the enzyme responsible for the conversion to DOD is known, specific inhibitors could be used.

  • Genetic Engineering: Create a knockout mutant of the gene encoding the enzyme that catalyzes the conversion of the 10-hydroxy intermediate to DOD.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the biosynthesis of hydroxy fatty acids from oleic acid, which can serve as a reference for optimizing this compound production.

Table 1: Comparison of Whole-Cell vs. Cell-Free Systems for DOD Production [5]

SystemMax. DOD Concentration (g/L)Productivity (g/L/h)Yield (%)
Whole-Cell Culture3.020.02533.7
Cell-Free Supernatant6.410.17874.8

Table 2: Optimal Conditions for HOD Production by Pseudomonas aeruginosa NRRL B-14938 [1]

ParameterOptimal Value
Temperature26°C
pH7.0
Reaction Time60 hours

Experimental Protocols

Protocol 1: Whole-Cell Bioconversion of Oleic Acid

This protocol is a general guideline for the whole-cell bioconversion of oleic acid to 10-hydroxy fatty acids, based on methodologies used for Pseudomonas aeruginosa.

1. Culture Preparation: a. Inoculate a suitable production medium with a fresh culture of the selected microorganism (e.g., Pseudomonas aeruginosa). b. Incubate the culture at the optimal growth temperature and agitation until it reaches the desired cell density (e.g., late exponential phase).

2. Bioconversion Reaction: a. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 7.0). b. Resuspend the cells in the reaction buffer to the desired cell concentration. c. Add oleic acid as the substrate. To improve solubility, oleic acid can be pre-mixed with a surfactant like Tween 80. d. If required, add any necessary co-factors or nutrients to the reaction mixture. e. Incubate the reaction mixture at the optimal temperature (e.g., 26°C) with agitation for a predetermined period (e.g., 60 hours).[1] Ensure adequate aeration.[2]

3. Product Extraction and Analysis: a. Stop the reaction by acidifying the mixture to a low pH (e.g., pH 2.0) with an acid like HCl. b. Extract the product with an equal volume of an organic solvent (e.g., ethyl acetate). c. Separate the organic phase and evaporate the solvent. d. Analyze the product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Cell-Free Biosynthesis using Supernatant

This protocol describes the use of a cell-free supernatant for the bioconversion, which can lead to higher yields.[5]

1. Preparation of Cell-Free Supernatant: a. Culture the microorganism as described in Protocol 1. b. After incubation, centrifuge the culture broth at a high speed to pellet the cells. c. Carefully collect the supernatant, which contains the extracellular enzymes.

2. Bioconversion Reaction: a. To the cell-free supernatant, add oleic acid as the substrate. b. Adjust the pH of the reaction mixture to the optimal value (e.g., pH 8.0).[5] c. Incubate the reaction at the optimal temperature (e.g., 27°C) with agitation.[5]

3. Product Extraction and Analysis: a. Follow the same procedure for product extraction and analysis as described in Protocol 1.

Visualizations

Biosynthetic_Pathway oleic_acid Oleic Acid ten_hsa 10-Hydroxystearic Acid oleic_acid->ten_hsa Oleate Hydratase ten_home This compound ten_hsa->ten_home Desaturase dod 7,10-Dihydroxy-8(E)- octadecenoic Acid (DOD) (byproduct in some organisms) ten_home->dod Further Metabolism Experimental_Workflow cluster_whole_cell Whole-Cell Biocatalysis cluster_cell_free Cell-Free Biocatalysis culture 1. Culture Microorganism bioconversion_wc 2. Bioconversion Reaction culture->bioconversion_wc extraction_wc 3. Product Extraction bioconversion_wc->extraction_wc analysis_wc 4. Analysis (GC-MS, HPLC) extraction_wc->analysis_wc culture_cf 1. Culture Microorganism supernatant 2. Prepare Cell-Free Supernatant culture_cf->supernatant bioconversion_cf 3. Bioconversion Reaction supernatant->bioconversion_cf extraction_cf 4. Product Extraction bioconversion_cf->extraction_cf analysis_cf 5. Analysis (GC-MS, HPLC) extraction_cf->analysis_cf

References

Mass Spectrometry Fragmentation of 10(S)-HOME: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the mass spectrometry fragmentation of 10(S)-hydroxy-12Z-octadecenoic acid (10(S)-HOME). This guide includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate accurate and reliable analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion of this compound in mass spectrometry?

A1: this compound has a molecular weight of 298.46 g/mol . In negative ion mode electrospray ionization (ESI-), the expected deprotonated molecular ion [M-H]⁻ will be observed at an m/z of 297.24. In positive ion mode ESI+, the protonated molecule [M+H]⁺ may be observed at an m/z of 299.26, though negative ion mode is often preferred for fatty acids due to higher sensitivity and less in-source water loss.

Q2: What are the characteristic fragmentation patterns of this compound in tandem mass spectrometry (MS/MS)?

A2: The fragmentation of this compound is characterized by several key neutral losses and specific cleavage patterns. In negative ion mode, common fragmentation pathways include the loss of water (H₂O) and carbon dioxide (CO₂). A key fragmentation event is the cleavage alpha to the hydroxyl group, which helps to pinpoint the location of the hydroxyl moiety on the fatty acid backbone.

Q3: What are common adducts observed for this compound in ESI-MS?

A3: In positive ion mode, it is common to observe adducts with sodium [M+Na]⁺ and potassium [M+K]⁺, which will appear at m/z 321.24 and 337.21, respectively.[1][2] In negative ion mode, adducts with formate [M+HCOO]⁻ or acetate [M+CH₃COO]⁻ may be observed if these are present in the mobile phase.

Q4: Is derivatization necessary for the analysis of this compound by LC-MS?

A4: While not strictly necessary, derivatization can improve chromatographic separation and ionization efficiency, particularly for complex biological samples. However, modern sensitive mass spectrometers can often analyze underivatized this compound effectively. The decision to derivatize depends on the sample matrix, concentration of the analyte, and the specific analytical goals.

Troubleshooting Guides

This section addresses common issues encountered during the mass spectrometry analysis of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Poor Signal Intensity or No Peak Detected 1. Inefficient ionization. 2. Analyte degradation. 3. Suboptimal mobile phase composition. 4. Contamination of the ion source.1. Switch to negative ion mode, as it is generally more sensitive for fatty acids. 2. Ensure proper sample handling and storage to prevent oxidation. 3. Optimize mobile phase pH and organic content. For negative ion mode, a basic modifier like ammonium acetate can be beneficial. 4. Clean the ion source, including the capillary and skimmer.
High Background Noise or Contamination 1. Contaminated solvents or glassware. 2. Carryover from previous injections. 3. Presence of plasticizers from lab consumables.1. Use high-purity solvents (LC-MS grade) and thoroughly clean all glassware. 2. Implement a rigorous wash cycle between samples, including a strong organic solvent. 3. Use phthalate-free lab consumables where possible.
In-source Fragmentation or Unexpected Adducts 1. High source temperature or cone voltage. 2. Presence of salts in the sample or mobile phase.1. Optimize source parameters by systematically reducing the temperature and cone/fragmentor voltage to minimize in-source fragmentation. 2. Use volatile mobile phase modifiers (e.g., ammonium acetate instead of sodium or potassium salts). If salts are unavoidable in the sample, consider solid-phase extraction (SPE) for cleanup.
Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting) 1. Column overload. 2. Incompatible injection solvent. 3. Column degradation. 4. Secondary interactions with the stationary phase.1. Dilute the sample or reduce the injection volume. 2. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. 3. Replace the column with a new one of the same type. 4. Modify the mobile phase; for example, by adding a small amount of a competing agent.
Inconsistent Retention Times 1. Unstable pump pressure or flow rate. 2. Column temperature fluctuations. 3. Changes in mobile phase composition.1. Check the LC system for leaks and ensure proper pump performance. 2. Use a column oven to maintain a stable temperature. 3. Prepare fresh mobile phase daily and ensure it is properly degassed.

Quantitative Data Summary

The following table summarizes the expected major fragment ions for the deprotonated molecule of 10-hydroxy-12-octadecenoic acid ([M-H]⁻ at m/z 297.24) based on typical fragmentation patterns observed for similar hydroxy fatty acids. The relative abundances are illustrative and can vary depending on the collision energy and instrument type.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss/Fragment IdentityIllustrative Relative Abundance
297.24279.23[M-H-H₂O]⁻Moderate
297.24253.25[M-H-CO₂]⁻Low
297.24171.11Cleavage alpha to the hydroxyl group (C₁₀-C₁₁)High
297.24125.10Cleavage alpha to the hydroxyl group (C₉-C₁₀)Moderate

Experimental Protocols

Sample Preparation from Biological Matrices (e.g., Plasma)
  • Internal Standard Addition: To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., this compound-d4) at a known concentration.

  • Protein Precipitation: Add 400 µL of ice-cold methanol, vortex for 30 seconds, and incubate at -20°C for 20 minutes to precipitate proteins.[3]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

LC-MS/MS Method for this compound Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 20% B

      • 18.1-25 min: Hold at 20% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Capillary Voltage: -3.0 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 800 L/hr.

    • Collision Gas: Argon.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor m/z 297.2 > Product m/z 171.1 (quantifier), 297.2 > 279.2 (qualifier).

      • This compound-d4 (Internal Standard): Precursor m/z 301.2 > Product m/z 171.1.

Visualizations

fragmentation_pathway M_H [M-H]⁻ m/z 297.24 M_H_H2O [M-H-H₂O]⁻ m/z 279.23 M_H->M_H_H2O - H₂O M_H_CO2 [M-H-CO₂]⁻ m/z 253.25 M_H->M_H_CO2 - CO₂ Frag1 Fragment m/z 171.11 M_H->Frag1 α-cleavage (C₁₀-C₁₁) Frag2 Fragment m/z 125.10 M_H->Frag2 α-cleavage (C₉-C₁₀)

Caption: Proposed fragmentation pathway of this compound in negative ion mode.

experimental_workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Experimental workflow for the analysis of this compound from biological samples.

troubleshooting_logic Start Poor Signal? CheckIonization Check Ionization Mode (Negative vs. Positive) Start->CheckIonization Yes GoodSignal Signal Improved Start->GoodSignal No OptimizeSource Optimize Source Parameters (Temp, Voltage) CheckIonization->OptimizeSource CheckSamplePrep Review Sample Preparation (Extraction, Concentration) OptimizeSource->CheckSamplePrep CheckLC Investigate LC Conditions (Column, Mobile Phase) CheckSamplePrep->CheckLC CheckLC->GoodSignal

Caption: A logical troubleshooting workflow for poor signal intensity.

References

Technical Support Center: Overcoming Low Yield in 10(S)-HOME Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 10(S)-hydroxy-12(Z)-octadecenoic acid (10(S)-HOME). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to provide clear, actionable guidance for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of this compound that can lead to low yields?

A1: The primary challenges in the synthesis of this compound revolve around three key aspects:

  • Stereocontrol: Achieving the desired (S) configuration at the C10 hydroxyl group with high enantiomeric excess is critical and often challenging.

  • Z-selectivity: Formation of the cis double bond at the C12 position can be difficult to control, often leading to mixtures of E and Z isomers.

  • Purification: The structural similarity of this compound to byproducts and starting materials can make purification and isolation of the final product difficult, leading to product loss.

Q2: Are there any biocatalytic alternatives to chemical synthesis for producing this compound?

A2: Yes, biocatalytic methods using specific bacterial strains have shown promise. For instance, Lactobacillus rhamnosus LGG has been reported to convert linoleic acid into 10(S)-hydroxy-12(Z)-octadecenoic acid with high regio- and stereoselectivity (ee > 95%).[1] This approach can be an excellent alternative to chemical synthesis, particularly for producing the natural enantiomer with high purity.

Q3: What are the critical starting materials for a plausible chemical synthesis of this compound?

A3: A common retrosynthetic analysis suggests that key starting materials could include a chiral building block for the stereocenter and appropriate fragments for the aliphatic chains. For example, a synthesis could start from a commercially available chiral epoxide or employ an asymmetric reaction like the Sharpless epoxidation on an achiral precursor to set the stereocenter.

Q4: How can I effectively purify the final this compound product?

A4: Purification of hydroxy fatty acids and their stereoisomers often requires chromatographic techniques. Normal-phase or reversed-phase flash column chromatography is commonly employed. For analytical separation and confirmation of stereochemical purity, chiral high-performance liquid chromatography (HPLC) is often necessary. Derivatization of the hydroxyl and carboxyl groups can also facilitate separation and analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during a multi-step chemical synthesis of this compound. A plausible synthetic workflow is presented below, followed by troubleshooting for each key stage.

Proposed Synthetic Workflow

A viable synthetic approach to this compound can be envisioned in several key stages. The following diagram illustrates a potential synthetic pathway, which will be the basis for our troubleshooting guide.

G cluster_0 Stage 1: Asymmetric Epoxidation cluster_1 Stage 2: Epoxide Opening cluster_2 Stage 3: Oxidative Cleavage & Aldehyde Formation cluster_3 Stage 4: Wittig Reaction for Z-Alkene Formation cluster_4 Stage 5: Deprotection A Allylic Alcohol Precursor B Chiral Epoxy Alcohol A->B Sharpless Asymmetric Epoxidation D 1,2-Diol B->D Epoxide Opening C Organocuprate Reagent C->D E Chiral Aldehyde D->E Oxidative Cleavage G Protected this compound E->G Wittig Reaction F Phosphonium Ylide F->G H This compound G->H Deprotection G cluster_0 Troubleshooting Logic for Low Yield Start Low Yield Observed CheckPurity Check Purity of Starting Materials & Reagents Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) CheckPurity->CheckConditions Purity OK Result Improved Yield CheckPurity->Result Impurities Removed AnalyzeByproducts Analyze Byproducts (NMR, MS) CheckConditions->AnalyzeByproducts Conditions Correct CheckConditions->Result Conditions Optimized OptimizeStoichiometry Optimize Stoichiometry AnalyzeByproducts->OptimizeStoichiometry Side Reactions Identified PurificationLoss Investigate Purification Loss AnalyzeByproducts->PurificationLoss Product in Crude Mix OptimizeStoichiometry->Result PurificationLoss->Result Purification Optimized

References

Technical Support Center: Quantification of 10(S)-HOME by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 10(S)-hydroxy-11(E)-octadecenoic acid (10(S)-HOME) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the LC-MS/MS analysis of this compound.

Q1: Why am I observing a weak or no signal for my this compound standard?

A1: Several factors can contribute to poor signal intensity[1]. Systematically check the following:

  • Sample Concentration: Ensure your standard is at an appropriate concentration. If it's too dilute, the signal may be undetectable[1].

  • Ionization Efficiency: this compound, like other oxylipins, is typically analyzed in negative ion mode using electrospray ionization (ESI). Verify your ESI source parameters are optimized.

  • Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure optimal performance of the ion source, mass analyzer, and detector[1].

  • Sample Stability: this compound is susceptible to degradation. Ensure proper storage conditions (typically at -80°C) and minimize freeze-thaw cycles.

Q2: My peak shape for this compound is poor (e.g., broad, tailing, or split). What are the possible causes?

A2: Poor peak shape can compromise resolution and quantification. Consider these potential issues:

  • Column Contamination: Contaminants from the sample or mobile phase can accumulate on the column, leading to peak distortion[1]. Implement a column wash step or use a guard column.

  • Injection Solvent: The injection solvent should be compatible with the initial mobile phase conditions. Injecting a sample in a much stronger solvent than the mobile phase can cause peak fronting or splitting.

  • pH of the Mobile Phase: For acidic analytes like this compound, using a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic or acetic acid) can improve peak shape by keeping the analyte in a single ionic form.

  • Extra-column Volume: Excessive tubing length or dead volumes in the LC system can lead to peak broadening.

Q3: I'm experiencing high variability in my results. What could be the reason?

A3: High variability often points to issues with sample preparation, matrix effects, or the internal standard.

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate and imprecise results[2]. The use of a stable isotope-labeled internal standard is highly recommended to compensate for these effects.

  • Internal Standard (IS) Addition: Ensure the internal standard is added to all samples, standards, and quality controls at the same concentration and at the earliest stage of sample preparation to account for variability throughout the entire process. A deuterated 10-HOME is an ideal internal standard[3][4].

  • Sample Preparation Consistency: Inconsistent extraction efficiency during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can introduce significant variability.

Q4: How can I assess and mitigate matrix effects for this compound analysis?

A4: Matrix effects are a significant challenge in bioanalysis[2]. Here’s how to address them:

  • Post-Extraction Spike Analysis: To quantify the matrix effect, compare the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration[2].

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS, such as deuterated 10-HOME. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction[3][4].

  • Sample Cleanup: Employ rigorous sample preparation techniques like SPE or LLE to remove interfering matrix components before LC-MS/MS analysis[3].

  • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.

Experimental Protocol: Quantification of this compound in Human Plasma

This protocol provides a detailed methodology for the extraction and quantification of this compound from human plasma.

1. Materials and Reagents

  • This compound analytical standard

  • Deuterated 10-HOME internal standard (e.g., 10-HODE-d4)

  • LC-MS grade methanol, acetonitrile, isopropanol, and water

  • LC-MS grade formic acid or acetic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation (Solid-Phase Extraction)

  • Plasma Collection: Collect blood in EDTA-containing tubes and centrifuge to obtain plasma. Store plasma at -80°C until analysis.

  • Internal Standard Spiking: To 100 µL of plasma, add the deuterated internal standard to a final concentration of 50 ng/mL.

  • Protein Precipitation: Add 300 µL of ice-cold methanol to the plasma sample. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis

Parameter Condition
LC System Agilent 1200 SL or equivalent
Column Reversed-phase C18 column (e.g., Luna C18, 3 µm, 2 mm × 150 mm)
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Acetonitrile/Isopropanol (80:20, v/v)
Gradient 30% B at 0 min, 58% B at 1 min, 68% B at 20 min, 70% B at 23 min, 100% B from 24 to 27 min, 30% B from 27.1 to 30 min
Flow Rate 0.2 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions See Table below

MRM Transitions for 10-HODE Isomers (Requires Optimization for this compound)

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound295.2To be determinedTo be optimized
9-HODE (isomer)295.2171.113
13-HODE (isomer)295.2195.113
10-HODE-d4 (IS)299.2To be determinedTo be optimized

Note: The product ions and collision energies for this compound and its deuterated internal standard need to be empirically determined. The values for the 9- and 13-HODE isomers provide a starting point for optimization.

4. Data Analysis and Quantification

  • Create a calibration curve by plotting the peak area ratio of the this compound standard to the internal standard against the concentration of the standard.

  • Quantify this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow and Signaling Pathway

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with Deuterated IS plasma->spike Add IS ppt Protein Precipitation spike->ppt Add Methanol spe Solid-Phase Extraction (SPE) ppt->spe Load Supernatant dry Dry Down spe->dry Elute reconstitute Reconstitute dry->reconstitute Add Mobile Phase lc LC Separation reconstitute->lc Inject ms MS/MS Detection (MRM) lc->ms Eluent integrate Peak Integration ms->integrate Raw Data quantify Quantification integrate->quantify Peak Areas

References

Technical Support Center: Analysis of 10(S)-HOME

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantitative analysis of 10(S)-hydroxy-12(Z)-octadecenoic acid [10(S)-HOME] using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[1] In the analysis of this compound from biological samples like plasma or serum, phospholipids are a major source of matrix effects.[2]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Two common methods to assess matrix effects are:

  • Post-column infusion: A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively.[3]

  • Post-extraction spike: The response of this compound in a neat solution is compared to its response when spiked into a blank matrix extract after the extraction process. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[4]

Q3: What is the best internal standard for this compound analysis?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d4 or ¹³C-10(S)-HOME. A SIL internal standard has nearly identical chemical and physical properties to the analyte, ensuring it experiences the same degree of matrix effects and variability during sample preparation and analysis.[5] This co-elution and similar ionization behavior allow for accurate correction of any signal suppression or enhancement.[5]

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound.[2] However, excessive dilution may lower the concentration of this compound below the limit of quantification (LOQ) of your analytical method. The feasibility of this approach depends on the sensitivity of your instrument and the expected concentration of this compound in your samples.

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in this compound quantification.

Possible Cause: Significant and variable matrix effects between samples.

Solutions:

Solution Principle Considerations
Optimize Sample Preparation Remove interfering matrix components before LC-MS/MS analysis.See detailed protocols below for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). SPE with phospholipid removal plates or cartridges is often highly effective.[2]
Chromatographic Separation Modify the LC method to separate this compound from co-eluting interferences.Adjusting the gradient, flow rate, or using a different column chemistry can improve resolution.
Use a Stable Isotope-Labeled Internal Standard (SIL-IS) The SIL-IS co-elutes with this compound and experiences the same matrix effects, allowing for accurate normalization of the signal.[5]This is the most robust method for compensating for matrix effects. Ensure the SIL-IS is of high purity.[6]
Matrix-Matched Calibration Prepare calibration standards in a blank matrix extract that is similar to the sample matrix.This helps to compensate for consistent matrix effects but may not account for variability between individual samples.[4]
Issue 2: Ion suppression observed during post-column infusion experiments.

Possible Cause: Co-eluting phospholipids or other endogenous lipids.

Solutions:

Solution Principle Quantitative Data (Illustrative)
Incorporate Phospholipid Removal Step Use specialized SPE cartridges or plates designed to remove phospholipids from the sample extract.Without Phospholipid Removal: Matrix Factor = 0.4 (60% ion suppression)With Phospholipid Removal: Matrix Factor = 0.9 (10% ion suppression)
Modify Liquid-Liquid Extraction (LLE) Protocol Adjust the solvent system and pH to improve the selectivity of the extraction for this compound over interfering lipids.Standard LLE: Recovery = 85%, Matrix Effect = -50%Optimized LLE: Recovery = 90%, Matrix Effect = -15%

Note: The quantitative data in the table above is illustrative and the actual values will depend on the specific matrix and analytical method.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
  • Sample Preparation: To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard (e.g., this compound-d4) solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 30 seconds, and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Extraction: Transfer the supernatant to a new tube. Add 1 mL of an extraction solvent (e.g., ethyl acetate or a mixture of hexane and isopropanol).

  • Phase Separation: Vortex vigorously for 1 minute and centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Drying: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) with Phospholipid Removal
  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard. Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins.

  • Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.

  • Loading: Load the supernatant onto a phospholipid removal SPE plate or cartridge.

  • Elution: Apply a gentle vacuum or positive pressure to pull the sample through the sorbent. Collect the eluate.

  • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup (Select One) cluster_lle LLE cluster_spe SPE plasma Plasma Sample add_is Add SIL-IS plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Supernatant centrifuge1->supernatant lle_extract Liquid-Liquid Extraction supernatant->lle_extract spe_load Load on PL-Removal Plate supernatant->spe_load lle_dry Evaporation lle_extract->lle_dry lle_recon Reconstitution lle_dry->lle_recon lcms LC-MS/MS Analysis lle_recon->lcms spe_elute Elute spe_load->spe_elute spe_dry Evaporation spe_elute->spe_dry spe_recon Reconstitution spe_dry->spe_recon spe_recon->lcms matrix_effect_logic start Start Analysis issue Poor Reproducibility or Accuracy? start->issue assess_me Assess Matrix Effect (Post-column infusion or Post-extraction spike) issue->assess_me Yes no_me Continue with Validated Method issue->no_me No me_present Matrix Effect Present? assess_me->me_present me_present->no_me No implement_solution Implement Solution: - Optimize Sample Prep - Use SIL-IS - Matrix-Matched Cal. me_present->implement_solution Yes revalidate Re-validate Method implement_solution->revalidate

References

Validation & Comparative

comparing biological activity of 10(S)-HOME and 9(S)-HODE

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Biological Activities of 10(S)-HOME and 9(S)-HODE

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two linoleic acid-derived lipid mediators: 10(S)-hydroxy-12(Z)-octadecenoic acid (this compound) and 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE). While both molecules originate from the same essential fatty acid, they exhibit distinct signaling mechanisms and physiological effects, positioning them as unique players in cellular regulation.

Introduction to the Lipid Mediators

This compound , also known as HYA, is a metabolite of linoleic acid produced by gut microbiota.[1][2][3] It has emerged as a molecule with significant anti-inflammatory and gut-protective properties.[4][5][6]

9(S)-HODE is a well-characterized oxidized linoleic acid metabolite (OXLAM) formed via enzymatic processes involving lipoxygenases or non-enzymatic oxidative stress.[7][8] It is predominantly associated with pro-inflammatory responses and is found in conditions like atherosclerosis.[7]

Quantitative Data Summary: Receptor Activation

The biological activities of these lipids are dictated by their affinity for specific cellular receptors. The following table summarizes key quantitative data on their receptor activation profiles.

Lipid MediatorPrimary Receptor(s)Assay TypeCell LinePotency (EC₅₀)Reference(s)
This compound GPR40 (FFAR1)Calcium MobilizationHEK2937.51 µM[1]
GPR120 (FFAR4)Calcium MobilizationHEK2938.1 µM[1]
9(S)-HODE GPR132 (G2A)Tango AssayHEK2930.30 µM[9]
GPR132 (G2A)IP-One Assay-7.5 µM[10]
PPARγLuciferase ReporterTHP-1-[11]

Note: Discrepancies in EC₅₀ values for 9(S)-HODE on GPR132 may arise from different assay platforms (e.g., Tango vs. IP-One) and cellular contexts.

Comparative Biological Activities

The distinct receptor interactions of this compound and 9(S)-HODE lead to divergent downstream effects.

Biological EffectThis compound9(S)-HODE
Inflammatory Response Anti-inflammatory . Inhibits LPS-induced nitric oxide (NO) production and suppresses inflammatory cytokines like TNF-α.[1][12][13]Pro-inflammatory . Induces chemotaxis of monocytes and is associated with inflammatory conditions like atherosclerosis.[7]
Intestinal Health Protective . Ameliorates intestinal epithelial barrier impairment.[4][5]Not a primary reported function.
Metabolic Regulation Beneficial . Increases GLP-1 release and reduces body weight in high-fat diet-induced obese mice.[1]Implicated in metabolic diseases through its role in inflammation and PPAR activation.[11]
Cellular Signaling Signals primarily through GPR40 and GPR120 .[1]Signals primarily through GPR132 , and also activates PPARγ , PPARβ , and TRPV1 .[7][11][14]

Signaling Pathways and Mechanisms

The distinct biological outcomes of this compound and 9(S)-HODE are rooted in the specific signaling cascades they initiate upon receptor binding.

This compound Signaling Pathway

This compound primarily exerts its protective effects on the intestinal barrier by activating GPR40. This activation initiates a downstream signaling cascade involving MEK and ERK, which helps to suppress the expression of TNF receptor 2 (TNFR2) and maintain tight junction integrity.[4][5]

GPR40_Pathway HOME This compound GPR40 GPR40 HOME->GPR40 Agonist MEK MEK GPR40->MEK ERK ERK MEK->ERK TNFR2 TNFR2 Expression ERK->TNFR2 Barrier Amelioration of Barrier Impairment ERK->Barrier

Signaling pathway of this compound via GPR40.
9(S)-HODE Signaling Pathways

9(S)-HODE has a more complex signaling profile, interacting with multiple receptors. Its most potent interaction is with GPR132, which is linked to pro-inflammatory responses.[15][16] It also serves as a ligand for the nuclear receptor PPARγ, influencing gene transcription related to metabolism and macrophage differentiation.[11]

GPR132_PPARg_Pathway cluster_gpr GPR132 Pathway cluster_ppar PPARγ Pathway HODE_GPR 9(S)-HODE GPR132 GPR132 (G2A) HODE_GPR->GPR132 Agonist G_Protein Gq / Gi GPR132->G_Protein Calcium ↑ Intracellular Ca²⁺ IP Accumulation G_Protein->Calcium Inflammation Pro-inflammatory Response Calcium->Inflammation HODE_PPAR 9(S)-HODE PPARg PPARγ (Nuclear Receptor) HODE_PPAR->PPARg Nucleus Nucleus PPARg->Nucleus Translocation Transcription Gene Transcription (e.g., FABP4) Nucleus->Transcription

Dual signaling pathways of 9(S)-HODE.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the biological activities of this compound and 9(S)-HODE.

Protocol 1: GPCR Activation via Calcium Mobilization Assay

This protocol is used to determine the agonist activity of a ligand on a G-protein coupled receptor (GPCR) that signals through the Gq pathway, leading to an increase in intracellular calcium.

  • Cell Culture: HEK293 cells are transiently or stably transfected to express the target receptor (e.g., GPR40, GPR120, or GPR132). Cells are seeded into 96-well black, clear-bottom plates and cultured to ~80-90% confluency.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C in the dark.

  • Compound Preparation: this compound or 9(S)-HODE is serially diluted in the assay buffer to create a range of concentrations for dose-response analysis.

  • Signal Measurement: The assay plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken for ~20 seconds. The prepared compounds are then automatically injected into the wells.

  • Data Acquisition: Fluorescence intensity is measured kinetically for an additional 2-3 minutes. The increase in fluorescence, corresponding to intracellular calcium mobilization, is recorded.

  • Analysis: The peak fluorescence response is plotted against the compound concentration. A non-linear regression analysis is used to calculate the EC₅₀ value.

Protocol 2: PPARγ Transcriptional Activity via Luciferase Reporter Assay

This assay measures the ability of a compound to activate the PPARγ nuclear receptor, leading to the transcription of a reporter gene (luciferase).[17][18]

  • Cell Culture: HEK293 or other suitable cells are co-transfected with two plasmids: one expressing the PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS).

  • Seeding: Transfected cells are seeded into 96-well white, opaque plates and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with a medium containing serial dilutions of 9(S)-HODE or a known control agonist (e.g., Rosiglitazone). Cells are incubated for 16-24 hours.

  • Cell Lysis and Substrate Addition: The treatment medium is removed, and cells are lysed. A luciferase detection reagent containing the substrate (e.g., luciferin) is added to each well.

  • Signal Measurement: The plate is incubated for ~10 minutes at room temperature to allow the luminescent signal to stabilize. Luminescence is then measured using a plate-reading luminometer.

  • Analysis: The relative light units (RLU) are plotted against compound concentration to generate a dose-response curve and determine the EC₅₀.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Transfected or Wild-Type) Treatment 3. Cell Treatment & Incubation Cell_Culture->Treatment Compound_Prep 2. Compound Preparation (Serial Dilutions) Compound_Prep->Treatment Measurement 4. Signal Measurement (Luminescence/Fluorescence) Treatment->Measurement Dose_Response 5. Dose-Response Curve Generation Measurement->Dose_Response EC50 6. EC₅₀ Calculation Dose_Response->EC50

General workflow for in vitro bioactivity assays.

Conclusion

References

The Emerging Role of 10(S)-HOME as a Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of brown adipose tissue (BAT) presents a promising therapeutic target for metabolic diseases due to its capacity for energy expenditure. Consequently, the identification of reliable biomarkers to monitor BAT activity is of paramount importance. This guide provides a comparative analysis of 10(S)-hydroxy-12(Z)-octadecenoic acid (10(S)-HOME) as a potential biomarker, placed in context with the more established BAT-associated lipokine, 12,13-dihydroxy-9Z-octadecenoic acid (12,13-diHOME).

Overview of Lipokines in BAT Activation

Lipokines are lipid-derived signaling molecules that play a crucial role in inter-organ communication and metabolic regulation. Adipose tissue, particularly BAT, is a significant source of these bioactive lipids.[1] When activated by stimuli such as cold exposure or exercise, BAT releases specific lipokines that can influence systemic energy homeostasis.

Comparative Analysis: this compound vs. 12,13-diHOME

While research into this compound as a specific biomarker for BAT activation is still in its nascent stages, 12,13-diHOME has been more extensively studied and validated. The following table summarizes the key characteristics of both molecules based on current scientific literature.

FeatureThis compound12,13-diHOME
Origin Gut microbiome metabolite of linoleic acid.[1]Released from brown adipose tissue (BAT) upon cold exposure and exercise.[2][3][4][5]
Biosynthesis Formed from linoleic acid by conjugated linoleic acid hydrase (CLA-HY).[1]Linoleic acid is metabolized by cytochrome P450 to form 12,13-EpOME, which is then converted to 12,13-diHOME by soluble epoxide hydrolase (sEH).[4]
Physiological Stimuli Dietary intake of linoleic acid and gut microbiota composition.Cold exposure and physical exercise.[2][4][5]
Known Biological Activity - Induces calcium mobilization via GPR40 and GPR120.[1] - Increases GLP-1 release.[1] - Reduces body weight in diet-induced obese mice.[1]- Stimulates fatty acid uptake into brown adipocytes.[3][6] - Enhances cold tolerance.[3] - Increases fatty acid uptake and oxidation in skeletal muscle.[5]
Correlation with BAT Activity Not yet established in published literature.Positively correlated with BAT activity as measured by PET scans.[3]
Correlation with Metabolic Health Reduces body weight in animal models.[1]- Negatively correlated with Body Mass Index (BMI).[2][5] - Negatively correlated with insulin resistance.[2][4]

Signaling Pathways and Mechanisms of Action

The signaling pathways through which this compound and 12,13-diHOME exert their effects are distinct, reflecting their different origins and primary sites of action.

cluster_10S_HOME This compound Signaling Pathway Linoleic Acid (Diet) Linoleic Acid (Diet) Gut Microbiota (CLA-HY) Gut Microbiota (CLA-HY) Linoleic Acid (Diet)->Gut Microbiota (CLA-HY) Metabolism This compound This compound Gut Microbiota (CLA-HY)->this compound GPR40/GPR120 GPR40/GPR120 This compound->GPR40/GPR120 Activation Ca2+ Mobilization Ca2+ Mobilization GPR40/GPR120->Ca2+ Mobilization GLP-1 Release GLP-1 Release GPR40/GPR120->GLP-1 Release Metabolic Improvements Metabolic Improvements GLP-1 Release->Metabolic Improvements cluster_12_13_diHOME 12,13-diHOME Signaling Pathway Cold/Exercise Cold/Exercise BAT Brown Adipose Tissue Cold/Exercise->BAT Stimulation Linoleic Acid (in BAT) Linoleic Acid (in BAT) BAT->Linoleic Acid (in BAT) CYP450 CYP450 Linoleic Acid (in BAT)->CYP450 12,13-EpOME 12,13-EpOME CYP450->12,13-EpOME sEH soluble Epoxide Hydrolase 12,13-EpOME->sEH 12,13-diHOME 12,13-diHOME sEH->12,13-diHOME FATP1/CD36 Translocation FATP1/CD36 Translocation 12,13-diHOME->FATP1/CD36 Translocation Activation Fatty Acid Uptake Fatty Acid Uptake FATP1/CD36 Translocation->Fatty Acid Uptake Thermogenesis Thermogenesis Fatty Acid Uptake->Thermogenesis Plasma Sample Plasma Sample Internal Standard Addition Internal Standard Addition Plasma Sample->Internal Standard Addition Protein Precipitation Protein Precipitation (Cold Methanol) Internal Standard Addition->Protein Precipitation Centrifugation_1 Centrifugation (14,000 x g) Protein Precipitation->Centrifugation_1 Supernatant Collection Supernatant Collection Centrifugation_1->Supernatant Collection Solid-Phase Extraction Solid-Phase Extraction (C18) Supernatant Collection->Solid-Phase Extraction Drying and Reconstitution Drying and Reconstitution Solid-Phase Extraction->Drying and Reconstitution Centrifugation_2 Centrifugation (20,000 x g) Drying and Reconstitution->Centrifugation_2 LC-MS/MS Analysis LC-MS/MS Analysis Centrifugation_2->LC-MS/MS Analysis Data Analysis Data Analysis & Quantification LC-MS/MS Analysis->Data Analysis

References

Navigating the Specificity of HODE Immunoassays: A Comparative Guide to Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the nuanced roles of hydroxyoctadecenoic acids (HODEs), the specificity of the antibodies used in immunoassays is of paramount importance. This guide provides a comparative analysis of antibody cross-reactivity against various HODE isomers, supported by experimental data and detailed protocols, to aid in the selection and application of these critical research tools.

The biological activities of HODE isomers, such as 9-HODE and 13-HODE, can be distinct and even opposing.[1] Therefore, the ability to accurately quantify individual isomers is crucial for understanding their specific contributions to physiological and pathological processes. Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are common methods for HODE quantification.[2][3] However, the structural similarity among HODE isomers presents a significant challenge in developing highly specific antibodies, making a thorough understanding of their cross-reactivity profiles essential.

Quantitative Comparison of Antibody Cross-Reactivity

The cross-reactivity of an antibody is a measure of its ability to bind to molecules other than its target antigen. In the context of HODE immunoassays, this refers to the binding of an anti-HODE antibody to other HODE isomers or related lipid metabolites. This data is critical for interpreting assay results and ensuring that the measurements accurately reflect the concentration of the intended analyte.

Below is a summary of the cross-reactivity profile for a commercially available polyclonal antibody raised against 9(±)-HODE. The data is presented as the percentage of cross-reactivity relative to 9(±)-HODE, which is set at 100%.

HaptenCross-Reactivity (%)
9(±)-HODE 100.0%
9(S)-HODE100.0%
9(R)-HODE100.0%
13(S)-HODE1.2%
13(R)-HODE1.2%
9-oxo-ODE1.2%
13-oxo-ODE2.4%
11(S)-HETE0.0%
15(S)-HETE0.0%

Data sourced from the product specification sheet for Anti-9(±)-HODE Polyclonal Antibody by Eagle Biosciences.[4]

This table clearly demonstrates that the anti-9(±)-HODE polyclonal antibody exhibits high specificity for the 9-HODE isomers (both S and R configurations) with minimal cross-reactivity towards 13-HODE isomers and related oxidized derivatives. The negligible cross-reactivity with hydroxyeicosatetraenoic acids (HETEs) further underscores its specificity.

Experimental Protocols

The determination of antibody cross-reactivity is typically performed using a competitive immunoassay format, such as a competitive ELISA or radioimmunoassay (RIA).[3][5] The following is a generalized protocol for a competitive ELISA to assess the cross-reactivity of an anti-HODE antibody.

Competitive ELISA Protocol for HODE Cross-Reactivity Assessment

1. Plate Coating:

  • A microplate is coated with a conjugate of the target HODE isomer (e.g., 9-HODE) linked to a carrier protein. This immobilized antigen will compete with the free HODE in the sample or standard for antibody binding.

2. Incubation with Antibody and Competitor:

  • The sample or standard containing the HODE isomer of interest (or a potential cross-reactant) is added to the wells.

  • A fixed amount of the primary anti-HODE antibody is then added.

  • The plate is incubated to allow for competitive binding between the HODE in the sample/standard and the HODE coated on the plate for the limited number of antibody binding sites.

3. Washing:

  • The plate is washed to remove any unbound antibodies and other components.

4. Addition of Secondary Antibody:

  • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added. This secondary antibody is specific for the primary antibody (e.g., anti-goat IgG if the primary is a goat polyclonal).

5. Washing:

  • The plate is washed again to remove any unbound secondary antibody.

6. Substrate Addition and Signal Detection:

  • A substrate for the enzyme is added, leading to a colorimetric, chemiluminescent, or fluorescent signal. The intensity of the signal is inversely proportional to the concentration of the free HODE in the sample or standard.[2]

7. Data Analysis:

  • A standard curve is generated by plotting the signal intensity against the known concentrations of the target HODE isomer.

  • The concentration of the HODE in the samples is determined by interpolating their signal intensity on the standard curve.

  • To determine cross-reactivity, the concentration of each competing lipid that causes 50% inhibition of the maximum signal (IC50) is calculated.

  • The percent cross-reactivity is then calculated using the following formula: % Cross-Reactivity = (IC50 of Target HODE / IC50 of Cross-Reactant) x 100

Visualizing Experimental and Signaling Pathways

To further aid in the understanding of HODE analysis and function, the following diagrams illustrate a typical competitive ELISA workflow and a simplified signaling pathway involving HODEs.

Competitive_ELISA_Workflow cluster_plate Microplate Well cluster_solution Sample/Standard Solution Coated_Antigen HODE-Carrier Conjugate Coated on Plate Binding_Competition Competitive Binding Coated_Antigen->Binding_Competition for binding to Free_Antigen Free HODE (Analyte or Cross-Reactant) Free_Antigen->Binding_Competition Competes with Primary_Antibody Anti-HODE Antibody Primary_Antibody->Binding_Competition Bound_Primary_Antibody Antibody Bound to Coated Antigen Binding_Competition->Bound_Primary_Antibody Secondary_Antibody Enzyme-Linked Secondary Antibody Bound_Primary_Antibody->Secondary_Antibody Binds to Signal Measurable Signal (Inversely proportional to Free HODE) Secondary_Antibody->Signal Catalyzes conversion of Substrate Substrate Substrate->Signal

Caption: Workflow of a competitive ELISA for HODE quantification.

HODE_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 9_HODE 9-HODE GPR132 GPR132 (G2A) 9_HODE->GPR132 Activates PPARg PPARγ 9_HODE->PPARg Activates 13_HODE 13-HODE 13_HODE->PPARg Activates Downstream_Signaling Downstream Signaling (e.g., Gene Expression) GPR132->Downstream_Signaling PPARg->Downstream_Signaling

Caption: Simplified signaling pathways of 9-HODE and 13-HODE.

References

A Functional Comparison of 10(S)-HODE and its R-isomer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed functional comparison of the two enantiomers of 10-hydroxyoctadecadienoic acid (10-HODE): 10(S)-HODE and 10(R)-HODE. These oxidized linoleic acid metabolites are emerging as important signaling molecules in various physiological and pathological processes. Understanding their distinct biological activities is crucial for researchers in the fields of pharmacology, cell biology, and drug development.

Abstract

Hydroxyoctadecadienoic acids (HODEs) are a class of lipid mediators derived from the oxidation of linoleic acid. While the biological functions of 9-HODE and 13-HODE isomers have been extensively studied, the specific roles of the 10-HODE enantiomers are less well-defined. Recent research, however, has begun to shed light on their potential as signaling molecules, particularly as ligands for peroxisome proliferator-activated receptors (PPARs). This guide synthesizes the current understanding of the functional differences between 10(S)-HODE and 10(R)-HODE, presenting available quantitative data, outlining key experimental protocols, and visualizing relevant signaling pathways.

Introduction

10-HODE is a specific product of singlet oxygen-mediated oxidation of linoleic acid, in contrast to the free radical-mediated formation of other HODE isomers.[1] This unique origin suggests distinct biological contexts for its formation and function. Like other HODEs, 10-HODE exists as two stereoisomers, 10(S)-HODE and 10(R)-HODE, which can exhibit different biological activities due to the stereospecificity of their interactions with cellular receptors and enzymes. Emerging evidence points towards their involvement in metabolic regulation, with studies suggesting that plasma levels of 10- and 12-(Z,E)-HODEs may serve as biomarkers for the early detection of type 2 diabetes.[1]

Quantitative Data Summary

Direct comparative studies on the functional activities of 10(S)-HODE and 10(R)-HODE are limited. However, a comprehensive analysis of various HODE isomers has provided valuable insights into their differential effects on PPARγ, a key nuclear receptor involved in lipid metabolism and inflammation.[1] The following table summarizes the available quantitative data for 10-HODE and highlights the differential activities observed for other HODE enantiomers, suggesting a similar stereospecificity may exist for the 10-HODE isomers.

IsomerTargetAssayCell LineQuantitative DataReference
10-(Z,E)-HODE (racemic) PPARγLuciferase Reporter Assay3T3-L1Significant increase in transcriptional activity[1]
12(R)-(Z,E)-HODE PPARγLuciferase Reporter Assay3T3-L1Higher PPARγ agonist activity than the (S) form[1]
12(S)-(Z,E)-HODE PPARγLuciferase Reporter Assay3T3-L1Lower PPARγ agonist activity than the (R) form[1]
13(R)-(Z,E)-HODE PPARγLuciferase Reporter Assay3T3-L1Lower PPARγ agonist activity than the (S) form[1]
13(S)-(Z,E)-HODE PPARγLuciferase Reporter Assay3T3-L1Higher PPARγ agonist activity than the (R) form[1]

Signaling Pathways

The primary signaling pathway implicated for 10-HODE is the activation of PPARγ. Both 10- and 12-HODEs have been shown to directly bind to the PPARγ ligand-binding domain.[1] Activation of PPARγ leads to the transcription of target genes involved in adipogenesis, glucose homeostasis, and inflammation. The differential activation of PPARγ by various HODE isomers suggests that the stereochemistry of the hydroxyl group at the C-10 position in 10(S)-HODE and 10(R)-HODE likely influences their binding affinity and subsequent transcriptional activation.

While the interaction of 9-HODE with the G-protein coupled receptor GPR132 is well-documented, leading to pro-inflammatory signaling, the specific interaction of 10-HODE enantiomers with this or other GPCRs has not yet been thoroughly investigated.[2][3]

PPARγ Signaling Pathway Activated by 10-HODE

PPARg_Signaling cluster_extracellular Extracellular Space cluster_cellular Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10-HODE 10-HODE 10-HODE_in 10-HODE 10-HODE->10-HODE_in Passive Diffusion PPARg_RXR PPARγ-RXR Heterodimer 10-HODE_in->PPARg_RXR Binds to and activates PPARγ PPARg_RXR_active Active PPARγ-RXR Heterodimer PPARg_RXR->PPARg_RXR_active Translocation PPRE PPRE PPARg_RXR_active->PPRE Target_Genes Target Gene Transcription PPRE->Target_Genes Biological_Effects Adipogenesis, Glucose Homeostasis, Anti-inflammatory Effects Target_Genes->Biological_Effects

Caption: 10-HODE activates the PPARγ signaling pathway.

Experimental Protocols

Luciferase Reporter Assay for PPARγ Activation

This protocol is adapted from studies investigating the activation of PPARγ by HODE isomers.[1]

1. Cell Culture and Transfection:

  • Culture 3T3-L1 preadipocyte cells in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Co-transfect cells with a PPARγ expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE) using a suitable transfection reagent.

2. Treatment with HODE Isomers:

  • After transfection, differentiate the 3T3-L1 cells into adipocytes using a standard differentiation cocktail.

  • Treat the differentiated cells with varying concentrations of 10(S)-HODE, 10(R)-HODE, or a racemic mixture of 10-HODE for 24 hours. A positive control, such as rosiglitazone, should be included.

3. Luciferase Activity Measurement:

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Normalize the luciferase activity to the total protein concentration in each sample.

4. Data Analysis:

  • Express the results as fold induction of luciferase activity relative to the vehicle-treated control cells.

  • Perform statistical analysis to determine the significance of the differences in PPARγ activation between the 10(S)-HODE and 10(R)-HODE treated groups.

Experimental Workflow for PPARγ Activation Assay

experimental_workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Analysis A 1. Culture 3T3-L1 cells B 2. Co-transfect with PPARγ and PPRE-luciferase plasmids A->B C 3. Differentiate into adipocytes B->C D 4. Treat cells with: - 10(S)-HODE - 10(R)-HODE - Vehicle Control - Positive Control (Rosiglitazone) C->D E 5. Lyse cells and measure luciferase activity D->E F 6. Normalize to protein concentration E->F G 7. Calculate fold induction and perform statistical analysis F->G

References

Validating the Role of 10(S)-HOME in Microbial Communication: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of microbial communication, the identification and validation of novel signaling molecules are paramount for understanding and manipulating microbial behavior. This guide provides a comparative analysis of 10(S)-hydroxy-12(Z)-octadecenoic acid (10(S)-HOME) and its validated role in biological systems, juxtaposed with established microbial quorum sensing (QS) molecules. While research has illuminated the significant role of this compound in host-microbe interactions, its function as a direct mediator of inter-bacterial communication remains to be elucidated.

This compound: A Modulator of Host Response, Not a Classical Quorum Sensing Molecule

Current scientific evidence indicates that this compound, a metabolite of linoleic acid produced by gut microbes such as Lactobacillus and Bifidobacterium, primarily functions as a signaling molecule in host-intestinal communication.[1][2] It has been shown to ameliorate intestinal epithelial barrier impairment by interacting with the host's G protein-coupled receptor 40 (GPR40) and subsequently activating the MEK-ERK signaling pathway.[1] This interaction helps to regulate the expression of tumor necrosis factor receptor 2 (TNFR2), contributing to intestinal homeostasis.[1] Another study has highlighted the role of a similar metabolite, 10-oxo-12(Z)-octadecenoic acid (KetoA), also produced by gut lactic acid bacteria from linoleic acid, in activating the host's peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of adipocyte differentiation.[3]

Notably, the existing body of research does not support the classification of this compound as a classical quorum sensing molecule for inter-bacterial communication. Its identified signaling pathway involves a host cell receptor, distinguishing it from typical bacterial autoinducers that are recognized by bacterial receptors to coordinate group behaviors.

Comparative Analysis: this compound vs. Established Quorum Sensing Molecules

To provide a clear perspective, the following table compares the characteristics of this compound with well-established classes of bacterial quorum sensing molecules.

FeatureThis compound (10-hydroxy-12(Z)-octadecenoic acid)Acyl-Homoserine Lactones (AHLs)Autoinducing Peptides (AIPs)Pseudomonas Quinolone Signal (PQS)
Primary Role Host-microbe interaction; modulation of host intestinal epithelial barrier function.[1]Intra- and inter-species bacterial communication (Quorum Sensing).[4][5]Primarily intra-species communication in Gram-positive bacteria.[4]Intra-species communication in Pseudomonas aeruginosa.[6][7]
Producing Organisms Gut microbiota (e.g., Lactobacillus, Bifidobacterium) from linoleic acid.[2]Many Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Vibrio fischeri).[5]Gram-positive bacteria (e.g., Staphylococcus aureus).[4]Pseudomonas aeruginosa.[6][7]
Target Receptor Host G protein-coupled receptor 40 (GPR40).[1]Bacterial cytoplasmic LuxR-type transcriptional regulators.Bacterial membrane-bound two-component sensor kinases.Bacterial cytoplasmic PqsR (MvfR) transcriptional regulator.[7]
Signaling Pathway GPR40-MEK-ERK pathway in host cells.[1]Dimerization of LuxR-type receptors, leading to regulation of target gene expression in bacteria.Phosphorylation cascade in two-component systems, leading to regulation of target gene expression in bacteria.Binding to PqsR, leading to regulation of virulence factor expression in P. aeruginosa.[7]
Biological Effect Ameliorates intestinal barrier impairment; regulates host immune responses.[1]Regulation of virulence, biofilm formation, and bioluminescence in bacteria.[5]Regulation of virulence, competence, and sporulation in bacteria.[4]Regulation of virulence factor production in P. aeruginosa.[6][7]

Signaling Pathways: A Visual Comparison

The signaling pathways of this compound and canonical quorum sensing molecules are fundamentally different, as illustrated in the diagrams below.

10S_HOME_Signaling_Pathway cluster_gut_lumen Gut Lumen cluster_host_cell Host Intestinal Epithelial Cell Linoleic_Acid Linoleic Acid Gut_Microbiota Gut Microbiota (e.g., Lactobacillus) Linoleic_Acid->Gut_Microbiota Metabolism 10S_HOME This compound Gut_Microbiota->10S_HOME Produces GPR40 GPR40 Receptor 10S_HOME->GPR40 Binds to MEK_ERK MEK-ERK Pathway GPR40->MEK_ERK Activates TNFR2_Regulation TNFR2 Regulation MEK_ERK->TNFR2_Regulation Barrier_Function Improved Barrier Function TNFR2_Regulation->Barrier_Function Leads to

Caption: this compound signaling pathway in host-microbe interaction.

AHL_Quorum_Sensing_Pathway cluster_bacterium Bacterial Cell AHL_Synthase AHL Synthase (LuxI-type) AHL AHL AHL_Synthase->AHL Synthesizes LuxR_Receptor LuxR-type Receptor AHL->LuxR_Receptor Binds to AHL_ext Extracellular AHLs (from population) AHL->AHL_ext Diffuse out Gene_Expression Target Gene Expression LuxR_Receptor->Gene_Expression Regulates Group_Behavior Coordinated Group Behavior Gene_Expression->Group_Behavior Leads to AHL_ext->LuxR_Receptor

Caption: Generalized AHL-mediated quorum sensing pathway in bacteria.

Experimental Protocols for Validating Microbial Communication Molecules

The validation of a molecule's role in microbial communication involves a series of rigorous experimental procedures. Below are key experimental protocols that are typically employed.

1. Identification and Quantification of the Signaling Molecule

  • Methodology:

    • Bacterial Culture: Grow the bacterium of interest in a defined medium.

    • Supernatant Extraction: Separate the bacterial cells from the culture medium by centrifugation. Extract the supernatant with an organic solvent (e.g., ethyl acetate).

    • Purification: Purify the potential signaling molecule from the extract using techniques like High-Performance Liquid Chromatography (HPLC).

    • Structural Elucidation: Determine the chemical structure of the purified molecule using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Quantification: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentration of the molecule in bacterial cultures at different growth phases.

2. Biosensor Assays for Detecting Signaling Activity

  • Methodology:

    • Biosensor Strain: Utilize a reporter bacterial strain that is engineered to produce a detectable signal (e.g., light, color) in the presence of a specific class of signaling molecules. For example, Agrobacterium tumefaciens KYC55 can be used as a broad-range AHL biosensor.[8]

    • Overlay Assay: Streak the test bacterium on an agar plate. Overlay with a soft agar containing the biosensor strain. A positive result is indicated by the activation of the reporter in the vicinity of the test bacterium.[9]

    • Liquid Culture Assay: Co-culture the test bacterium or add its culture supernatant to a liquid culture of the biosensor strain and measure the reporter signal.

3. Genetic Analysis of Biosynthesis and Reception

  • Methodology:

    • Gene Knockout: Create mutant strains of the producing bacterium with deletions in the putative biosynthesis genes for the signaling molecule.

    • Phenotypic Analysis: Compare the phenotype of the mutant with the wild-type strain, looking for alterations in group behaviors like biofilm formation or virulence factor production.

    • Complementation: Introduce the deleted gene back into the mutant on a plasmid to see if the wild-type phenotype is restored.

    • Receptor Identification: Use techniques like affinity chromatography with a labeled version of the signaling molecule to identify its cognate receptor protein in the target bacterium.

4. Transcriptomic Analysis (RNA-Seq)

  • Methodology:

    • Experimental Setup: Expose the target bacterium to a purified sample of the signaling molecule.

    • RNA Extraction and Sequencing: Extract total RNA from the bacterial cells and perform RNA sequencing to identify genes that are differentially expressed in response to the signaling molecule.

    • Data Analysis: Analyze the transcriptomic data to understand the regulatory network controlled by the signaling molecule.

The following diagram illustrates a general workflow for validating a novel microbial communication molecule.

Validation_Workflow Start Hypothesized Signaling Molecule Identification Identification & Quantification (LC-MS, NMR) Start->Identification Biosensor_Assay Biosensor Assays Identification->Biosensor_Assay Genetic_Analysis Genetic Analysis (Knockout & Complementation) Biosensor_Assay->Genetic_Analysis Transcriptomics Transcriptomics (RNA-Seq) Genetic_Analysis->Transcriptomics Validation Validated Microbial Communication Molecule Transcriptomics->Validation

Caption: Experimental workflow for validating a microbial signaling molecule.

Conclusion

References

A Comparative Analysis of 10(S)-HOME and Other Oxylipins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 10(S)-hydroxy-12(Z)-octadecenoic acid (10(S)-HOME) and other prominent oxylipins. This analysis is supported by experimental data and detailed methodologies to facilitate further investigation into the therapeutic potential of these lipid mediators.

Oxylipins are a diverse class of signaling molecules derived from the oxidation of polyunsaturated fatty acids. They play crucial roles in a myriad of physiological and pathological processes, including inflammation, immunity, and cardiovascular function. Among these, this compound has emerged as a significant modulator of immune responses. This guide delves into a comparative analysis of this compound with other well-characterized oxylipins, such as prostaglandins and leukotrienes, to highlight its unique biological profile.

Data Presentation: A Quantitative Comparison of Oxylipin Bioactivity

The following table summarizes the quantitative data on the bioactivity of this compound in comparison to other representative oxylipins. The data is compiled from various studies and presented to offer a clear comparison of their potency and efficacy in different biological assays.

OxylipinReceptor/TargetBiological EffectEffective ConcentrationCell Type
This compound CD36Th1 Polarization100 µMNaive CD4+ T cells
Prostaglandin E2 (PGE2)EP2/EP4Potentiation of Th1 differentiationNanomolar (nM) rangeT cells
Prostaglandin E2 (PGE2)EP2/EP4Inhibition of Th1 differentiationMicromolar (µM) rangeT cells
Leukotriene B4 (LTB4)BLT1Neutrophil chemotaxisNanomolar (nM) rangeNeutrophils
Lipoxin A4 (LXA4)ALX/FPR2Anti-inflammatory, pro-resolvingNanomolar (nM) rangeVarious immune cells

Signaling Pathways: Unraveling the Mechanism of Action

The biological effects of oxylipins are mediated through specific signaling pathways. Understanding these pathways is critical for drug development and therapeutic intervention.

This compound Signaling Pathway

This compound has been shown to induce the polarization of naive CD4+ T cells towards a Th1 phenotype through its interaction with the scavenger receptor CD36.[1] The binding of this compound to CD36 is believed to initiate a downstream signaling cascade involving Src family kinases, JNK, and the activation of the transcription factor NF-κB, ultimately leading to the expression of Th1-associated cytokines like IFN-γ.

10S-HOME_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 10S_HOME This compound CD36 CD36 10S_HOME->CD36 Binds Src_Kinases Src Family Kinases CD36->Src_Kinases Activates JNK JNK Src_Kinases->JNK Activates NF_kappaB NF-κB JNK->NF_kappaB Activates Gene_Expression Th1 Gene Expression (e.g., IFN-γ) NF_kappaB->Gene_Expression Promotes

Putative signaling pathway of this compound in T cells.
Comparative Oxylipin Signaling Pathways

In contrast to this compound, other oxylipins like prostaglandins and leukotrienes primarily signal through G protein-coupled receptors (GPCRs).[2][3][4][5][6] For instance, Prostaglandin E2 (PGE2) exerts its effects through four subtypes of GPCRs (EP1-4), leading to a wide range of cellular responses depending on the receptor subtype expressed and the cellular context.[7][8] Leukotriene B4 (LTB4) signals through the BLT1 and BLT2 receptors, potent chemoattractants for neutrophils.[9]

Oxylipin_Signaling_Overview cluster_10S_HOME This compound cluster_Prostaglandins Prostaglandins (e.g., PGE2) cluster_Leukotrienes Leukotrienes (e.g., LTB4) Oxylipins Oxylipins CD36_receptor CD36 (Scavenger Receptor) Oxylipins->CD36_receptor GPCRs_PG GPCRs (e.g., EP Receptors) Oxylipins->GPCRs_PG GPCRs_LT GPCRs (e.g., BLT Receptors) Oxylipins->GPCRs_LT Immune_Modulation Immune Modulation (Th1 Polarization) CD36_receptor->Immune_Modulation Inflammation_Pain Inflammation, Pain, Fever GPCRs_PG->Inflammation_Pain Chemotaxis Chemotaxis, Inflammation GPCRs_LT->Chemotaxis

Logical relationship of different oxylipin signaling classes.

Experimental Protocols: A Guide to Comparative Analysis

To facilitate further research, this section provides a detailed protocol for a key experiment to compare the effects of this compound and other oxylipins on T cell polarization.

In Vitro T Helper Cell Polarization Assay

This protocol outlines the steps to differentiate naive CD4+ T cells into Th1 and other T helper subsets and to assess the modulatory effects of different oxylipins.

Materials:

  • Naive CD4+ T cell isolation kit

  • RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

  • Anti-CD3 and anti-CD28 antibodies

  • Recombinant human IL-2, IL-12, and anti-IL-4 antibody (for Th1 polarization)

  • This compound and other oxylipins of interest (e.g., PGE2, LTB4)

  • Cell stimulation cocktail (e.g., PMA and ionomycin) and protein transport inhibitor (e.g., Brefeldin A)

  • Antibodies for flow cytometry (e.g., anti-CD4, anti-IFN-γ)

  • 96-well cell culture plates

Procedure:

  • Isolation of Naive CD4+ T Cells: Isolate naive CD4+ T cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit according to the manufacturer's instructions.

  • T Cell Activation and Polarization:

    • Coat a 96-well plate with anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 2 µg/mL) antibodies in PBS for 2 hours at 37°C.

    • Wash the plate twice with sterile PBS.

    • Seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI medium.

    • To induce Th1 polarization, add recombinant human IL-12 (e.g., 10 ng/mL) and anti-human IL-4 antibody (e.g., 10 µg/mL).

    • Add this compound or other oxylipins at various concentrations to the respective wells. Include a vehicle control.

    • Incubate the cells at 37°C in a 5% CO2 incubator for 5-7 days.

  • Restimulation and Intracellular Cytokine Staining:

    • On the day of analysis, restimulate the cells with a cell stimulation cocktail (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

    • Harvest the cells and stain for surface markers (e.g., CD4).

    • Fix and permeabilize the cells using a commercial kit.

    • Perform intracellular staining for IFN-γ.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Analyze the percentage of IFN-γ-producing CD4+ T cells in each condition.

Experimental_Workflow Start Start: Isolate Naive CD4+ T Cells Activate Activate T cells with anti-CD3/CD28 Start->Activate Polarize Induce Th1 Polarization (IL-12 + anti-IL-4) Activate->Polarize Treat Treat with Oxylipins (this compound, PGE2, etc.) and Vehicle Control Polarize->Treat Incubate Incubate for 5-7 days Treat->Incubate Restimulate Restimulate with PMA/Ionomycin + Brefeldin A Incubate->Restimulate Stain Surface and Intracellular Staining (CD4, IFN-γ) Restimulate->Stain Analyze Flow Cytometry Analysis Stain->Analyze End End: Compare % of IFN-γ+ CD4+ T cells Analyze->End

Workflow for comparing the effects of oxylipins on T cell polarization.

This comprehensive guide provides a foundational understanding of this compound in the context of other oxylipins. The provided data, pathway diagrams, and experimental protocol are intended to serve as a valuable resource for researchers investigating the intricate roles of these lipid mediators in health and disease. Further research is warranted to fully elucidate the therapeutic potential of modulating this compound signaling pathways.

References

Confirming the Structure of Biosynthetic 10(S)-HOME: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biosynthetic 10(S)-hydroxy-12(Z)-octadecenoic acid (10(S)-HOME) with its enantiomer, 10(R)-HOME, and its precursor, linoleic acid. Detailed experimental protocols for the confirmation of its stereochemistry, comparative analytical data, and an overview of its biosynthetic pathway are presented to support research and drug development efforts.

Structural and Biological Comparison

The defining feature of this compound is the specific spatial arrangement (stereochemistry) of the hydroxyl group at the 10th carbon position, designated as "S" according to the Cahn-Ingold-Prelog priority rules. This seemingly minor structural difference between this compound and its mirror image, 10(R)-HOME, can lead to significant variations in their biological activities.

FeatureThis compound10(R)-HOMELinoleic Acid
Chemical Formula C₁₈H₃₄O₃C₁₈H₃₄O₃C₁₈H₃₂O₂
Molar Mass 298.46 g/mol 298.46 g/mol 280.45 g/mol
IUPAC Name (10S,12Z)-10-hydroxyoctadec-12-enoic acid(10R,12Z)-10-hydroxyoctadec-12-enoic acid(9Z,12Z)-octadeca-9,12-dienoic acid
Key Structural Feature (S)-configuration at C10 hydroxyl group(R)-configuration at C10 hydroxyl groupTwo cis double bonds at C9 and C12
Biological Activity Potent agonist of GPR40Less potent or inactive at GPR40Precursor to this compound and other bioactive lipids
GPR40 Activation (EC₅₀) ~5-10 µMSignificantly higher than this compoundDoes not directly activate GPR40

Experimental Protocols for Structural Confirmation

The absolute configuration of this compound is critical to its biological function and must be rigorously confirmed. Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating and identifying enantiomers.

Chiral HPLC Separation of 10-HOME Enantiomers

Objective: To separate and quantify the this compound and 10(R)-HOME enantiomers.

Materials:

  • Chiral stationary phase column (e.g., polysaccharide-based chiral column like Chiralcel OD-H or Chiralpak AD)

  • HPLC system with UV or Mass Spectrometric (MS) detector

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small percentage of a modifier like trifluoroacetic acid (0.1%) for acidic compounds.

  • 10-HOME racemic standard (a 50:50 mixture of this compound and 10(R)-HOME)

  • Biosynthetic 10-HOME sample

Procedure:

  • Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Standard Injection: Inject a known concentration of the 10-HOME racemic standard to determine the retention times of the 10(S) and 10(R) enantiomers. The elution order will depend on the specific chiral stationary phase used.

  • Sample Injection: Inject the biosynthetic 10-HOME sample under the same chromatographic conditions.

  • Data Analysis: Compare the retention time of the peak in the biosynthetic sample to the retention times of the standards. The presence of a single peak corresponding to the retention time of the this compound standard confirms the enantiopurity of the biosynthetic product. The peak area can be used for quantification.

Comparative Analytical Data

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for elucidating the chemical structure of molecules. While the NMR and MS spectra of enantiomers are identical in an achiral environment, they provide the foundational data for structural confirmation.

¹H and ¹³C NMR Spectroscopy

The following table summarizes the expected chemical shifts for 10-hydroxy-12(Z)-octadecenoic acid. Note that the spectra for the S and R enantiomers will be identical.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
CH₃ (C18)~0.9~14
(CH₂)n~1.3-1.6~22-32
CH₂-C=C (C8, C11)~2.0-2.2~25-28
CH₂-COOH (C2)~2.3~34
CH-OH (C10)~3.6~72
-CH=CH- (C12, C13)~5.3-5.6~125-135
COOH (C1)~11-12 (broad)~179

Note: Exact chemical shifts may vary depending on the solvent and instrument used.

Mass Spectrometry

The mass spectrum of 10-hydroxy-12-octadecenoic acid will show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can help confirm the position of the hydroxyl group and the double bond.

Ion m/z (negative ion mode) Description
[M-H]⁻297.2Deprotonated molecular ion
[M-H-H₂O]⁻279.2Loss of water from the hydroxyl group

Biosynthesis of this compound and Signaling Pathway

Biosynthetic this compound is produced from linoleic acid by specific bacteria residing in the gut, most notably Lactobacillus plantarum. This biotransformation is a key step in the microbial metabolism of dietary fatty acids.

Biosynthesis_and_Signaling cluster_biosynthesis Biosynthesis in Gut Microbiota cluster_signaling Cellular Signaling Linoleic Acid Linoleic Acid Enzyme Linoleic Acid Δ9 Hydratase (Lactobacillus sp.) Linoleic Acid->Enzyme Hydration This compound This compound GPR40 GPR40 This compound->GPR40 Activation Enzyme->this compound Gq Gq protein GPR40->Gq PLC Phospholipase C Gq->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC PKC DAG->PKC Response Cellular Response (e.g., Insulin Secretion) Ca2->Response PKC->Response

Biosynthesis of this compound and its activation of the GPR40 signaling pathway.

The biosynthesis of this compound from linoleic acid is catalyzed by the enzyme linoleic acid Δ9 hydratase, found in gut bacteria such as Lactobacillus plantarum. This enzyme stereospecifically adds a water molecule across the double bond at the 9th carbon of linoleic acid, resulting in the formation of this compound.

Once produced, this compound can act as a signaling molecule by activating G protein-coupled receptor 40 (GPR40). This activation initiates a downstream signaling cascade involving Gq protein, phospholipase C (PLC), inositol trisphosphate (IP₃), and diacylglycerol (DAG). This ultimately leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), triggering various cellular responses, a notable example being the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.

Experimental Workflow for Structure Confirmation

The following workflow outlines the key steps for confirming the structure of biosynthetically produced 10-HOME.

Experimental_Workflow Start Biosynthetic Sample (presumed 10-HOME) Extraction Lipid Extraction Start->Extraction Purification Purification (e.g., Solid Phase Extraction) Extraction->Purification MS_Analysis Mass Spectrometry (Confirm Molecular Weight and Fragmentation) Purification->MS_Analysis NMR_Analysis NMR Spectroscopy (Confirm Carbon Skeleton and Functional Groups) Purification->NMR_Analysis Chiral_HPLC Chiral HPLC Analysis Purification->Chiral_HPLC Comparison Compare Retention Time with 10(S) and 10(R) Standards Chiral_HPLC->Comparison Confirmation Confirmation of This compound Structure Comparison->Confirmation

Workflow for the structural confirmation of biosynthetic this compound.

This comprehensive approach, combining biosynthetic methods with rigorous analytical and biological characterization, is essential for advancing our understanding of this compound and its potential therapeutic applications.

A Comparative Analysis of the Bioactivities of 10(S)-HOME and Other Lipid Mediators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.

Introduction

Lipid mediators are a diverse class of signaling molecules derived from the oxidative metabolism of polyunsaturated fatty acids. They play critical roles in a vast array of physiological and pathophysiological processes, including inflammation, immune responses, and metabolic regulation. Among these, 10(S)-hydroxy-12(Z),15(Z)-octadecadienoic acid (10(S)-HOME), an oxylipin produced from α-linolenic acid by gut microbiota, has emerged as a molecule of interest. This guide provides a comprehensive comparison of the biological activities of this compound with other well-characterized lipid mediators, such as 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE). The information is presented to aid researchers in understanding its potential therapeutic applications and to guide future drug development efforts.

Key Biological Activities: A Quantitative Comparison

The biological effects of lipid mediators are often concentration-dependent and receptor-specific. This section summarizes the key activities of this compound and compares its potency with other relevant lipid mediators.

Table 1: Comparative Biological Activities of this compound and Other Lipid Mediators
Biological ActivityLipid MediatorTarget/AssayQuantitative Data (EC50/IC50 or effective concentration)Reference
Anti-inflammatory Activity (±)-10-HOMEInhibition of LPS-induced nitric oxide production in RAW 264.7 macrophagesEffective at 10 µM[1]
13-HPODEInhibition of LPS-induced nitric oxide production in RAW 264.7 macrophagesMarked reduction[2]
Metabolic Regulation (±)-10-HOMEPrevention of LXR agonist-induced SREBP-1c mRNA expression in HepG2 cellsEffective at 10 µM[1]
9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA)Inhibition of triglyceride accumulation in mouse primary hepatocytesSignificant inhibition[3][4]
PPARγ Activation 10-(Z,E)-HODE isomersPPARγ luciferase reporter assaySignificant activation[5]
9-HODEPPARγ luciferase transactivation assay~3.9-fold activation at 6 µM[6]
13(S)-HODEPPARγ ligandApoptotic effect reduced by PPARγ antagonist[2]
GPR132 Activation 9(S)-HODEGPR132a activation (pEC50)5.9 ± 0.14[1]
9-HODEGPR132 activation (EC50)7.5 µM[7]
13-HODEGPR132 activationWeak ligand[7]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of these lipid mediators are elicited through their interaction with specific cellular receptors and signaling pathways.

GPR132 Signaling

9-HODE is a known potent agonist of G protein-coupled receptor 132 (GPR132), also known as G2A. Activation of GPR132 by 9-HODE is associated with pro-inflammatory responses. In contrast, 13-HODE is a weak ligand for this receptor.[7] There is currently limited evidence to suggest that this compound is a significant ligand for GPR132.

GPR132_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 9-HODE 9-HODE GPR132 GPR132 (G2A) 9-HODE->GPR132 Binds to G_protein G Protein GPR132->G_protein Activates Downstream Downstream Signaling (e.g., Calcium mobilization) G_protein->Downstream Inflammation Pro-inflammatory Response Downstream->Inflammation

Figure 1: Simplified signaling pathway of 9-HODE via the GPR132 receptor.

PPARγ Signaling

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis and inflammation. Both 9-HODE and 13-HODE have been shown to be agonists of PPARγ.[8] Studies on various isomers of 10-HODE indicate that they also possess significant PPARγ agonist activity.[5] Activation of PPARγ by these lipid mediators can lead to the regulation of target genes involved in lipid metabolism and inflammation.

PPARg_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lipid_Mediators This compound, 9-HODE, 13-HODE PPARg_RXR PPARγ/RXR Heterodimer Lipid_Mediators->PPARg_RXR Bind and Activate PPRE PPRE PPARg_RXR->PPRE Translocates to Nucleus and Binds to PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Metabolic_Regulation Metabolic Regulation Gene_Transcription->Metabolic_Regulation Anti_inflammatory Anti-inflammatory Effects Gene_Transcription->Anti_inflammatory

Figure 2: Generalized signaling pathway for PPARγ activation by lipid mediators.

Detailed Experimental Methodologies

To facilitate the replication and validation of the findings presented, detailed protocols for the key experiments are provided below.

Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Culture and Treatment:

  • RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and incubated for 24 hours.[9]

  • The culture medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and the cells are pre-incubated for 1-2 hours.

  • LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the cells are incubated for an additional 24 hours.[9]

Nitric Oxide Measurement (Griess Assay):

  • After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

  • 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) is added to each well.[9]

  • The plate is incubated at room temperature for 10 minutes in the dark.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve of sodium nitrite. The percentage of inhibition is calculated relative to the LPS-treated control group.

NO_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_assay Griess Assay cluster_analysis Data Analysis Seed_Cells Seed RAW 264.7 cells (1.5e5 cells/mL, 24h) Pre_treat Pre-treat with This compound Seed_Cells->Pre_treat Stimulate Stimulate with LPS (1 µg/mL, 24h) Pre_treat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Add_Griess Add Griess Reagent Collect_Supernatant->Add_Griess Incubate Incubate (10 min, RT) Add_Griess->Incubate Measure_Absorbance Measure Absorbance (540 nm) Incubate->Measure_Absorbance Calculate_Concentration Calculate Nitrite Concentration Measure_Absorbance->Calculate_Concentration Determine_Inhibition Determine % Inhibition Calculate_Concentration->Determine_Inhibition SREBP1c_qPCR_Workflow cluster_culture Cell Culture & Treatment cluster_molecular Molecular Biology cluster_analysis Data Analysis Seed_HepG2 Seed HepG2 cells Treat_Compound Treat with this compound and/or LXR agonist Seed_HepG2->Treat_Compound RNA_Isolation Total RNA Isolation Treat_Compound->RNA_Isolation cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis qPCR Quantitative PCR (SREBP-1c & Housekeeping gene) cDNA_Synthesis->qPCR Calculate_Expression Calculate Relative mRNA Expression (ΔΔCt) qPCR->Calculate_Expression PPARg_Luciferase_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Lysis cluster_detection Detection & Analysis Seed_Cells Seed Cells (e.g., HEK293T) Transfect Co-transfect with PPARγ expression vector, PPRE-luciferase reporter, and control plasmid Seed_Cells->Transfect Treat_Compound Treat with Test Compounds (e.g., this compound) Transfect->Treat_Compound Lyse_Cells Lyse Cells Treat_Compound->Lyse_Cells Measure_Luciferase Measure Luciferase Activity Lyse_Cells->Measure_Luciferase Normalize Normalize to Control Luciferase Measure_Luciferase->Normalize Analyze_Data Calculate Fold Activation and EC50 Normalize->Analyze_Data

References

Validating the Specificity of 10(S)-HOME Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipid mediators is paramount. 10(S)-hydroxyoctadecadienoic acid (10(S)-HOME) is an important signaling molecule involved in various physiological and pathological processes. The reliability of any study on this compound hinges on the specificity of the assay used for its detection and quantification. This guide provides a comparison of common assay methodologies for this compound and details the necessary experimental protocols to validate their specificity.

Comparison of Assay Methodologies

The two primary methods for quantifying this compound are immunoassays (specifically, Enzyme-Linked Immunosorbent Assay or ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Each has distinct advantages and disadvantages that researchers must consider based on their specific needs.

ParameterImmunoassay (ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity Moderate to High: Dependent on antibody cross-reactivity with structurally similar lipids (e.g., other HODE isomers).Very High: Can distinguish between isomers based on chromatographic separation and specific precursor-product ion transitions.
Sensitivity (LOD) Typically in the low pg/mL range.Can achieve sub-pg/mL sensitivity with optimized methods.
Linear Range Generally narrower, often spanning 2-3 orders of magnitude.Wider dynamic range, often spanning 4-5 orders of magnitude.
Precision (%CV) Intra-assay CV < 10%, Inter-assay CV < 15% is typical.Intra- and Inter-assay CV < 15% is achievable.
Accuracy (% Recovery) Typically 80-120%.Typically 85-115%.
Sample Throughput High: 96-well plate format allows for simultaneous analysis of many samples.Lower: Sequential analysis of samples, though autosamplers enable unattended runs.
Cost per Sample Generally lower.Higher, due to instrumentation and maintenance costs.
Instrumentation Standard plate reader.Requires a specialized LC-MS/MS system.

Experimental Protocols for Specificity Validation

To ensure the reliability of this compound measurements, rigorous validation of the chosen assay's specificity is crucial. Below are detailed protocols for validating both immunoassays and LC-MS/MS methods.

Protocol 1: Specificity Validation of a this compound Immunoassay

Objective: To determine the cross-reactivity of the immunoassay with structurally related lipid mediators.

Materials:

  • This compound ELISA kit

  • This compound standard

  • Potential cross-reactants (e.g., 9(S)-HODE, 13(S)-HODE, 10(R)-HOME, 12(S)-HETE, 15(S)-HETE, arachidonic acid)

  • Assay buffer provided with the kit

  • Microplate reader

Procedure:

  • Prepare Standard Curve: Prepare a standard curve for this compound according to the ELISA kit manufacturer's instructions. This typically involves serial dilutions of the this compound standard.

  • Prepare Cross-Reactivity Solutions:

    • Prepare stock solutions of each potential cross-reactant in a suitable solvent (e.g., ethanol) at a high concentration (e.g., 1 mg/mL).

    • Create a series of dilutions for each cross-reactant in the assay buffer. The concentration range should be wide enough to observe any potential binding, typically from the expected physiological range up to a concentration at least 1000-fold higher than the midpoint of the this compound standard curve.

  • Assay Performance:

    • Add the prepared standards and cross-reactant dilutions to the wells of the ELISA plate in duplicate or triplicate.

    • Follow the ELISA kit protocol for the addition of other reagents (e.g., tracer, antibody), incubation times, washing steps, and substrate development.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of this compound for the standard curve.

    • For each cross-reactant, determine the concentration that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

  • Interpretation: A lower percentage of cross-reactivity indicates a higher specificity of the assay for this compound.

Protocol 2: Specificity Validation of a this compound LC-MS/MS Method

Objective: To demonstrate the chromatographic separation of this compound from its isomers and the specificity of the MS/MS detection.

Materials:

  • LC-MS/MS system (including a suitable chiral column)

  • This compound analytical standard

  • Isomeric standards (e.g., 9(S)-HODE, 13(S)-HODE, 10(R)-HOME)

  • Internal standard (e.g., this compound-d4)

  • High-purity solvents (e.g., methanol, acetonitrile, water, formic acid)

  • Biological matrix (e.g., plasma, cell culture media)

Procedure:

  • Chromatographic Separation:

    • Develop a chromatographic method capable of separating this compound from its isomers. This often requires a chiral stationary phase column.

    • Prepare a mixture of the this compound standard and its isomeric standards.

    • Inject the mixture and optimize the mobile phase composition and gradient to achieve baseline separation of the isomers.

  • MS/MS Method Development:

    • Infuse the this compound standard and the internal standard into the mass spectrometer to determine the optimal precursor and product ion transitions (MRM transitions) and collision energies.

    • Confirm that the selected MRM transitions are specific to this compound and do not show interference from co-eluting matrix components or isomeric standards.

  • Method Validation in Matrix:

    • Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous interferences are present at the retention time of this compound and the internal standard.

    • Matrix Effect: Evaluate the ion suppression or enhancement caused by the matrix by comparing the peak area of this compound in a neat solution to that in a post-extraction spiked matrix sample.

    • Linearity: Prepare a calibration curve by spiking known concentrations of this compound into the biological matrix. The curve should have at least six non-zero points and be analyzed over several days to assess linearity and reproducibility.

    • Accuracy and Precision: Prepare quality control (QC) samples at low, medium, and high concentrations within the linear range. Analyze these QCs on multiple days to determine the intra- and inter-day accuracy and precision.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified with acceptable accuracy and precision.

Visualizations

Signaling Pathway of this compound

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus 10S_HOME_ext This compound (extracellular) 10S_HOME_int This compound (intracellular) 10S_HOME_ext->10S_HOME_int Transport PPARg PPARγ 10S_HOME_int->PPARg Binds & Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (PPAR Response Element) PPARg_RXR->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Regulates Inflammation ↓ Inflammation (e.g., NF-κB inhibition) Gene_Expression->Inflammation Metabolism ↑ Lipid Metabolism & Adipogenesis Gene_Expression->Metabolism

Caption: Signaling pathway of this compound via PPARγ activation.

Experimental Workflow for Assay Specificity Validation

G cluster_0 Immunoassay Validation cluster_1 LC-MS/MS Validation IA_Start Start IA_Standards Prepare this compound Standard Curve IA_Start->IA_Standards IA_CrossReactants Prepare Dilutions of Potential Cross-Reactants IA_Start->IA_CrossReactants IA_RunAssay Perform ELISA IA_Standards->IA_RunAssay IA_CrossReactants->IA_RunAssay IA_Analyze Calculate IC50 and % Cross-Reactivity IA_RunAssay->IA_Analyze IA_End End IA_Analyze->IA_End LCMS_Start Start LCMS_ChiralSep Develop Chiral Chromatography Method LCMS_Start->LCMS_ChiralSep LCMS_MRM Optimize MRM Transitions LCMS_ChiralSep->LCMS_MRM LCMS_Matrix Assess Selectivity & Matrix Effects LCMS_MRM->LCMS_Matrix LCMS_Validate Full Method Validation (Linearity, Accuracy, Precision) LCMS_Matrix->LCMS_Validate LCMS_End End LCMS_Validate->LCMS_End

Caption: Workflow for validating the specificity of immunoassays and LC-MS/MS methods.

Logical Relationship for Assay Selection

G Start Need to Measure This compound Isomer_Distinction Is distinction from other HODE isomers critical? Start->Isomer_Distinction High_Throughput Is high throughput required? Isomer_Distinction->High_Throughput No LCMS Use LC-MS/MS Isomer_Distinction->LCMS Yes High_Throughput->LCMS No ELISA Use Immunoassay (ELISA) High_Throughput->ELISA Yes End Proceed with Validated Assay LCMS->End Validate_ELISA Validate ELISA for cross-reactivity ELISA->Validate_ELISA Validate_ELISA->End

Caption: Decision tree for selecting a this compound assay based on specificity needs.

A Comparative Analysis of 10(S)-HOME and Oleic Acid: Biological Effects and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

In the intricate world of lipid signaling, fatty acids and their metabolites play pivotal roles in regulating a vast array of physiological and pathological processes. This guide provides a detailed comparison of two such molecules: 10(S)-hydroxy-12(Z)-octadecenoic acid (10(S)-HOME) and the well-known monounsaturated fatty acid, oleic acid. While oleic acid is a ubiquitous dietary component with extensively studied effects, this compound is an emerging gut microbiome metabolite of linoleic acid with potent immunomodulatory and metabolic activities. This document aims to provide a comprehensive, data-driven comparison of their biological effects, mechanisms of action, and the experimental protocols used to elucidate them, catering to researchers, scientists, and professionals in drug development.

Comparative Overview of Biological Effects

This compound and oleic acid exert a range of effects on cellular function, from receptor activation and inflammatory responses to cell proliferation. The following table summarizes key quantitative data for a direct comparison of their activities.

Biological EffectThis compoundOleic AcidReference Cell/System
GPR40 Activation (EC50) 7.51 µM~1-10 µM[1][2]HEK293 cells
GPR120 Activation (EC50) 8.1 µM~1-10 µM[3]HEK293 cells
Anti-inflammatory Activity Reduces TNF-α and IL-10 in LPS-stimulated dendritic cellsInhibits TNF-α production and increases IL-10 secretion in some models[4][5]; no effect in others[6]Murine dendritic cells, 3T3-L1 adipocytes
Cell Proliferation Data not availableCan promote or inhibit proliferation depending on cell type and concentration[7]Various cancer cell lines, bovine satellite cells

Signaling Pathways

Both this compound and oleic acid mediate their effects through the activation of G protein-coupled receptors (GPCRs), primarily GPR40 and GPR120. Activation of these receptors initiates downstream signaling cascades involving calcium mobilization and the phosphorylation of extracellular signal-regulated kinase (ERK).

GPR40 Signaling Pathway

GPR40_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand This compound or Oleic Acid GPR40 GPR40 Ligand->GPR40 Binds Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Insulin Secretion, Gene Expression) Ca2->Cellular_Response ERK ERK Phosphorylation PKC->ERK Leads to ERK->Cellular_Response GPR120_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand This compound or Oleic Acid GPR120 GPR120 Ligand->GPR120 Binds Gq_PLC Gαq -> PLC GPR120->Gq_PLC Activates Beta_Arrestin β-Arrestin 2 GPR120->Beta_Arrestin Recruits Ca_Mobilization Ca²⁺ Mobilization Gq_PLC->Ca_Mobilization Metabolic_Effects Metabolic Effects (e.g., GLP-1 secretion) Ca_Mobilization->Metabolic_Effects ERK_Phos ERK Phosphorylation Beta_Arrestin->ERK_Phos Anti_Inflammatory Anti-inflammatory Effects (inhibition of NF-κB pathway) Beta_Arrestin->Anti_Inflammatory MTT_Workflow Seed_Cells 1. Seed cells in a 96-well plate (e.g., 5,000 cells/well) Incubate_24h 2. Incubate for 24h (37°C, 5% CO₂) Seed_Cells->Incubate_24h Treat_Cells 3. Treat with various concentrations of This compound or Oleic Acid Incubate_24h->Treat_Cells Incubate_Treatment 4. Incubate for desired time (e.g., 24, 48, 72h) Treat_Cells->Incubate_Treatment Add_MTT 5. Add MTT solution (0.5 mg/mL) to each well Incubate_Treatment->Add_MTT Incubate_MTT 6. Incubate for 2-4h (formation of formazan crystals) Add_MTT->Incubate_MTT Add_Solubilizer 7. Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance 8. Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calcium_Workflow Seed_Cells 1. Seed cells expressing GPR40/GPR120 in a 96-well plate Load_Dye 2. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Seed_Cells->Load_Dye Incubate_Dye 3. Incubate to allow dye uptake Load_Dye->Incubate_Dye Wash_Cells 4. Wash cells to remove excess dye Incubate_Dye->Wash_Cells Add_Compound 5. Add this compound or Oleic Acid Wash_Cells->Add_Compound Measure_Fluorescence 6. Measure fluorescence intensity over time (e.g., using a FLIPR instrument) Add_Compound->Measure_Fluorescence Analyze_Data 7. Analyze data to determine EC50 values Measure_Fluorescence->Analyze_Data WesternBlot_Workflow Cell_Culture 1. Culture and serum-starve cells Stimulate_Cells 2. Stimulate with this compound or Oleic Acid for a specific time course Cell_Culture->Stimulate_Cells Lyse_Cells 3. Lyse cells and collect protein Stimulate_Cells->Lyse_Cells Quantify_Protein 4. Quantify protein concentration (e.g., BCA assay) Lyse_Cells->Quantify_Protein SDS_PAGE 5. Separate proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer 6. Transfer proteins to a membrane (PVDF) SDS_PAGE->Transfer Block 7. Block the membrane to prevent non-specific antibody binding Transfer->Block Primary_Ab 8. Incubate with primary antibodies (anti-p-ERK and anti-total ERK) Block->Primary_Ab Secondary_Ab 9. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect 10. Detect signal using chemiluminescence Secondary_Ab->Detect Analyze 11. Analyze band intensities Detect->Analyze

References

Safety Operating Guide

Proper Disposal Procedures for 10(S)-HOME: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of 10(S)-HOME (10(S)-hydroxy-12(Z)-octadecenoic acid), a gut microbiome metabolite of linoleic acid utilized in various research applications. While specific regulations may vary, the following procedures are based on established best practices for handling fatty acid derivatives in a laboratory setting.

Immediate Safety and Handling Protocols

Before proceeding with disposal, it is crucial to handle this compound with appropriate care. The following protocols outline the necessary personal protective equipment (PPE) and immediate actions for spill containment.

Personal Protective Equipment (PPE): When handling this compound, especially when supplied in an ethanol solution, the following PPE is recommended:

  • Eye Protection: Chemical splash goggles and a face shield should be worn to protect against splashes.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]

  • Respiratory Protection: If working with large quantities or in a poorly ventilated area, use a respirator.

Spill Response: In the event of a spill, immediate action is necessary to contain and clean the affected area:

  • Small Spills: For minor spills, absorb the substance with a liquid-binding material such as sand, diatomite, acid binders, universal binders, or sawdust.[2]

  • Large Spills: For larger spills, first cover the area with sand or earth before collection.[3]

  • Ventilation: Ensure the area is adequately ventilated during cleanup.[2]

  • Decontamination: After the material is collected, flush the spill site with plenty of water.[2][3]

Quantitative Data and Chemical Properties

The following table summarizes key quantitative data and properties of this compound and its common solvent, ethanol, which are pertinent to its safe disposal.

PropertyThis compoundEthanol
Molecular Formula C18H34O3C2H5OH
Molecular Weight 298.5 g/mol 46.07 g/mol
Physical State Typically a solution in ethanol[4]Colorless liquid
Solubility Soluble in ethanol (1 mg/ml)[4]Miscible with water
Flammability Not classified as flammableHighly flammable liquid and vapor[2]
Primary Hazard May cause eye irritationFlammable, causes serious eye irritation[2]
Storage Temperature -20°C[4]Store in a cool, dry, well-ventilated area

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the necessary steps from initial waste generation to final disposal.

1. Waste Identification and Segregation:

  • Identify the waste as non-acutely hazardous chemical waste.

  • Segregate this compound waste from other waste streams, such as radioactive or biological waste. If it is a mixed waste, consult your institution's specific guidelines for mixed waste disposal.[5]

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible waste container.

  • Ensure the container is properly labeled as "Hazardous Waste" and clearly indicates the contents, including "this compound" and the solvent (e.g., "in Ethanol").

3. Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Keep the container closed except when adding waste.

  • Store away from incompatible materials, such as strong bases, metals, and organic compounds.[1]

4. Disposal Request and Collection:

  • Once the container is full or ready for disposal, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department.

  • Do not dispose of this compound down the drain or in regular trash.[2]

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify Waste as This compound B Segregate from other waste streams A->B C Select appropriate waste container B->C D Label container with contents and hazards C->D E Store in designated satellite accumulation area D->E F Keep container closed E->F G Submit waste pickup request to EHS F->G H Await collection by authorized personnel G->H Spill Spill Occurs SmallSpill Small Spill: Absorb with inert material Spill->SmallSpill Small LargeSpill Large Spill: Cover with sand/earth Spill->LargeSpill Large CleanUp Collect and place in waste container SmallSpill->CleanUp LargeSpill->CleanUp Decon Decontaminate area with water CleanUp->Decon Decon->D

References

Personal protective equipment for handling 10(S)-HOME

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operational procedures, and disposal of 10(S)-hydroxy-12Z-octadecenoic acid (10(S)-HOME).

This document provides crucial safety and logistical information for the laboratory use of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on best practices for handling similar fatty acids and general laboratory safety protocols. A thorough risk assessment should be conducted before commencing any work.

Personal Protective Equipment (PPE) and Handling

Adherence to proper PPE protocols is the first line of defense against potential exposure and contamination. The following table summarizes the recommended PPE and handling procedures when working with this compound.

Area of Protection Required PPE and Procedures Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash-prone procedures.Protects against accidental splashes of the compound or solvents, which could cause eye irritation or injury.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene). Check manufacturer's compatibility chart for the specific solvent being used. Change gloves frequently and immediately if contaminated.Prevents skin contact with this compound and solvents. Fatty acids can be absorbed through the skin, and some solvents are irritants or toxic.
Body Protection A full-sleeved laboratory coat.Protects skin and personal clothing from spills and contamination.
Respiratory Protection Typically not required when handling small quantities in a well-ventilated area. Use a certified respirator if aerosols may be generated or if working with volatile solvents outside of a fume hood.Minimizes inhalation of any aerosols or solvent vapors.
General Hygiene Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in the laboratory.Prevents accidental ingestion and cross-contamination.

Operational Plan: A Step-by-Step Workflow

A structured workflow is essential for ensuring safety and experimental reproducibility. The following diagram illustrates a typical operational plan for handling this compound in a research setting.

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (if available) and conduct risk assessment B Don appropriate Personal Protective Equipment (PPE) A->B C Weigh this compound in a ventilated balance enclosure B->C D Dissolve in an appropriate solvent (e.g., ethanol, DMSO) in a fume hood C->D E Perform experimental procedures (e.g., cell culture treatment) D->E F Record all observations and data meticulously E->F G Decontaminate work surfaces and equipment F->G H Segregate and dispose of waste according to institutional guidelines G->H

A typical laboratory workflow for handling this compound.

Experimental Protocol: General Procedure for Cell Culture Application

The following is a generalized protocol for the application of this compound to a cell culture. This should be adapted based on the specific cell line and experimental objectives.

Materials:

  • This compound

  • Appropriate solvent (e.g., sterile ethanol or DMSO)

  • Cell culture medium

  • Pipettes and sterile, disposable tips

  • Cell culture plates with seeded cells

  • Incubator

Methodology:

  • Stock Solution Preparation:

    • Under sterile conditions, preferably in a biological safety cabinet, dissolve a known weight of this compound in the chosen solvent to create a concentrated stock solution (e.g., 10 mM).

    • Ensure complete dissolution. The stock solution should be stored at an appropriate temperature (e.g., -20°C or -80°C) as recommended by the supplier.

  • Working Solution Preparation:

    • On the day of the experiment, dilute the stock solution with cell culture medium to the desired final concentrations.

    • It is crucial to ensure that the final solvent concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of solvent) should always be included in the experiment.

  • Cell Treatment:

    • Remove the existing medium from the cells.

    • Add the prepared working solutions of this compound (and vehicle control) to the respective wells.

    • Gently swirl the plate to ensure even distribution.

  • Incubation:

    • Return the cell culture plates to the incubator and maintain them under standard conditions (e.g., 37°C, 5% CO2) for the desired treatment duration.

  • Downstream Analysis:

    • Following incubation, proceed with the planned downstream assays (e.g., cell viability assays, gene expression analysis, etc.).

Hypothetical Signaling Pathway

While the specific signaling pathways activated by this compound are not yet fully elucidated, based on the known activities of other hydroxy fatty acids, it is plausible that it may interact with peroxisome proliferator-activated receptors (PPARs) or G-protein coupled receptors (GPCRs) involved in inflammation and metabolic regulation. The following diagram illustrates a hypothetical signaling cascade.

G Hypothetical Signaling Pathway of this compound HOME This compound Receptor Cell Surface Receptor (e.g., GPCR) HOME->Receptor G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger (e.g., cAMP, IP3) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression (Inflammatory & Metabolic Genes) Transcription_Factor->Gene_Expression Biological_Response Biological Response Gene_Expression->Biological_Response

A potential signaling cascade initiated by this compound.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory safety and environmental protection. All waste should be handled in accordance with institutional and local regulations.

Liquid Waste:

  • Solvent-based solutions of this compound: Collect in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with the solvent used.

  • Aqueous solutions containing this compound (e.g., used cell culture medium): Depending on the concentration and institutional guidelines, this may be treated as chemical waste. Consult your institution's Environmental Health and Safety (EHS) office. Do not pour down the drain unless explicitly permitted.

Solid Waste:

  • Contaminated consumables (e.g., pipette tips, gloves, tubes): Dispose of in a designated solid hazardous waste container.

  • Unused this compound: Dispose of as solid chemical waste in its original or a suitable, labeled container.

Always consult your institution's EHS department for specific disposal procedures. Never dispose of chemical waste in the regular trash or down the sanitary sewer without prior approval.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10(S)-HOME
Reactant of Route 2
10(S)-HOME

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。